URB-597
Description
URB-597 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
a fatty acid amide hydrolase inhibitor; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c21-19(23)16-8-4-6-14(12-16)15-7-5-11-18(13-15)25-20(24)22-17-9-2-1-3-10-17/h4-8,11-13,17H,1-3,9-10H2,(H2,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFVXGGUISEHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)OC2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203046 | |
| Record name | URB-597 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204541 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
546141-08-6 | |
| Record name | 3′-(Aminocarbonyl)[1,1′-biphenyl]-3-yl N-cyclohexylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=546141-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | URB-597 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0546141086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | URB-597 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | URB597 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URB-597 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX47LB88FO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
URB-597: A Technical Review of its Mechanism of Action as a Fatty Acid Amide Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
URB-597 (cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester) is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other bioactive fatty acid amides. By preventing the breakdown of AEA, this compound elevates the levels of this endogenous cannabinoid in the brain and peripheral tissues, thereby enhancing cannabinoid receptor signaling. This technical guide provides an in-depth review of the mechanism of action of this compound, detailing its enzymatic inhibition, effects on endocannabinoid signaling, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: FAAH Inhibition
This compound acts as an irreversible inhibitor of FAAH. It covalently modifies the enzyme's catalytic serine residue, rendering it inactive. This inhibition leads to a significant and sustained increase in the endogenous levels of anandamide and other FAAH substrates, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[1][2] The primary consequence of elevated anandamide levels is the enhanced activation of cannabinoid receptors, principally the CB1 receptor, which is widely expressed in the central nervous system.[3][4]
The signaling pathway is initiated by the binding of elevated anandamide to presynaptic CB1 receptors, which are G-protein coupled receptors. Activation of CB1 receptors leads to the inhibition of adenylyl cyclase, a reduction in cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels, ultimately resulting in the suppression of neurotransmitter release.
References
- 1. Effects of the fatty acid amide hydrolase inhibitor URB597 on the sleep-wake cycle, c-Fos expression and dopamine levels of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
URB-597 as a selective FAAH inhibitor
An In-Depth Technical Guide to URB-597: A Selective FAAH Inhibitor
Introduction
This compound, also known as KDS-4103, is a potent and well-characterized inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the intracellular degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[3][4] By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide in the brain and peripheral tissues, thereby amplifying the signaling of the endocannabinoid system.[3][5][6][7] This mechanism has made this compound a valuable pharmacological tool for investigating the physiological roles of anandamide and a potential therapeutic agent for a range of conditions, including anxiety, depression, and pain.[2][7][8] Unlike direct-acting cannabinoid receptor agonists, this compound enhances the natural, on-demand signaling of endocannabinoids without producing the classic psychotropic side effects associated with compounds like Δ⁹-tetrahydrocannabinol (THC).[3][5][9]
Mechanism of Action
This compound is an irreversible inhibitor that acts by covalently modifying the active site of the FAAH enzyme.[10] It belongs to the O-aryl carbamate class of inhibitors. The mechanism involves the carbamylation of a key serine nucleophile (Ser241) within the catalytic serine triad (Ser241-Ser217-Lys142) of FAAH.[10][11] This covalent modification inactivates the enzyme, preventing it from hydrolyzing its substrates.
The crystal structure of the FAAH-URB597 complex confirms that the cyclohexyl-carbamate moiety of the inhibitor is positioned within the enzyme's acyl chain-binding tunnel, leading to the covalent modification.[11] This irreversible action results in a sustained elevation of anandamide levels long after the inhibitor has been cleared from circulation.[10]
References
- 1. EX-597 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3′-Carbamoyl-biphenyl-3-yl Ester (URB597): Effects on Anandamide and Oleoylethanolamide Deactivation [escholarship.org]
- 5. The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing Endocannabinoid Signaling via β-Catenin in the Nucleus Accumbens Attenuates PTSD- and Depression-like Behavior of Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
The Core Function of URB597: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
URB597, also known as KDS-4103, is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). Its primary function is to prevent the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA). This inhibition leads to a significant elevation of AEA levels in the central nervous system and peripheral tissues, thereby amplifying the signaling of cannabinoid receptors, primarily CB1. This enhanced endocannabinoid tone underlies the anxiolytic, antidepressant, and analgesic properties of URB597 observed in preclinical studies. This technical guide provides a comprehensive overview of the core function of URB597, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and an exploration of its signaling pathways and potential off-target effects.
Mechanism of Action
URB597 acts as an irreversible inhibitor of FAAH, a serine hydrolase responsible for the intracellular hydrolysis of anandamide and other related fatty acid amides such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[1] By covalently modifying the active site serine of FAAH, URB597 effectively blocks the enzyme's catalytic activity. This leads to a significant and sustained increase in the endogenous levels of anandamide, which can then exert its physiological effects by activating cannabinoid receptors, predominantly the CB1 receptor.[2]
Signaling Pathway of URB597's Core Function
Caption: Core mechanism of URB597 action.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the potency and efficacy of URB597.
Table 1: In Vitro and In Vivo Potency of URB597
| Parameter | Species | Tissue/System | Value | Reference |
| IC50 | Rat | Brain Membranes | 5 nM | [2] |
| Human | Liver Microsomes | 3 nM | [2] | |
| ID50 | Rat | Brain FAAH Activity (i.p.) | 0.15 mg/kg | [2] |
| kinact | Recombinant FAAH | 0.0033 ± 0.0003 s-1 | [1] | |
| Ki | Recombinant FAAH | 2.0 ± 0.3 μM | [1] |
Table 2: Effects of URB597 on Endocannabinoid Levels
| Species | Brain Region/Tissue | URB597 Dose | Time Point | % Increase in Anandamide | Reference |
| Rat | Whole Brain | 10 mg/kg | 240 min | >100% | [3] |
| Monkey | Midbrain, Putamen, etc. | 0.3 mg/kg (i.v.) | - | Significant Increase | [4] |
| Mouse | Forebrain | 1 mg/kg (i.p.) | - | ~250% | [5] |
| Rat | Plasma | 10 mg/kg | 60 min | ~150% | [3] |
| Rat | Plasma | 10 mg/kg | 240 min | ~200% | [3] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the function of URB597 are provided below.
In Vitro FAAH Inhibition Assay
This protocol is a representative method for determining the inhibitory potency of URB597 on FAAH activity.
Objective: To quantify the in vitro inhibition of FAAH by URB597.
Materials:
-
Rat brain homogenate (as a source of FAAH)
-
URB597
-
[3H]Anandamide (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat brain homogenates in assay buffer.
-
Pre-incubate the brain homogenate with varying concentrations of URB597 or vehicle for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding [3H]Anandamide to the pre-incubated mixture.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding an organic solvent (e.g., chloroform/methanol) to extract the unhydrolyzed substrate and the radiolabeled product.
-
Separate the aqueous and organic phases by centrifugation.
-
Quantify the amount of radiolabeled product in the aqueous phase using liquid scintillation counting.
-
Calculate the percentage of FAAH inhibition for each concentration of URB597 and determine the IC50 value.
Experimental Workflow for In Vitro FAAH Inhibition Assay
Caption: Workflow for FAAH inhibition assay.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Objective: To evaluate the anxiolytic effects of URB597.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Administer URB597 (e.g., 0.1-1 mg/kg, i.p.) or vehicle to the animals (rats or mice) at a specified time before the test (e.g., 30-60 minutes).
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video-tracking system.
-
Anxiolytic activity is indicated by a significant increase in the time spent in and/or the number of entries into the open arms.
Hot Plate Test for Analgesic Activity
The hot plate test is a common method to assess the analgesic properties of a compound against thermal stimuli.
Objective: To determine the analgesic effects of URB597.
Apparatus:
-
A hot plate apparatus with a controlled temperature surface.
Procedure:
-
Administer URB597 (e.g., 1-10 mg/kg, i.p.) or vehicle to the animals (mice or rats).
-
At a predetermined time after drug administration, place the animal on the hot plate, which is maintained at a constant temperature (e.g., 55°C).
-
Measure the latency for the animal to exhibit a pain response, such as licking its paws or jumping.
-
A cut-off time is set to prevent tissue damage.
-
An increase in the latency to respond to the thermal stimulus indicates an analgesic effect.
Downstream Signaling and Off-Target Effects
While the primary mechanism of URB597 involves FAAH inhibition and subsequent CB1 receptor activation, the downstream signaling is complex and can involve multiple pathways. Furthermore, evidence suggests that URB597 may have FAAH-independent effects.
Downstream Signaling of CB1 Receptor Activation
Activation of the Gi/o-coupled CB1 receptor by anandamide can lead to:
-
Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
-
Activation of mitogen-activated protein kinase (MAPK) pathways.
-
Modulation of ion channels, including inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.
Potential FAAH-Independent and Off-Target Effects
Several studies have suggested that URB597 may exert effects through mechanisms other than FAAH inhibition. These include:
-
Peroxisome Proliferator-Activated Receptors (PPARs): URB597-induced increases in other fatty acid amides, such as OEA and PEA, can lead to the activation of PPARα, which may contribute to its anti-inflammatory and analgesic effects.[6]
-
Transient Receptor Potential Vanilloid 1 (TRPV1) channels: Anandamide is also a known agonist of TRPV1 channels. At higher concentrations resulting from FAAH inhibition, anandamide's action on TRPV1 may contribute to its complex pharmacological profile, particularly in pain modulation.[7]
-
Direct inhibition of other enzymes: At higher concentrations, URB597 has been shown to inhibit other serine hydrolases, such as carboxylesterases.[3]
Signaling Pathways Including Off-Target Effects
Caption: Expanded signaling of URB597.
Conclusion
URB597 serves as a critical pharmacological tool for investigating the therapeutic potential of enhancing the endocannabinoid system. Its primary function as a selective FAAH inhibitor leads to a robust increase in anandamide levels, resulting in a range of potentially beneficial pharmacological effects. However, a comprehensive understanding of its function must also consider its influence on other fatty acid amides and potential off-target interactions. The detailed information provided in this guide is intended to support further research and development in this promising area of pharmacology.
References
- 1. Hot plate test - Wikipedia [en.wikipedia.org]
- 2. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual mechanism of TRKB activation by anandamide through CB1 and TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of fatty acid amide hydrolase produces PPAR-α-mediated analgesia in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Full Inhibition of Spinal FAAH Leads to TRPV1-Mediated Analgesic Effects in Neuropathic Rats and Possible Lipoxygenase-Mediated Remodeling of Anandamide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
URB-597: A Technical Guide to Endocannabinoid System Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
URB-597, also known as KDS-4103, is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By preventing the breakdown of AEA, this compound elevates the levels of this endogenous cannabinoid in the brain and peripheral tissues. This modulation of the endocannabinoid system has been shown to produce anxiolytic, antidepressant, and analgesic effects in preclinical models without the psychotropic side effects associated with direct cannabinoid receptor agonists. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, detailed experimental protocols, and visual representations of its cellular and experimental pathways.
Mechanism of Action
This compound acts as an irreversible inhibitor of FAAH.[1] It covalently binds to a catalytic serine residue within the enzyme's active site, rendering it inactive.[2] This inhibition leads to a significant increase in the endogenous levels of anandamide and other fatty acid amides, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA). The elevated anandamide levels result in enhanced activation of cannabinoid receptors, primarily the CB1 receptor, which is widely expressed in the central nervous system.[3] This enhanced signaling at CB1 receptors is believed to mediate the therapeutic effects of this compound.[3] Notably, this compound does not directly interact with cannabinoid receptors or inhibit anandamide transport, highlighting its specific mechanism of action.[3][4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro FAAH Inhibition
| Preparation | Species | IC50 (nM) | Reference |
| Brain Membranes | Rat | 5 | [3][5] |
| Brain Membranes | Rat | 4.6 | [6] |
| Intact Neurons | Rat | 0.5 | [6] |
| Liver Microsomes | Human | 3 | [3][5] |
Table 2: In Vivo FAAH Inhibition and Anandamide Elevation
| Species | Dose (mg/kg) | Route | Effect | Reference |
| Rat | 0.15 | i.p. | ID50 for brain FAAH inhibition | [3] |
| Rat | 0.3 | i.p. | Significant increase in brain anandamide levels | [7] |
| Rat | 10 | i.p. | Increased plasma and brain AEA levels | [8] |
| Monkey | 0.3 | i.v. | Blocked FAAH activity and increased brain anandamide levels | [7] |
Table 3: Behavioral Effects in Preclinical Models
| Species | Dose (mg/kg) | Route | Behavioral Effect | Reference |
| Rhesus Monkey | up to 3.2 | i.v. | Markedly increased the potency (32-fold) and duration of action of anandamide | [9][10] |
| Rat | 0.3 | i.p. | Reduces allodynia and hyperalgesia in inflammatory pain | [6] |
Experimental Protocols
In Vitro FAAH Inhibition Assay (Radiometric)
This protocol describes the determination of this compound's inhibitory activity on FAAH using radiolabeled anandamide.
Materials:
-
Rat brain membranes (prepared as described below)
-
This compound
-
[³H]Anandamide (as substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Preparation of Rat Brain Membranes: Homogenize rat brains in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.
-
Assay:
-
Pre-incubate the rat brain membranes with varying concentrations of this compound or vehicle for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding [³H]anandamide.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Terminate the reaction by adding an organic solvent (e.g., chloroform/methanol).
-
Separate the aqueous phase (containing the product, [³H]ethanolamine) from the organic phase (containing the unreacted substrate) by centrifugation.
-
Quantify the radioactivity in the aqueous phase using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
In Vivo Measurement of Anandamide Levels by LC-MS
This protocol outlines the procedure for quantifying the effect of this compound on brain anandamide levels.
Materials:
-
This compound
-
Vehicle (e.g., 5% Tween 80, 5% polyethylene glycol 400, and 90% saline)
-
Rodents (rats or mice)
-
Internal standard (e.g., deuterated anandamide)
-
Organic solvents for extraction (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Drug Administration: Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection).
-
Tissue Collection: At a specified time point post-administration, euthanize the animals and rapidly dissect the brain region of interest. Immediately freeze the tissue in liquid nitrogen to prevent enzymatic degradation of anandamide.
-
Sample Preparation:
-
Weigh the frozen tissue and homogenize in an organic solvent containing the internal standard.
-
Centrifuge the homogenate to precipitate proteins.
-
Collect the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Use a suitable chromatographic column and mobile phase gradient to separate anandamide from other lipids. Quantify anandamide levels using multiple reaction monitoring (MRM) by comparing the peak area of endogenous anandamide to that of the internal standard.
Visualizations
Signaling Pathway of this compound Action
References
- 1. researchgate.net [researchgate.net]
- 2. The potency of the fatty acid amide hydrolase inhibitor URB597 is dependent upon the assay pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. URB597 | FAAH inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. Temporal changes in mouse brain fatty acid amide hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]
The Selective FAAH Inhibitor URB-597: A Technical Guide to its Effects on Anandamide Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
URB-597 (cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester) is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By blocking FAAH activity, this compound elevates the endogenous levels of anandamide in the brain and peripheral tissues. This elevation potentiates the effects of anandamide at cannabinoid receptor type 1 (CB1), leading to a range of physiological effects, including anxiolytic, antidepressant, and analgesic properties, without the psychotropic side effects associated with direct CB1 agonists. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on anandamide levels, detailed experimental protocols for assessing its activity, and a visualization of the relevant signaling pathways.
Mechanism of Action
This compound acts as an irreversible inhibitor of FAAH.[1] This covalent modification of the enzyme's active site prevents the hydrolysis of anandamide into arachidonic acid and ethanolamine, thereby increasing the concentration and prolonging the action of anandamide in the vicinity of cannabinoid receptors.[2] The selectivity of this compound for FAAH over other enzymes and receptors, including the CB1 receptor itself, is a key feature of its pharmacological profile.[1]
Quantitative Effects on Anandamide Levels
Administration of this compound leads to a significant and dose-dependent increase in anandamide levels in various brain regions. The tables below summarize quantitative data from key studies in rodents and non-human primates.
Table 1: Effect of this compound on Brain Anandamide Levels in Rodents
| Species | Brain Region | This compound Dose (mg/kg) | Route | Time Post-Administration | Fold Increase in Anandamide (vs. Vehicle) | Reference |
| Rat | Hippocampus | 0.1 | i.p. | 2 hours | ~1.5 | [3] |
| Rat | Whole Brain | 10 | i.p. | 240 min | Significantly increased | [4] |
| Mouse | Forebrain | 1 | i.p. | Not specified | ~2.5 | |
| Mouse | Hippocampus | 0.5 | i.p. | 30 min | ~2.0 | [5] |
Table 2: Effect of this compound on Brain FAAH Activity and Anandamide Levels in Non-Human Primates
| Species | Brain Region | This compound Dose (mg/kg) | Route | Outcome | Reference |
| Rhesus Monkey | Not specified | 3.2 | i.v. | Markedly increased potency of anandamide (32-fold) | [6][7] |
| Squirrel Monkey | Multiple | 0.3 | i.v. | Marked inhibition of FAAH activity, increased anandamide levels | [8] |
Experimental Protocols
In Vivo Administration of this compound and Tissue Collection
Objective: To assess the effect of this compound on endogenous anandamide levels in the brain.
Materials:
-
This compound
-
Vehicle solution (e.g., Tween 80 2%, ethanol 2%, and saline 96%)
-
Experimental animals (e.g., male Sprague-Dawley rats or C57BL/6 mice)
-
Syringes and needles for intraperitoneal (i.p.) or intravenous (i.v.) injection
-
Guillotine or other approved method for euthanasia
-
Liquid nitrogen
-
Cryovials for tissue storage
Procedure:
-
Dissolve this compound in the vehicle solution to the desired concentration.
-
Administer the this compound solution or vehicle to the experimental animals via the chosen route (e.g., i.p. injection). Doses typically range from 0.1 to 10 mg/kg for rodents.[3][4]
-
At a predetermined time point post-administration (e.g., 30 minutes to 4 hours), euthanize the animals.[4][5]
-
Rapidly dissect the brain and specific brain regions of interest on an ice-cold surface.
-
Flash-freeze the tissue samples in liquid nitrogen to halt enzymatic activity.
-
Store the frozen tissue samples at -80°C until analysis.[5]
Quantification of Anandamide in Brain Tissue by LC-MS
Objective: To measure the concentration of anandamide in brain tissue samples.
Materials:
-
Frozen brain tissue
-
Acetonitrile (ACN)
-
Internal standard (e.g., anandamide-d4)
-
Homogenizer
-
Centrifuge
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with a C18 reverse-phase column
Procedure:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in a known volume of ice-cold ACN containing the internal standard. A simple protein precipitation procedure is often sufficient.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.
-
Collect the supernatant containing the lipid extract.
-
Evaporate the solvent from the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
Inject the sample into the LC-MS system.
-
Separate the analytes on a C18 column using a gradient mobile phase (e.g., water and ACN with formic acid).
-
Detect and quantify anandamide and the internal standard using the mass spectrometer in positive ion mode with selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
Calculate the concentration of anandamide in the original tissue sample based on the peak area ratio of the analyte to the internal standard and a standard curve.
FAAH Activity Assay
Objective: To measure the inhibitory effect of this compound on FAAH enzyme activity.
Materials:
-
Brain tissue homogenate or recombinant FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide)
-
This compound or other test inhibitors
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the brain homogenate or recombinant FAAH enzyme to each well.
-
Add the different concentrations of this compound or vehicle to the respective wells.
-
Incubate the plate at 37°C for a short period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically or as an endpoint reading at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the percentage of FAAH inhibition for each concentration of this compound compared to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of anandamide and the inhibitory action of this compound on FAAH.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An optimized GC-MS method detects nanomole amounts of anandamide in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. cloud-clone.com [cloud-clone.com]
- 5. Endocannabinoids | Fisher Scientific [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of URB-597: A Technical Guide
An In-depth Examination of a Pioneering FAAH Inhibitor for Researchers, Scientists, and Drug Development Professionals
Abstract
URB-597, also known as KDS-4103 and ORG-231295, is a potent, selective, and irreversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). Its development marked a significant step in the exploration of the endocannabinoid system as a therapeutic target. By preventing the degradation of the endogenous cannabinoid anandamide, this compound enhances endocannabinoid signaling, a mechanism with potential applications in the treatment of anxiety, depression, and pain. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and what is publicly known about the clinical progression of this compound. It includes a compilation of quantitative data, detailed experimental methodologies, and visualizations of key biological and experimental pathways to serve as a resource for researchers in pharmacology and drug development.
Introduction: The Dawn of FAAH Inhibition
The discovery of the endocannabinoid system and its role in regulating a myriad of physiological processes spurred the search for therapeutic agents that could modulate its activity. One of the key enzymes in this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1] The inhibition of FAAH emerged as an attractive therapeutic strategy, as it was hypothesized to elevate endogenous anandamide levels in a localized and activity-dependent manner, potentially offering therapeutic benefits without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1]
This compound, chemically known as [3-(3-carbamoylphenyl)phenyl]N-cyclohexylcarbamate or cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester, was one of the pioneering molecules in the class of FAAH inhibitors.[2][3][4] Its development provided a crucial tool for elucidating the physiological roles of FAAH and anandamide and paved the way for the clinical investigation of FAAH inhibitors for various neurological and psychiatric disorders.
Discovery and Synthesis
While specific details of the original synthesis by the discovering chemists are proprietary, a method for synthesizing 3-substituted phenols, a key intermediate for compounds like this compound, has been published. This method utilizes an oxidative Heck reaction followed by an oxidative dehydrogenation.
Mechanism of Action
This compound acts as a selective and irreversible inhibitor of FAAH.[2][5] The enzyme FAAH is an intracellular serine hydrolase that terminates the signaling of anandamide by hydrolyzing it into arachidonic acid and ethanolamine.[1]
The inhibitory action of this compound is covalent in nature. The carbamate moiety of this compound is attacked by the catalytic serine nucleophile (Ser241) in the active site of FAAH. This results in the carbamylation of the serine residue, rendering the enzyme inactive. The biphenyl portion of the molecule serves as a leaving group. This irreversible inhibition leads to a sustained elevation of anandamide levels in the brain and peripheral tissues.[3][4][6]
Signaling Pathway of Enhanced Anandamide Action
The inhibition of FAAH by this compound leads to an accumulation of anandamide, which can then exert its effects through various signaling pathways. The primary targets of anandamide are the cannabinoid receptors CB1 and CB2.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3′-Carbamoyl-biphenyl-3-yl Ester (URB597): Effects on Anandamide and Oleoylethanolamide Deactivation [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
URB-597 (KDS-4103): A Technical Whitepaper on a Selective FAAH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
URB-597, also known as KDS-4103, is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By preventing the breakdown of AEA, this compound elevates its endogenous levels, thereby enhancing cannabinoid signaling. This mechanism has positioned this compound as a valuable research tool and a potential therapeutic agent for a range of conditions, including anxiety, depression, and pain. This document provides a comprehensive technical overview of this compound, including its alternative names, chemical properties, mechanism of action, and detailed experimental protocols for its study.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a multitude of physiological processes. A key component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes and inactivates the endocannabinoid anandamide. Inhibition of FAAH presents a compelling therapeutic strategy by augmenting the natural signaling of anandamide without the psychoactive side effects associated with direct cannabinoid receptor agonists.
This compound has emerged as a benchmark FAAH inhibitor due to its high potency and selectivity.[1][2][3] Its alternative designations include KDS-4103, EX-597, and ORG-231295.[4] This whitepaper will delve into the technical details of this compound, offering a valuable resource for researchers in neuroscience, pharmacology, and drug development.
Chemical Properties and Alternative Names
This compound is chemically identified as [3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate.[4] A summary of its chemical properties and alternative names is presented in the table below.
| Property | Value |
| IUPAC Name | [3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate |
| Alternative Names | KDS-4103, EX-597, ORG-231295 |
| CAS Number | 546141-08-6 |
| Molecular Formula | C₂₀H₂₂N₂O₃ |
| Molecular Weight | 338.407 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound acts as an irreversible inhibitor of FAAH.[4] This inhibition leads to an accumulation of anandamide in the central nervous system and peripheral tissues.[4] The elevated anandamide levels subsequently enhance the activation of cannabinoid receptors, primarily CB1 receptors, resulting in various physiological effects.
Quantitative Data
The inhibitory potency of this compound against FAAH has been quantified in various in vitro and in vivo studies.
| Parameter | Species/Tissue | Value |
| IC₅₀ | Rat Brain Membranes | 5 nM |
| IC₅₀ | Human Liver Microsomes | 3 nM |
| ID₅₀ | Rat Brain (intraperitoneal) | 0.15 mg/kg |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro FAAH Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound on FAAH in rat brain homogenates.
Materials:
-
Rat brain tissue
-
This compound
-
[³H]-Anandamide (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare rat brain homogenates in ice-cold assay buffer.
-
Pre-incubate the brain homogenates with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding [³H]-anandamide to the mixture.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an organic solvent (e.g., chloroform/methanol mixture).
-
Separate the aqueous and organic phases by centrifugation. The hydrolyzed product ([³H]-ethanolamine) will be in the aqueous phase, while the unhydrolyzed [³H]-anandamide will remain in the organic phase.
-
Measure the radioactivity in the aqueous phase using a scintillation counter.
-
Calculate the percentage of FAAH inhibition for each concentration of this compound and determine the IC₅₀ value.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of anandamide signaling enhanced by the FAAH inhibitor URB597 on coping styles in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lack of effect of chronic pre-treatment with the FAAH inhibitor URB597 on inflammatory pain behaviour: evidence for plastic changes in the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]
URB-597 Pharmacodynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
URB-597, also known as KDS-4103, is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By preventing the breakdown of AEA, this compound elevates its endogenous levels, thereby enhancing cannabinoid signaling through CB1 and CB2 receptors. This guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative potency, and effects on endocannabinoid signaling. Detailed experimental protocols for key assays and visual representations of relevant pathways are included to facilitate further research and development.
Core Mechanism of Action: FAAH Inhibition
This compound acts as an irreversible inhibitor of FAAH.[1] This enzyme is a key component of the endocannabinoid system, responsible for hydrolyzing anandamide into arachidonic acid and ethanolamine, thus terminating its signaling activity.[2] By blocking FAAH, this compound effectively increases the concentration and prolongs the action of anandamide in the brain and peripheral tissues.[3][4] This enhancement of endogenous anandamide signaling is the primary mechanism through which this compound exerts its pharmacological effects. The compound has been shown to be highly selective for FAAH, with minimal interaction with cannabinoid receptors or the anandamide transporter.[5][6]
Quantitative Analysis of this compound Potency
The inhibitory potency of this compound on FAAH has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.
| Parameter | Value | System | Reference |
| IC₅₀ | 4.6 nM | Rat Brain Membranes | [7] |
| IC₅₀ | 0.5 nM | Intact Neurons | [7] |
| IC₅₀ | 3 nM | Human Liver Microsomes | [7] |
| ID₅₀ | 0.15 mg/kg (i.p.) | Rat Brain FAAH Activity | [5] |
| Caption: In Vitro and In Vivo Potency of this compound. |
| Dose | Effect | Species | Reference |
| 0.3 mg/kg (i.p.) | Increased brain anandamide levels | Rat | [7] |
| 10 mg/kg (i.p.) | Increased plasma and brain AEA levels | Rat | |
| 0.3 mg/kg (i.v.) | Blocked FAAH activity and increased anandamide levels in the brain | Monkey | [3] |
| Caption: In Vivo Doses and Effects of this compound on Anandamide Levels. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for assessing its activity.
Caption: Signaling pathway of FAAH inhibition by this compound.
Caption: Experimental workflow for FAAH activity assay.
Detailed Experimental Protocols
In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and common laboratory practices for determining the IC₅₀ of FAAH inhibitors.
Materials:
-
96-well, black, flat-bottom microplate
-
FAAH-containing preparation (e.g., rat brain homogenate, cell lysate)
-
This compound stock solution (in DMSO)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Homogenize brain tissue or cells in ice-cold FAAH Assay Buffer. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The resulting supernatant contains the FAAH enzyme. Determine the protein concentration of the supernatant.
-
Assay Setup: In the 96-well plate, add the following to each well:
-
FAAH Assay Buffer
-
A standardized amount of the enzyme preparation.
-
Serial dilutions of this compound or vehicle (DMSO).
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow this compound to interact with the enzyme.
-
Reaction Initiation: Add the AAMCA substrate to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity in a microplate reader (Excitation: ~360 nm, Emission: ~465 nm) at 37°C for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (increase in fluorescence per minute). Plot the percentage of FAAH inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
In Vivo Assessment of Anandamide Levels by LC-MS/MS
This protocol outlines the general steps for quantifying changes in brain anandamide levels following this compound administration in rodents.
Materials:
-
This compound solution for injection
-
Rodent model (e.g., rats or mice)
-
Brain tissue collection tools
-
Liquid nitrogen
-
Homogenizer
-
Organic solvents (e.g., acetonitrile, chloroform, methanol)
-
Internal standard (e.g., deuterated anandamide)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Drug Administration: Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection).
-
Tissue Collection: At a predetermined time point after administration, euthanize the animals and rapidly dissect the brain region of interest. Immediately freeze the tissue in liquid nitrogen to prevent enzymatic degradation of anandamide.
-
Lipid Extraction:
-
Homogenize the frozen brain tissue in an organic solvent (e.g., acetonitrile) containing the internal standard.
-
Perform a lipid extraction using a method such as the Folch or Bligh-Dyer technique.
-
Evaporate the organic solvent under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a suitable chromatography column and gradient.
-
Detect and quantify anandamide and the internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Calculate the concentration of anandamide in the brain tissue, normalized to the tissue weight and the recovery of the internal standard.
Conclusion
This compound is a well-characterized, potent, and selective FAAH inhibitor that elevates endogenous anandamide levels. This mechanism of action underlies its diverse pharmacological effects observed in preclinical studies. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a solid foundation for researchers and drug development professionals working with this compound and other FAAH inhibitors. Standardization of these protocols is crucial for ensuring the reproducibility and comparability of findings across different laboratories.
References
- 1. abcam.cn [abcam.cn]
- 2. The effects of anandamide signaling enhanced by the FAAH inhibitor URB597 on coping styles in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Chronic inhibition of fatty acid amide hydrolase by URB597 produces differential effects on cardiac performance in normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Radiometric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
URB-597: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
URB-597, also known as KDS-4103, is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2][3] In the central nervous system, FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1] By irreversibly inhibiting FAAH, this compound leads to an accumulation of anandamide, thereby amplifying its endogenous signaling at cannabinoid receptors, primarily the CB1 receptor.[1][4] This mechanism of action has positioned this compound as a valuable tool in neuroscience research to probe the physiological roles of the endocannabinoid system. Preclinical studies have demonstrated its potential therapeutic effects, including anxiolytic, antidepressant, and analgesic properties, without the psychotropic side effects and abuse liability associated with direct-acting cannabinoid agonists.[4][5] This guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways to facilitate its use in a research setting.
Core Mechanism of Action
This compound acts as a selective and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is an intracellular enzyme that hydrolyzes and deactivates a class of bioactive lipids called N-acylethanolamines (NAEs), the most prominent of which is the endocannabinoid anandamide (N-arachidonoylethanolamine; AEA).[4] By blocking FAAH activity, this compound elevates the levels of anandamide and other FAAH substrates, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), in the brain and peripheral tissues.[2][6] The increased concentration of anandamide enhances its activation of cannabinoid receptors, predominantly the CB1 receptor, which is widely expressed in the brain and mediates the majority of the neurobehavioral effects of cannabinoids.[6]
The following diagram illustrates the signaling pathway affected by this compound:
Quantitative Data
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Preparation | IC50 (nM) | Reference |
| Human Liver Microsomes | 3 | [3] |
| Rat Brain Membranes | 5 | [3] |
| Intact Rat Cortical Neurons | ~0.5 | [7] |
| Rat Brain Membranes | 4.6 | [2] |
Table 2: In Vivo Effects of this compound on Endocannabinoid Levels
| Species | Dose (mg/kg) | Route | Tissue | Analyte | Change from Vehicle | Time Point | Reference |
| Rat | 10 | IP | Plasma | Anandamide | Significant Increase | 60 and 240 min | [8] |
| Rat | 10 | IP | Brain | Anandamide | Significant Increase | 240 min | [8] |
| Rat | 0.1 | IP | Hippocampus | Anandamide | Significant Increase | 2 hours | [5] |
| Monkey | 0.3 | IV | Brain | Anandamide | Increased | Not specified | [4] |
| Rat | 0.03-0.3 | IP | Brain | Anandamide | Increased | 2 hours | [6] |
| Rat | 0.03-0.3 | IP | Brain | OEA | Increased | 2 hours | [6] |
| Rat | 0.03-0.3 | IP | Brain | PEA | Increased | 2 hours | [6] |
| Rat | SC | SC | Brain | Anandamide | Increased | Not specified | [9] |
| Rat | SC | SC | Proximal Colon | Anandamide | 2.2-fold increase | Not specified | [9] |
| Rat | SC | SC | Jejunum | Anandamide | Increased | Not specified | [9] |
Table 3: Behavioral Effects of this compound in Animal Models
| Species | Model | Dose (mg/kg) | Route | Effect | Reference |
| Rat | Inflammatory Pain | 0.3 | IP | Antiallodynic and antihyperalgesic | [2] |
| Rat | Trauma-Induced Anxiety | 0.075 (IC50) | IP | Suppression of anxiety-like behaviors | [10] |
| Mouse | Tail-Suspension Test | Not specified | Not specified | Antidepressant-like effects | [5] |
| Rat | Forced-Swim Test | Not specified | Not specified | Antidepressant-like effects | [5] |
| Monkey | Drug Discrimination | up to 3.2 | IV | Markedly increased potency (32-fold) and duration of anandamide | [11][12] |
| Mouse | Attentional Control | 0.5 | IP | Prevented cognitive disruptions | [13] |
| Rat | Cocaine Seeking | Not specified | Not specified | Reduces cocaine-seeking behavior | [1] |
Experimental Protocols
In Vivo Administration of this compound in Rodents
This protocol is a generalized procedure based on methodologies reported in multiple studies.[13][14][15]
Objective: To assess the behavioral or neurochemical effects of this compound in rats or mice.
Materials:
-
This compound (cyclohexyl carbamic acid 3′-carbamoyl-3-yl ester)
-
Vehicle solution: A common vehicle consists of 5% Tween 80, 5% polyethylene glycol 400, and 90% saline.[13] Another described vehicle is a mixture of DMSO, Tween 80, and saline (1:2:7).[15]
-
Syringes and needles for intraperitoneal (IP) or subcutaneous (SC) injection.
-
Experimental animals (rats or mice).
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the chosen vehicle to the desired concentration. For example, to achieve a dose of 0.5 mg/kg in a 10 ml/kg injection volume, the concentration would be 0.05 mg/ml.
-
Ensure the solution is homogenous. Sonication may be required.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the precise injection volume.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally). Doses in literature range from 0.1 mg/kg to 10 mg/kg depending on the study's aim.[8][13]
-
The timing of administration relative to behavioral testing is critical. A common pretreatment time is 20-60 minutes.[13][16]
-
-
Behavioral Testing or Tissue Collection:
-
Following the appropriate pretreatment interval, conduct the planned behavioral assay (e.g., elevated plus maze, forced swim test).
-
For neurochemical analysis, animals are euthanized at the desired time point post-injection, and brain tissue is rapidly dissected, frozen, and stored for later analysis of endocannabinoid levels.
-
FAAH Inhibition Assay
This is a representative workflow for assessing the inhibitory activity of this compound on FAAH.
Applications in Neuroscience Research
This compound has been utilized in a wide array of preclinical studies to investigate the role of the endocannabinoid system in various physiological and pathological processes.
-
Anxiety and Depression: By elevating anandamide levels, this compound has demonstrated anxiolytic and antidepressant-like effects in rodent models.[5][6] These findings suggest that enhancing endogenous cannabinoid tone may be a therapeutic strategy for stress-related psychiatric disorders.
-
Pain Perception: this compound exhibits analgesic properties in models of inflammatory and neuropathic pain.[2][17] Its mechanism is believed to involve the activation of both CB1 and CB2 receptors.[17]
-
Cognition and Memory: The effects of this compound on cognition are complex and appear to be dose-dependent. Some studies report cognitive-enhancing effects, such as preventing attentional impairments, while others have noted impairments at different doses or in different tasks.[13]
-
Addiction and Reward: this compound has been shown to reduce cocaine-seeking behavior and mitigate cue-induced relapse in animal models.[1][18] Unlike direct CB1 agonists, it does not appear to have rewarding properties on its own, suggesting a lower potential for abuse.[4][5]
-
Neuroinflammation: this compound can reduce the expression of pro-inflammatory enzymes and the release of inflammatory mediators in microglial cells, indicating a potential role in modulating neuroinflammatory processes.[2]
Conclusion
This compound is a powerful pharmacological tool for investigating the endocannabinoid system's role in the central nervous system. Its ability to selectively inhibit FAAH and thereby augment endogenous anandamide signaling provides a more physiologically relevant approach compared to the use of exogenous cannabinoid agonists. The data and protocols presented in this guide are intended to provide researchers with a comprehensive resource for designing and conducting experiments with this compound. As research in this field continues, a deeper understanding of the therapeutic potential of FAAH inhibition for a range of neurological and psychiatric disorders is anticipated.
References
- 1. EX-597 - Wikipedia [en.wikipedia.org]
- 2. URB597 | FAAH inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. URB 597 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 4. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Effects of fatty acid amide hydrolase inhibitor URB597 in a rat model of trauma-induced long-term anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Chronic inhibition of fatty acid amide hydrolase by URB597 produces differential effects on cardiac performance in normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drugs [bio-protocol.org]
- 17. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The FAAH inhibitor URB597 reduces cocaine intake during conditioned punishment and mitigates cocaine seeking during withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
URB-597: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
URB-597, also known as KDS-4103, is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] By preventing the degradation of the endogenous cannabinoid anandamide (AEA), this compound enhances endocannabinoid signaling.[3][4] This mechanism of action has positioned this compound as a promising therapeutic candidate for a range of neurological and psychiatric disorders. Preclinical studies have demonstrated its potential efficacy in models of pain, depression, and anxiety, largely mediated through the potentiation of AEA's effects on cannabinoid receptor 1 (CB1).[3][5][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key preclinical findings, and detailed experimental protocols.
Mechanism of Action
This compound is an irreversible inhibitor of FAAH, the primary enzyme responsible for the intracellular hydrolysis of anandamide.[7][8] Inhibition of FAAH leads to an accumulation of AEA in the brain and periphery, thereby enhancing the activation of cannabinoid receptors, predominantly the CB1 receptor.[3][5][9] This targeted elevation of a natural ligand is hypothesized to offer a more nuanced and potentially safer therapeutic window compared to direct-acting cannabinoid agonists.[10]
Signaling Pathway
The primary signaling pathway influenced by this compound is the endocannabinoid system. By inhibiting FAAH, this compound increases the bioavailability of anandamide to act on presynaptic CB1 receptors. Activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, a reduction in cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels, ultimately resulting in a decrease in neurotransmitter release.
Caption: this compound inhibits FAAH, increasing anandamide levels and CB1 receptor activation.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from various preclinical investigations of this compound.
Table 1: In Vitro and In Vivo FAAH Inhibition
| Parameter | Value | Species/System | Reference |
| IC50 | 4.6 nM | Rat brain membranes | [1] |
| IC50 | 0.5 nM | Intact neurons | [1] |
| IC50 | 3 nM | Human liver microsomes | [1][11] |
| Ki | 0.23 µM | Recombinant human FAAH | [8] |
| kinact | 0.0033 s⁻¹ | Recombinant human FAAH | [8] |
| Inhibition | Profound | Rat brain (0.3 mg/kg, i.p.) | [4] |
Table 2: Effects on Endocannabinoid Levels
| Treatment | Tissue | Anandamide (AEA) Change | 2-AG Change | Reference |
| This compound (10 mg/kg) | Rat Plasma | Significant increase | Not specified | [5] |
| This compound (10 mg/kg) | Rat Brain | Significant increase (at 240 min) | No significant difference | [5] |
| This compound (0.3 mg/kg, i.v.) | Monkey Brain | Significant increase | Marked compensatory decrease | [3] |
| This compound (0.1 mg/kg, i.p.) | Rat Hippocampus & PFC | Accumulation | Not specified | [7] |
| This compound (0.3 mg/kg, i.p., chronic) | Rat Midbrain, Striatum, Thalamus | Increased levels | Not specified | [4] |
| This compound (3 mg/kg, s.c.) | Rat Proximal Colon | 2.2-fold increase | No change | [12] |
Table 3: Preclinical Efficacy in Pain Models
| Pain Model | Species | This compound Dose | Effect | Receptor Mediation | Reference |
| Acid-stimulated stretching | Rat | 1-10 mg/kg, i.p. | Dose-related decrease in stretching | CB1 | [5][10] |
| Inflammatory Pain (CFA) | Rat | 0.3 mg/kg, i.p. | Reduced allodynia and hyperalgesia | CB1 and CB2 | [13] |
| Orofacial Pain | Rat | 2 mg/kg, i.p. | Antinociceptive effect | CB1 | [9] |
| Visceral Hypersensitivity | Rat | 3 mg/kg, s.c. | Inhibited hyperalgesia | Not specified | [12] |
Table 4: Preclinical Efficacy in Depression Models
| Depression Model | Species | This compound Dose | Effect | Reference |
| Chronic Mild Stress (CMS) | Rat | 0.3 mg/kg/day, i.p. (5 weeks) | Corrected reduction in body weight and sucrose intake | [4] |
| Forced Swim Test (FST) | Rat | 0.1, 0.3 mg/kg, i.p. | Decreased immobility time | [6] |
| Tail Suspension Test (TST) | Mouse | 0.03-0.3 mg/kg, i.p. | Dose-dependent decrease in immobility | [7] |
| Early Life Stress | Rat | 0.4 mg/kg, i.p. (14 days) | Decreased depressive-like behaviors | [6] |
Table 5: Preclinical Efficacy in Anxiety Models
| Anxiety Model | Species | This compound Dose | Effect | Receptor Mediation | Reference |
| Elevated Plus Maze (aversive conditions) | Rat | Not specified | Decreased anxiety | CB1 | [14] |
| Chronic Corticosterone Exposure | Mouse | Not specified | Rapid and long-lasting anti-anxiety effects | CB1 | [15] |
| Predator Odor Exposure (TMT) | Rat | Not specified | Reduced anxiety-like behavior | Not specified | [16] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the preclinical evaluation of this compound.
FAAH Activity Assay
Objective: To determine the in vitro inhibitory potency of this compound on FAAH activity.
Procedure:
-
Tissue Preparation: Rat brain membranes are prepared by homogenizing brain tissue in a suitable buffer (e.g., Tris-HCl) and centrifuging to isolate the membrane fraction.
-
Incubation: The membrane preparation is incubated with a known concentration of a radiolabeled anandamide substrate (e.g., [³H]anandamide) in the presence of varying concentrations of this compound.
-
Reaction Termination: The enzymatic reaction is stopped, typically by the addition of an organic solvent mixture (e.g., chloroform/methanol).
-
Extraction and Quantification: The radioactive hydrolysis product (e.g., [³H]ethanolamine) is separated from the unreacted substrate by liquid-liquid extraction. The radioactivity in the aqueous phase is then quantified using liquid scintillation counting.
-
Data Analysis: The percentage of FAAH inhibition is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.
Rodent Model of Inflammatory Pain (Complete Freund's Adjuvant - CFA)
Objective: To assess the anti-allodynic and anti-hyperalgesic effects of this compound in a model of persistent inflammatory pain.
Procedure:
-
Induction of Inflammation: A single intraplantar injection of CFA is administered into the hind paw of the rat to induce localized inflammation.
-
Behavioral Testing (Baseline): Before CFA injection, baseline paw withdrawal thresholds to mechanical stimuli (von Frey filaments) and paw withdrawal latencies to thermal stimuli (radiant heat source) are measured.
-
Drug Administration: At a specified time post-CFA injection (e.g., 24 hours), this compound or vehicle is administered (e.g., intraperitoneally).
-
Post-Drug Behavioral Testing: Mechanical and thermal sensitivity are re-assessed at multiple time points after drug administration.
-
Data Analysis: Changes in paw withdrawal threshold and latency are compared between this compound-treated and vehicle-treated groups to determine the analgesic effect. To investigate receptor mediation, selective CB1 (e.g., AM251) or CB2 (e.g., SR144528) antagonists can be co-administered with this compound.[13]
Experimental Workflow: Inflammatory Pain Model
Caption: Workflow for assessing this compound's efficacy in an inflammatory pain model.
Chronic Mild Stress (CMS) Model of Depression
Objective: To evaluate the antidepressant-like effects of chronic this compound treatment.
Procedure:
-
Induction of CMS: Rats are subjected to a varied and unpredictable series of mild stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal) for several weeks.
-
Sucrose Preference Test: A key measure of anhedonia, the sucrose preference test, is conducted periodically. This involves giving the rats a free choice between two bottles, one containing a sucrose solution and the other containing water.
-
Drug Administration: During the stress period, rats receive daily injections of this compound or vehicle. A positive control group treated with a standard antidepressant (e.g., imipramine) is often included.[4]
-
Monitoring: Body weight and sucrose consumption are monitored throughout the study.
-
Data Analysis: The sucrose preference (percentage of sucrose solution consumed relative to total fluid intake) and changes in body weight are compared between the different treatment groups. A reversal of the stress-induced decrease in sucrose preference and body weight gain by this compound indicates an antidepressant-like effect.[4][17]
Potential Therapeutic Applications
The preclinical evidence strongly suggests that this compound has potential therapeutic applications in several areas:
-
Chronic Pain: this compound has shown efficacy in reducing both inflammatory and neuropathic pain in animal models, suggesting its potential as a novel analgesic with a reduced side-effect profile compared to opioids and direct cannabinoid agonists.[5][13][18]
-
Depressive Disorders: By modulating the endocannabinoid system, which is implicated in mood regulation, this compound has demonstrated antidepressant-like effects in robust animal models of depression.[4][6][7]
-
Anxiety Disorders: this compound has shown anxiolytic properties, particularly in situations of high stress, indicating its potential for treating anxiety-related conditions such as post-traumatic stress disorder (PTSD) and social anxiety disorder.[2][14][15]
Conclusion
This compound represents a compelling therapeutic strategy that leverages the body's own endocannabinoid system. By selectively inhibiting FAAH, it enhances anandamide signaling in a targeted manner. The extensive preclinical data support its potential as a treatment for pain, depression, and anxiety. Further clinical investigation is warranted to translate these promising preclinical findings into novel therapies for these challenging conditions.
References
- 1. URB597 | FAAH inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. EX-597 - Wikipedia [en.wikipedia.org]
- 3. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidepressant-like activity of the fatty acid amide hydrolase inhibitor URB597 in a rat model of chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of the fatty acid amide hydrolase inhibitor URB597 on pain-stimulated and pain-depressed behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. URB 597 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 12. FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of anandamide signaling enhanced by the FAAH inhibitor URB597 on coping styles in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fatty acid amide hydrolase inhibitors produce rapid anti-anxiety responses through amygdala long-term depression in male rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. escholarship.org [escholarship.org]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of URB-597 in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Core Concept: URB-597 and the Endocannabinoid System
This compound (cyclohexyl carbamic acid 3′-carbamoyl-biphenyl-3-yl ester) is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] The primary role of FAAH is the intracellular hydrolysis of N-acylethanolamines (NAEs), a class of lipid signaling molecules. The most well-studied of these is anandamide (AEA), an endogenous ligand for cannabinoid receptors.[1][3]
By inhibiting FAAH, this compound effectively increases the concentration and duration of action of anandamide and other NAEs like N-palmitoyl ethanolamide (PEA) and N-oleoyl ethanolamide (OEA) in the brain.[1][4] This augmentation of the endogenous cannabinoid system is the principal mechanism through which this compound exerts its therapeutic effects, including its significant anti-inflammatory properties in the central nervous system.[3][4] Unlike direct-acting cannabinoid agonists, this compound enhances endocannabinoid signaling in a spatially and temporally relevant manner, potentially offering a therapeutic advantage with a reduced risk of abuse.[1][5]
Mechanism of Action in Neuroinflammation
Neuroinflammation is a complex process characterized by the activation of glial cells (microglia and astrocytes) and the subsequent production of inflammatory mediators such as cytokines, chemokines, and reactive oxygen species.[6][7] this compound mitigates neuroinflammation through a multi-faceted approach, primarily driven by the enhanced signaling of anandamide.
The core mechanisms include:
-
Modulation of Microglial Activation: Microglia are the primary immune cells of the brain.[4] In neuroinflammatory states, they become activated, contributing to both protective and detrimental effects. This compound has been shown to attenuate the activation of microglia, reducing the expression of markers like MHCII, CD68, and CD11b.[4][6] This modulation helps to shift microglia from a pro-inflammatory to a more neuroprotective phenotype.[8]
-
Suppression of Pro-inflammatory Cytokines: A hallmark of neuroinflammation is the overproduction of pro-inflammatory cytokines. This compound treatment has been demonstrated to significantly reduce the expression of key cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6).[4][7][9]
-
Activation of Cannabinoid and PPAR-α Receptors: The increased levels of anandamide and other NAEs lead to the activation of several key receptors:
-
Cannabinoid Receptor 1 (CB1): Primarily expressed on neurons, its activation can modulate neurotransmitter release and neuronal activity, contributing to neuroprotection.[10]
-
Cannabinoid Receptor 2 (CB2): Predominantly found on immune cells, including microglia.[4] Its activation is strongly linked to the suppression of inflammatory responses.[10]
-
Peroxisome Proliferator-Activated Receptor-α (PPAR-α): This nuclear receptor is activated by anandamide and other fatty acid amides.[11][12] PPAR-α activation plays a crucial role in the anti-inflammatory effects of this compound by regulating the transcription of genes involved in inflammation.[11][12]
-
Signaling Pathway Overview
The anti-neuroinflammatory action of this compound is initiated by the inhibition of FAAH, leading to an accumulation of anandamide (AEA). AEA then activates CB1, CB2, and PPAR-α receptors, triggering downstream signaling cascades that ultimately suppress the production of pro-inflammatory mediators.
Caption: Mechanism of this compound in reducing neuroinflammation.
Quantitative Data from Preclinical Studies
The efficacy of this compound in mitigating neuroinflammation has been quantified in various preclinical models. The following tables summarize key findings.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression
| Model | Species | Brain Region | Treatment | Target Cytokine | Result | Reference |
| Aging | Rat | Hippocampus | This compound (chronic) | IL-1β mRNA | Significant reduction in age-related increase | [4] |
| Aging | Rat | Hippocampus | This compound (chronic) | TNF-α mRNA | Significant reduction in age-related increase | [3][4] |
| Ethanol Exposure | Rat | Hippocampus | This compound (0.3 mg/kg) | IL-6 mRNA | Reduced mRNA levels | [9] |
| Ethanol Exposure | Rat | Hippocampus | This compound (0.3 mg/kg) | TNF-α mRNA | Reduced mRNA levels | [9] |
| Aβ Challenge | Mouse (BV-2 cells) | In vitro | This compound (5 µM) | IL-1β mRNA | Increased after 3h, then decreased | [8] |
| Aβ Challenge | Mouse (BV-2 cells) | In vitro | This compound (5 µM) | IL-6 mRNA | Increased after 3h, then decreased | [8] |
Table 2: Effect of this compound on Microglial Activation Markers
| Model | Species | Brain Region | Treatment | Marker | Result | Reference |
| Aging | Rat | Hippocampus | This compound (chronic) | MHCII mRNA | Attenuated age-related increase | [3][4] |
| Aging | Rat | Hippocampus | This compound (chronic) | CD68 mRNA | Attenuated age-related increase | [3][4] |
| Aging | Rat | Hippocampus | This compound (chronic) | CD11b mRNA | Attenuated age-related increase | [3][4] |
| Chronic Cerebral Hypoperfusion | Rat | Frontal Cortex | This compound | OX-42 | Downregulated protein levels | [7][13] |
| Ethanol Exposure | Rat | Hippocampus | This compound (0.3 mg/kg) | Iba-1 mRNA | Reduced mRNA levels | [9] |
Table 3: Effect of this compound on Endocannabinoid and NAE Levels
| Model | Species | Brain Region | Treatment | Analyte | Result | Reference |
| Aging | Rat | Whole Brain | This compound (chronic) | Anandamide (AEA) | Significant increase | [4] |
| Aging | Rat | Whole Brain | This compound (chronic) | OEA | Significant increase | [4] |
| Aging | Rat | Whole Brain | This compound (chronic) | PEA | Significant increase | [4] |
| Healthy | BTBR Mice | Forebrain | This compound (1 mg/kg, i.p.) | Anandamide (AEA) | Substantial increase | [14] |
| Healthy | Squirrel Monkey | Whole Brain | This compound (0.3 mg/kg, i.v.) | Anandamide (AEA) | Increased levels | [1] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the study of this compound's role in neuroinflammation.
Protocol 1: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This protocol is a standard method to induce an acute neuroinflammatory response in rodents.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: House animals in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
This compound Preparation and Administration:
-
LPS Administration:
-
30 minutes post-URB-597 or vehicle injection, administer LPS (from E. coli, serotype 0111:B4) via i.p. injection at a dose of 1 mg/kg.
-
-
Tissue Collection:
-
At a designated time point post-LPS injection (e.g., 24 hours), euthanize the animals via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perfuse transcardially with ice-cold phosphate-buffered saline (PBS).
-
Dissect the brain and isolate specific regions of interest (e.g., hippocampus, prefrontal cortex).
-
Snap-freeze tissue in liquid nitrogen for subsequent molecular analysis or fix in 4% paraformaldehyde for immunohistochemistry.
-
Protocol 2: Immunohistochemistry for Microglial Activation (Iba-1 Staining)
This protocol allows for the visualization and quantification of microglia in brain tissue.
-
Tissue Preparation:
-
Use 4% paraformaldehyde-fixed, free-floating brain sections (e.g., 40 µm thick).
-
Wash sections three times in PBS.
-
-
Antigen Retrieval (Optional but Recommended):
-
Incubate sections in a solution of 10 mM sodium citrate (pH 6.0) at 80°C for 30 minutes.
-
Allow sections to cool to room temperature.
-
-
Blocking and Permeabilization:
-
Incubate sections for 1 hour at room temperature in a blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS).
-
-
Primary Antibody Incubation:
-
Incubate sections overnight at 4°C with a primary antibody against Iba-1 (e.g., rabbit anti-Iba-1, 1:500 dilution) in the blocking solution.
-
-
Secondary Antibody Incubation:
-
Wash sections three times in PBS.
-
Incubate for 2 hours at room temperature with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:1000 dilution) in the blocking solution.
-
-
Counterstaining and Mounting:
-
Wash sections three times in PBS.
-
Mount sections onto glass slides and coverslip with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Capture images using a confocal or fluorescence microscope.
-
Quantify the number and analyze the morphology of Iba-1 positive cells using image analysis software (e.g., ImageJ).
-
Protocol 3: Quantitative PCR (qPCR) for Cytokine mRNA Expression
This protocol quantifies the relative expression levels of specific cytokine genes.
-
RNA Extraction:
-
Homogenize snap-frozen brain tissue (e.g., hippocampus) in a lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., Tnf, Il1b), and a SYBR Green qPCR master mix.
-
Run the qPCR reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to a housekeeping gene (e.g., Gapdh, Actb).
-
Calculate the relative gene expression using the 2-ΔΔCt method.[8]
-
Experimental and Logical Workflows
Workflow for Preclinical Evaluation of this compound
This diagram outlines the typical workflow for assessing the anti-neuroinflammatory potential of this compound in a preclinical setting.
Caption: A typical preclinical workflow for evaluating this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for a variety of neuroinflammatory conditions. By enhancing the endogenous cannabinoid system, it effectively dampens microglial activation and the production of pro-inflammatory cytokines. The data strongly support its role in mitigating neuroinflammation in preclinical models of aging, neurodegeneration, and acute inflammatory insults.
Future research should focus on:
-
Translational Studies: Bridging the gap between preclinical findings and clinical applications is crucial.
-
Chronic Dosing Effects: Investigating the long-term consequences of FAAH inhibition on the endocannabinoid system and neuroinflammation is necessary.
-
Combination Therapies: Exploring the synergistic potential of this compound with other anti-inflammatory or neuroprotective agents could lead to more effective treatments.
The continued exploration of FAAH inhibitors like this compound holds significant potential for the development of novel therapeutics for a range of debilitating neurological disorders.
References
- 1. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the fatty-acid amide hydrolase inhibitor URB597: Effects on anandamide and oleoylethanolamide deactivati [air.unipr.it]
- 3. researchgate.net [researchgate.net]
- 4. The fatty acid amide hydrolase inhibitor URB597 exerts anti-inflammatory effects in hippocampus of aged rats and restores an age-related deficit in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The fatty acid amide hydrolase inhibitor URB597 exerts anti-inflammatory effects in hippocampus of aged rats and restores an age-related deficit in long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cannabinoid receptor agonist WIN55,212-2 and fatty acid amide hydrolase inhibitor URB597 ameliorate neuroinflammatory responses in chronic cerebral hypoperfusion model by blocking NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FAAH Inhibition Counteracts Neuroinflammation via Autophagy Recovery in AD Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological blockade of fatty acid amide hydrolase (FAAH) by URB597 improves memory and changes the phenotype of hippocampal microglia despite ethanol exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acid amide hydrolase (FAAH) inhibition enhances memory acquisition through activation of PPAR-α nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of fatty acid amide hydrolase produces PPAR-α-mediated analgesia in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cannabinoid receptor agonist WIN55,212-2 and fatty acid amide hydrolase inhibitor URB597 ameliorate neuroinflammatory responses in chronic cerebral hypoperfusion model by blocking NF-κB pathways | springermedizin.de [springermedizin.de]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vivo Experiments with URB-597
For Researchers, Scientists, and Drug Development Professionals
Introduction
URB-597, also known as KDS-4103, is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2][3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[2] By inhibiting FAAH, this compound leads to an increase in endogenous anandamide levels in both the central nervous system and peripheral tissues.[4][5] This mechanism of action makes this compound a valuable tool for investigating the therapeutic potential of enhancing endocannabinoid signaling in a variety of preclinical models. These application notes provide detailed protocols for in vivo experiments using this compound to study its effects on pain, anxiety, and neuroprotection.
Mechanism of Action
This compound selectively and irreversibly inhibits FAAH, leading to an accumulation of anandamide.[2] Anandamide, in turn, activates cannabinoid receptors, primarily the CB1 receptor, to exert its physiological effects.[6][7] This enhanced endocannabinoid signaling has been shown to produce analgesic, anxiolytic, and neuroprotective effects in various animal models.[6][8][9]
Data Presentation
Table 1: In Vivo Dosages and Administration Routes for this compound
| Animal Model | Application | Dosage Range | Administration Route | Reference |
| Rat (Wistar) | Inflammatory Pain | 0.3 mg/kg | Intraperitoneal (i.p.) | [1] |
| Rat (Sprague-Dawley) | Pain-Stimulated and Pain-Depressed Behavior | 1-10 mg/kg | Intraperitoneal (i.p.) | [10] |
| Rat (Wistar) | Orofacial Pain | 2 mg/kg | Intraperitoneal (i.p.) | [6][11] |
| Rat (Wistar) | Neuroprotection (3-NP model) | 0.3 mg/kg | Intraperitoneal (i.p.) | [8] |
| Rat | Trauma-Induced Anxiety | 0.03-0.3 mg/kg | Intraperitoneal (i.p.) | [9] |
| Mouse (C57BL/6J) | Attentional Impairments | 0.5 mg/kg | Intraperitoneal (i.p.) | [12] |
| Mouse (CD1) | Cocaine Seeking | 1 mg/kg | Intraperitoneal (i.p.) | [13] |
| Rhesus Monkey | Drug Discrimination | 0.32-3.2 mg/kg | Intravenous (i.v.) | [4] |
Table 2: Summary of Key In Vivo Effects of this compound
| Effect | Animal Model | Key Findings | Receptor Involvement | Reference |
| Analgesia | Rat (Inflammatory Pain) | Reduced allodynia and hyperalgesia. | CB1 and CB2 | [1][14] |
| Rat (Orofacial Pain) | Antinociceptive effect in the trigemino-hypoglossal reflex. | CB1 | [6] | |
| Rat (Neuropathic Pain) | Attenuated mechanical allodynia. | CB1 and CB2 | [14] | |
| Anxiolysis | Rat (Trauma-Induced Anxiety) | Suppressed anxiety-like behavior in the elevated plus maze. | CB1 | [9] |
| Neuroprotection | Rat (Neurotoxic Models) | Prevented oxidative damage and attenuated motor deficits. | Not fully elucidated | [8] |
| Cognitive Enhancement | Mouse (Adolescent) | Prevented attentional impairments induced by distractors. | Not specified | [12] |
| Anti-Addiction | Mouse (Cocaine Self-Administration) | Reduced cocaine-seeking behavior. | CB1 | [13] |
Experimental Protocols
Protocol 1: Evaluation of Analgesic Effects of this compound in a Rat Model of Inflammatory Pain
1. Animals:
-
Adult male Wistar rats (250–300 g).[1]
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Allow at least one week for acclimatization before the start of the experiment.
2. Materials:
-
This compound (Sigma-Aldrich or other reputable supplier).
-
Vehicle solution: A mixture of DMSO, Tween 80, and saline (e.g., 1:1:18 or 5% Tween 80, 5% polyethylene glycol 400, and 90% saline).[12][13]
-
Complete Freund's Adjuvant (CFA) for inducing inflammation.
-
Von Frey filaments for assessing mechanical allodynia.
-
Plantar test apparatus for assessing thermal hyperalgesia.
3. Experimental Procedure:
-
Induction of Inflammation:
-
Briefly anesthetize the rats with isoflurane.
-
Inject 100 µL of CFA into the plantar surface of the left hind paw.
-
Allow 24 hours for inflammation to develop.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in the vehicle solution to the desired concentration (e.g., 0.3 mg/mL for a 0.3 mg/kg dose in a 1 mL/kg injection volume).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
-
Behavioral Testing:
-
Conduct baseline behavioral tests before CFA injection.
-
Perform post-CFA and post-drug administration tests at specified time points (e.g., 1, 2, 4, and 6 hours after drug administration).
-
Mechanical Allodynia (Von Frey Test): Place rats on an elevated mesh floor and apply Von Frey filaments to the plantar surface of the inflamed paw. Determine the paw withdrawal threshold.
-
Thermal Hyperalgesia (Plantar Test): Place rats in a clear plastic chamber on a glass floor. Apply a radiant heat source to the plantar surface of the inflamed paw and measure the paw withdrawal latency.
-
-
Data Analysis:
-
Analyze data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to compare the effects of this compound and vehicle.
-
Protocol 2: Assessment of Anxiolytic-like Effects of this compound in a Mouse Model of Anxiety
1. Animals:
-
Adult male C57BL/6J mice.
-
House animals as described in Protocol 1.
2. Materials:
-
This compound.
-
Vehicle solution.
-
Elevated Plus Maze (EPM) apparatus.
3. Experimental Procedure:
-
Drug Preparation and Administration:
-
Prepare this compound solution (e.g., 0.03-0.3 mg/kg) as described in Protocol 1.
-
Administer this compound or vehicle via i.p. injection 30-60 minutes before behavioral testing.
-
-
Behavioral Testing (Elevated Plus Maze):
-
Place the mouse in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Analyze the data using a one-way ANOVA or a t-test to compare the this compound treated group with the vehicle control group.
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the inflammatory pain model.
Caption: this compound downstream signaling pathway.
References
- 1. URB597 | FAAH inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. EX-597 - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Fatty Acid Amide Hydrolase Inhibitor URB597 on Orofacial Pain Perception in Rats [mdpi.com]
- 7. The effects of anandamide signaling enhanced by the FAAH inhibitor URB597 on coping styles in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. URB597 reduces biochemical, behavioral and morphological alterations in two neurotoxic models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of fatty acid amide hydrolase inhibitor URB597 in a rat model of trauma-induced long-term anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the fatty acid amide hydrolase inhibitor URB597 on pain-stimulated and pain-depressed behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Fatty Acid Amide Hydrolase Inhibitor URB597 on Orofacial Pain Perception in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for URB-597 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes and dosages of the fatty acid amide hydrolase (FAAH) inhibitor, URB-597, in mice for pre-clinical research. The protocols and data presented are compiled from various scientific studies and are intended to guide researchers in designing their experiments.
Introduction
This compound (cyclohexyl carbamic acid 3′-carbamoyl-biphenyl-3-yl ester) is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound increases the endogenous levels of AEA, thereby enhancing endocannabinoid signaling primarily through cannabinoid receptors CB1 and CB2.[1][2] This mechanism of action has made this compound a valuable tool for investigating the role of the endocannabinoid system in various physiological and pathological processes, including pain, inflammation, anxiety, and cognition.[3][4][5]
Data Presentation: this compound Administration in Mice
The following tables summarize the quantitative data on this compound administration routes, dosages, and their observed effects in mice from various studies.
Table 1: Intraperitoneal (i.p.) Administration of this compound in Mice
| Dosage Range (mg/kg) | Vehicle | Mouse Strain | Experimental Model | Key Findings | Citations |
| 0.1 - 1 | 5% Tween 80, 5% PEG 400, 90% saline | C57BL/6J (adolescent) | Attentional control (5-CSRTT) | 0.5 mg/kg prevented attentional impairments induced by distractors.[6][7] | [6][7] |
| 0.3 | Not specified | Not specified | Inflammatory pain (Carrageenan-induced) | Reduced inflammation. | [4] |
| 0.01 - 10 | Not specified | Not specified | Neuropathic pain (Paclitaxel-induced) | Dose-dependently reduced mechanical and cold allodynia.[8] | [8] |
| 1 - 3 | Not specified | Not specified | Morphine tolerance | Prevented and reversed morphine tolerance. | [9] |
| 0.3 | Not specified | Not specified | Anxiety (Elevated Plus Maze) | Exhibited anxiolytic effects. | [5] |
Table 2: Oral (p.o.) Administration of this compound in Mice
| Dosage Range (mg/kg) | Vehicle | Mouse Strain | Experimental Model | Key Findings | Citations |
| 1 - 50 | Not specified | Not specified | Neuropathic pain (Chronic Constriction Injury) | Dose-dependent reduction in thermal and mechanical nocifensive responses with repeated dosing.[3][10] | [3][10] |
| 10, 50 | Not specified | Not specified | Pharmacokinetics | Achieved significant plasma levels and inhibited brain FAAH activity.[3][10] | [3][10] |
Table 3: Intravenous (i.v.) Administration of this compound in Mice
| Dosage (mg/kg) | Vehicle | Mouse Strain | Experimental Model | Key Findings | Citations |
| 0.1 | DMSO, diluted in saline | Not specified | Nicotine-induced dopamine neuron activation | Prevented nicotine-induced increases in firing rate and burst firing of VTA dopamine neurons.[11] | [11] |
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal Administration of this compound
1. Materials:
-
This compound powder
-
Tween 80
-
Polyethylene glycol 400 (PEG 400)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (e.g., 27-30 gauge)
2. Vehicle Preparation:
-
Prepare a vehicle solution consisting of 5% Tween 80, 5% PEG 400, and 90% sterile saline.[6][7]
-
For example, to prepare 10 ml of vehicle, mix 0.5 ml of Tween 80, 0.5 ml of PEG 400, and 9.0 ml of sterile saline.
-
Vortex thoroughly to ensure a homogenous solution.
3. This compound Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be injected. For example, for a 0.5 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, you would need 0.0125 mg of this compound per mouse.
-
Weigh the this compound powder and dissolve it in the prepared vehicle.
-
Vortex the solution vigorously. Gentle warming or sonication can be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
The final concentration of the solution should be prepared such that the desired dose can be administered in a standard injection volume (e.g., 10 ml/kg).
4. Administration:
-
Administer the this compound solution or vehicle control to the mice via intraperitoneal (i.p.) injection.
-
The timing of administration relative to the behavioral or physiological test is critical and should be based on the specific experimental design. For acute effects, administration is often 20-30 minutes before testing.[6][7]
Protocol 2: Preparation and Oral Administration of this compound
1. Materials:
-
This compound powder
-
Appropriate vehicle (e.g., water, saline, or a suspension agent like 0.5% carboxymethylcellulose)
-
Sterile tubes
-
Vortex mixer
-
Oral gavage needles
2. This compound Suspension Preparation:
-
As this compound has low water solubility, it is often administered as a suspension for oral delivery.
-
Calculate the required amount of this compound for the desired dose and number of animals.
-
Suspend the this compound powder in the chosen vehicle.
-
Vortex thoroughly before each administration to ensure a uniform suspension.
3. Administration:
-
Administer the this compound suspension or vehicle control to the mice using an oral gavage needle.
-
The volume of administration should be appropriate for the size of the mouse (e.g., 5-10 ml/kg).
-
For studies involving repeated dosing, administration is typically performed once daily.[3][10]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound action.
Experimental Workflow for a Behavioral Study
Caption: General experimental workflow for a behavioral study using this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of Fatty Acid Amide Hydrolase Inhibitor URB597 on Orofacial Pain Perception in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]
- 8. Brain-Permeant and -Impermeant Inhibitors of Fatty Acid Amide Hydrolase Synergize with the Opioid Analgesic Morphine to Suppress Chemotherapy-Induced Neuropathic Nociception Without Enhancing Effects of Morphine on Gastrointestinal Transit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of fatty acid amide hydrolase in the CNS prevents and reverses morphine tolerance in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jneurosci.org [jneurosci.org]
Application Notes and Protocols: URB-597 Solubility in DMSO and Saline for Experiments
These application notes provide detailed protocols for the solubilization and use of URB-597, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), for both in vitro and in vivo research applications. Proper preparation of this compound solutions is critical for experimental success, reproducibility, and ensuring the stability of the compound.
Overview of this compound Solubility
This compound is a lipophilic molecule with poor solubility in aqueous solutions like saline or phosphate-buffered saline (PBS).[1][2] Therefore, organic solvents are required for its initial dissolution. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions. For experimental use, especially in biological systems, this DMSO stock is further diluted into an appropriate aqueous buffer or a specialized vehicle formulation.
Data Presentation: Solubility of this compound
The reported solubility of this compound can vary between suppliers. It is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce solubility.[1]
| Solvent/Vehicle System | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO (Pure) | 10 mg/mL | ~29.5 mM | Cayman Chemical[3] |
| 16.92 mg/mL | 50 mM | Tocris Bioscience | |
| 68 mg/mL | ~201 mM | Selleck Chemicals[1] | |
| ≥ 100 mg/mL | ~295.5 mM | MedChemExpress[2] | |
| Aqueous Solutions | |||
| Water | Insoluble (< 0.1 mg/mL) | Insoluble | Selleck Chemicals, MedChemExpress[1][2] |
| Co-Solvent Systems | |||
| 1:2 DMSO:PBS (pH 7.2) | 0.5 mg/mL | ~1.48 mM | Cayman Chemical[3][4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10 mg/mL | ~29.55 mM | MedChemExpress[2][5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ~7.39 mM | MedChemExpress[2][5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ~7.39 mM | MedChemExpress[2][5] |
Note: Molarity is calculated based on a molecular weight of 338.4 g/mol .
Experimental Protocols
Protocol 1: Preparation of High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which is essential for long-term storage and subsequent dilutions.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Ultrasonic bath (optional)
Methodology:
-
Bring the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mM stock, add 59.1 µL of DMSO per 1 mg of this compound).
-
Vortex the solution thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming to 37°C for 10 minutes or brief sonication can be applied.[5][6]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years).[1][2][5]
Protocol 2: Preparation of Working Solutions for In Vitro Experiments
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer for use in cell culture or other in vitro assays.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
Methodology:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution. Directly adding the highly concentrated DMSO stock to the aqueous buffer can cause the compound to precipitate. It is best practice to dilute the stock into the final buffer with vigorous mixing.
-
Crucially, ensure the final concentration of DMSO in the working solution is non-toxic to the cells. For most cell lines, this is below 0.5%, and ideally below 0.1%.
-
For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
Add 1 µL of the 10 mM stock solution to 999 µL of the desired aqueous buffer.
-
Vortex immediately and thoroughly to ensure the compound remains in solution.
-
-
Prepare aqueous working solutions fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[4]
Protocol 3: Preparation of Formulation for In Vivo Administration
Due to its poor water solubility, this compound requires a specific vehicle for systemic administration in animal models. The following is a widely used formulation.
Materials:
-
This compound DMSO stock solution (e.g., 100 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Methodology (to prepare a 10 mg/mL final solution): [2][5]
-
This protocol is based on sequential solvent addition. The order is critical to prevent precipitation.
-
In a sterile tube, add 10% of the final desired volume as DMSO (containing the required mass of this compound). For 1 mL total volume, this would be 100 µL of a 100 mg/mL this compound stock solution.
-
Add 40% of the final volume as PEG300 (400 µL for 1 mL total). Mix thoroughly until the solution is clear.
-
Add 5% of the final volume as Tween-80 (50 µL for 1 mL total). Mix thoroughly.
-
Finally, add 45% of the final volume as sterile saline (450 µL for 1 mL total). Mix until a clear, homogeneous solution is formed. Use of an ultrasonic bath may be necessary.[2][5]
-
The resulting vehicle composition is: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline .
-
Administer the solution to the animal model as per the experimental design (e.g., via intraperitoneal injection).[6] Prepare this formulation fresh before each use.
Mandatory Visualizations
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the FAAH enzyme, increasing anandamide levels and CB1 receptor signaling.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions for in vitro and in vivo use.
References
Application Notes and Protocols for URB-597 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of URB-597, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH).
Compound Information
This compound is a crucial tool in neuroscience and pharmacology research, primarily for its ability to increase endogenous levels of anandamide by inhibiting its degradation.
| Property | Value | References |
| Molecular Formula | C₂₀H₂₂N₂O₃ | [1] |
| Molecular Weight | 338.4 g/mol | [1][2] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [2] |
| CAS Number | 546141-08-6 |
Solubility Data
This compound is soluble in several organic solvents but is practically insoluble in water. For aqueous experimental systems, it is recommended to first dissolve the compound in an organic solvent like DMSO.
| Solvent | Maximum Concentration | Notes | References |
| DMSO | ~50 mM (16.92 mg/mL) to 200.94 mM (68 mg/mL) | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [3] |
| Ethanol | ~1 mg/mL to 4 mg/mL | Gentle warming and sonication can aid dissolution. | [2][3][4] |
| Dimethyl Formamide (DMF) | ~10 mg/mL | --- | [1][2] |
| Water | Insoluble | --- | [3] |
| Aqueous Buffers | Sparingly soluble | Prepare a concentrated stock in DMSO or DMF first, then dilute with buffer. Do not store aqueous solutions for more than one day. | [2] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing the Compound: Accurately weigh out a specific mass of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.384 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary[4][5].
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the concentrated DMSO stock solution is typically diluted with cell culture medium to the final desired concentration.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity.
Procedure:
-
Perform a serial dilution of the 10 mM stock solution with cell culture medium to achieve the desired final concentration.
-
For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the culture medium.
-
Always prepare fresh working solutions from the stock for each experiment.
Preparation of Formulations for In Vivo Administration
The vehicle for in vivo administration will depend on the route of administration and the specific experimental design. Here are examples of previously used formulations:
-
For Intraperitoneal (i.p.) Injection:
General Procedure for In Vivo Formulation:
-
First, dissolve the required amount of this compound in the organic solvent component of the vehicle (e.g., DMSO or ethanol).
-
Gradually add the other components of the vehicle (e.g., Tween 80, PEG300, saline) while mixing to ensure a homogenous suspension or solution[3].
-
The final solution should be used immediately for optimal results[3].
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | References |
| Solid Powder | +4°C or -20°C | ≥ 4 years at -20°C | [2] |
| Stock Solution in Solvent | -80°C | Up to 1 year | [3][9] |
| -20°C | Up to 1 month | [3][9] | |
| Aqueous Solution | Room Temperature or 4°C | Not recommended for more than one day | [2] |
Key Recommendations:
-
Aliquot: To prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into single-use volumes[3][9].
-
Protect from Light: While not explicitly stated in the search results, it is good practice to protect solutions from light.
Signaling Pathway and Experimental Workflow
This compound acts by inhibiting the FAAH enzyme, which is responsible for the breakdown of the endocannabinoid anandamide (AEA). This inhibition leads to an accumulation of AEA, which can then activate cannabinoid receptors, primarily CB1 receptors.
Caption: Mechanism of action of this compound.
Caption: Workflow for preparing this compound stock solution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. glpbio.com [glpbio.com]
- 6. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]
- 7. FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Intraperitoneal Injection of URB-597
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intraperitoneal (i.p.) administration of URB-597, a selective inhibitor of fatty acid amide hydrolase (FAAH). This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes quantitative data from preclinical studies.
1. Mechanism of Action
This compound, also known as KDS-4103, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH).[1][2][3] FAAH is the primary enzyme responsible for the intracellular degradation of the endocannabinoid anandamide (AEA).[2][3] By inhibiting FAAH, this compound prevents the breakdown of anandamide, leading to an accumulation of this endocannabinoid in the brain and peripheral tissues.[4][5][6] This elevation of endogenous anandamide levels enhances signaling through cannabinoid receptors, primarily the CB1 receptor, which is widely expressed in the central nervous system.[5][7] This mechanism of action has been explored for its potential therapeutic effects, including anxiolytic, antidepressant, and analgesic properties.[4]
Signaling Pathway of this compound Action
Caption: this compound inhibits FAAH, increasing anandamide levels and CB1 receptor activation.
Experimental Protocols
2.1. Preparation of this compound for Intraperitoneal Injection
This compound is a crystalline solid with limited solubility in aqueous solutions.[8] Proper solubilization is critical for accurate dosing and bioavailability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80 (Polysorbate 80)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
A common vehicle for this compound is a mixture of DMSO, Tween 80, PEG400, and saline.[9][10] Another reported vehicle consists of DMSO, Cremophor EL, and saline.[11][12] For studies requiring a simpler vehicle, dissolving this compound in 100% DMSO has also been reported.[5][13]
Example Vehicle Preparation (Tween/PEG400):
-
Prepare a stock solution of this compound in DMSO. The solubility in DMSO is approximately 10 mg/mL.[8]
-
For a final injection solution, a common vehicle composition is 5% Tween 80, 5% PEG400, and 90% saline.[9][10]
-
Alternatively, a vehicle of 10% DMSO, 10% Cremophor EL, and 80% saline can be used.[11][12]
-
To prepare the final solution, first dissolve the required amount of this compound in the organic solvent component (e.g., DMSO).
-
Add the surfactant (e.g., Tween 80 or Cremophor EL) and vortex thoroughly.
-
Gradually add the saline while vortexing to prevent precipitation of the compound.
-
If necessary, briefly sonicate the solution to ensure complete dissolution.
-
The final solution should be clear. It is recommended to prepare fresh solutions daily and not to store aqueous solutions for more than one day.[8]
2.2. Intraperitoneal Injection Procedure in Rodents
Materials:
-
Prepared this compound solution
-
Appropriate size sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Weigh the animal to determine the correct injection volume based on the desired dose (mg/kg).
-
Gently restrain the animal. For a right-handed injector, the animal is typically held with the left hand, allowing the head to be secured between the index and middle fingers and the body supported in the palm.
-
Tilt the animal's head downwards at a slight angle.
-
Locate the injection site in the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure no blood or fluid is drawn, which would indicate entry into a blood vessel or organ.
-
Slowly inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions post-injection.
Experimental Workflow for a Behavioral Study
References
- 1. URB597 | FAAH inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. EX-597 - Wikipedia [en.wikipedia.org]
- 3. glpbio.com [glpbio.com]
- 4. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Fatty Acid Amide Hydrolase Inhibitor URB597 on Orofacial Pain Perception in Rats [mdpi.com]
- 6. The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]
- 10. Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Fatty Acid Amide Hydrolase Inhibitor URB597 on Orofacial Pain Perception in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of URB-597 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
URB-597, also known as KDS-4103, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound increases the endogenous levels of anandamide, thereby enhancing endocannabinoid signaling. This mechanism has been a focal point of research for its potential therapeutic effects, including anxiolytic, antidepressant, and analgesic properties. While numerous studies have investigated the effects of this compound in rats using parenteral routes of administration, this document provides a comprehensive guide to its oral administration, based on available literature and adapted protocols.
Mechanism of Action
This compound exerts its effects by irreversibly inhibiting FAAH. This leads to an accumulation of anandamide in the brain and peripheral tissues. Anandamide then acts on cannabinoid receptors, primarily CB1 receptors, to produce its physiological effects.[1][2] Recent studies also suggest that this compound may modulate other signaling pathways, including the JAK2/STAT3 and Nrf2/HO-1 pathways, particularly in the context of stress-induced depression.[3]
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound administration in rodents. It is important to note that the oral administration data is derived from studies in mice and serves as a basis for the adapted protocol in rats.
Table 1: this compound Dosage and Administration Routes in Rodents
| Species | Route of Administration | Vehicle | Dose Range | Key Findings | Reference |
| Mouse | Oral (p.o.) | Not specified | 1-50 mg/kg | Dose-dependent reduction in nocifensive responses. | [4] |
| Rat | Intraperitoneal (i.p.) | 10% Tween 80, 10% ethanol, 80% saline | 0.3 mg/kg | Anxiolytic-like effects. | |
| Rat | Intraperitoneal (i.p.) | DMSO, Tween-80, 0.9% NaCl (1:2:7) | 1 mg/kg | Chronic administration decreased blood pressure in hypertensive rats. | [5] |
| Rat | Subcutaneous (s.c.) | Not specified | 3 mg/kg | Increased brain and intestinal fatty acid amides. | [6] |
| Rat | Intraperitoneal (i.p.) | Not specified | 1-10 mg/kg | Dose-related decreases in acid-stimulated stretching. |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Parameter | Species | Route | Dose | Value | Time Point | Reference |
| Brain FAAH Inhibition | Mouse | Oral | 10 mg/kg | ~90% | 1 hour | [4] |
| Brain FAAH Inhibition | Mouse | Oral | 50 mg/kg | >95% | 1 hour | [4] |
| Plasma this compound | Mouse | Oral | 10 mg/kg | ~20 ng/mL | 30 minutes | [4] |
| Plasma this compound | Mouse | Oral | 50 mg/kg | ~100 ng/mL | 30 minutes | [4] |
| Brain Anandamide Levels | Rat | Subcutaneous | 3 mg/kg | 5.6-fold increase | 3.25 hours | [6] |
| Brain Oleoylethanolamide Levels | Rat | Subcutaneous | 3 mg/kg | 9.1-fold increase | 3.25 hours | [6] |
| Brain Palmitoylethanolamide Levels | Rat | Subcutaneous | 3 mg/kg | 8.7-fold increase | 3.25 hours | [6] |
Experimental Protocols
Adapted Protocol for Oral Administration of this compound in Rats
This protocol is adapted from studies involving oral administration of this compound in mice and parenteral administration in rats. Researchers should perform pilot studies to determine the optimal dose and vehicle for their specific experimental paradigm.
Materials:
-
This compound (powder form)
-
Vehicle solution (e.g., 5% Tween 80, 5% polyethylene glycol 400, and 90% saline; or a mixture of DMSO, Tween-80, and 0.9% NaCl)
-
Male Sprague-Dawley or Wistar rats (weight-appropriate for the study)
-
Oral gavage needles (stainless steel, curved or straight, with a ball tip; size appropriate for the rat's weight, e.g., 18-20 gauge for adult rats)
-
Syringes (1 mL or 3 mL)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound powder.
-
Prepare the vehicle solution. A commonly used vehicle for intraperitoneal administration in rats that can be adapted for oral gavage is a mixture of DMSO, Tween-80, and 0.9% NaCl (e.g., in a 1:2:7 ratio). Another option, based on a study in mice, is 5% Tween 80, 5% polyethylene glycol 400, and 90% saline.[7]
-
Add the this compound powder to the vehicle.
-
Vortex the mixture thoroughly to ensure complete dissolution or a homogenous suspension. Prepare the solution fresh on the day of the experiment.
-
-
Dosing:
-
Based on studies in mice and parenteral studies in rats, a starting dose range of 1-10 mg/kg can be considered. Dose-response studies are recommended to determine the optimal dose for the desired effect.
-
Calculate the volume of the dosing solution to be administered to each rat based on its body weight. A typical oral gavage volume for rats is 5-10 mL/kg.
-
-
Oral Gavage Procedure:
-
Gently restrain the rat. One hand should hold the rat's head and neck, while the other supports its body.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to the stomach.
-
Attach the syringe containing the dosing solution to the gavage needle.
-
Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and into the esophagus. The rat should swallow as the needle is advanced. Do not force the needle. If resistance is met, withdraw and reinsert.
-
Once the needle is in the correct position, slowly administer the solution.
-
Gently remove the gavage needle.
-
Return the rat to its home cage and monitor for any signs of distress.
-
Biochemical Assays
1. FAAH Activity Assay (Adapted from Russo et al., 2007) [4]
-
Tissue Preparation: Homogenize brain tissue in a buffer (e.g., 50 mM Tris-HCl, pH 9.0).
-
Incubation: Incubate the homogenate with a radiolabeled anandamide substrate (e.g., [³H]anandamide).
-
Extraction: Stop the reaction and extract the lipids using a chloroform/methanol mixture.
-
Quantification: Separate the product (e.g., [³H]ethanolamine) from the substrate using thin-layer chromatography or liquid scintillation counting to determine FAAH activity.
2. Anandamide Level Measurement (LC-MS/MS)
-
Tissue Extraction: Homogenize brain or plasma samples in a solvent containing an internal standard (e.g., deuterated anandamide).
-
Lipid Extraction: Perform a liquid-liquid extraction to isolate the lipid fraction.
-
Analysis: Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify anandamide levels.
Conclusion
This document provides a detailed overview and adapted protocols for the oral administration of this compound in rats. While direct published protocols for this specific application are scarce, the information compiled from studies on oral administration in mice and parenteral administration in rats offers a solid foundation for researchers. It is crucial to conduct pilot studies to validate the dosage and vehicle for specific experimental needs. The provided diagrams for the signaling pathway and experimental workflow serve as visual aids to facilitate understanding and experimental design.
References
- 1. Enhancing Endocannabinoid Signaling via β-Catenin in the Nucleus Accumbens Attenuates PTSD- and Depression-like Behavior of Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of anandamide signaling enhanced by the FAAH inhibitor URB597 on coping styles in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. URB597 modulates neuroplasticity, neuroinflammatory, and Nrf2/HO-1 signaling pathways in the hippocampus and prefrontal cortex of male and female rats in a stress-induced model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Beneficial Changes in Rat Vascular Endocannabinoid System in Primary Hypertension and under Treatment with Chronic Inhibition of Fatty Acid Amide Hydrolase by URB597 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]
Application Notes and Protocols for URB-597 in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
URB-597, also known as KDS-4103, is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[3][4] By inhibiting FAAH, this compound increases the endogenous levels of anandamide in the brain and peripheral tissues, thereby enhancing the signaling of cannabinoid receptors, primarily CB1 receptors.[5][6][7] This mechanism of action has led to the investigation of this compound for its potential therapeutic effects in a range of central nervous system disorders. Pharmacological inactivation of FAAH has been shown to produce analgesic, anti-inflammatory, anxiolytic, and antidepressant-like effects in rodents without the undesirable side effects associated with direct cannabinoid receptor agonists.[4][8]
These application notes provide a comprehensive overview of the use of this compound in rodent behavioral studies, including its mechanism of action, established experimental protocols, and key findings.
Mechanism of Action
This compound irreversibly inhibits FAAH, leading to an accumulation of anandamide.[1][2] This enhanced anandamide signaling potentiates the activation of cannabinoid receptors. The effects of this compound are largely mediated by CB1 receptors, as its behavioral effects can often be blocked by CB1 receptor antagonists.[6][9] In addition to increasing anandamide levels, FAAH inhibition by this compound has also been shown to elevate the levels of other fatty acid amides, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[1][10]
Signaling Pathway of this compound Action
References
- 1. URB597 | FAAH inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. EX-597 - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAAH (Fatty Acid Amide Hydrolase Inhibitor)- Delveinsight [delveinsight.com]
- 9. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing URB-597 in the Elevated Plus Maze Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing URB-597, a selective inhibitor of fatty acid amide hydrolase (FAAH), in the elevated plus maze (EPM) test to assess anxiety-like behavior in rodents. The EPM is a widely used behavioral assay to investigate the anxiolytic or anxiogenic effects of pharmacological compounds.
Introduction to this compound and its Mechanism of Action
This compound (also known as KDS-4103) is a potent and irreversible inhibitor of the enzyme fatty acid amide hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[3][4] By inhibiting FAAH, this compound leads to an accumulation of anandamide in the central nervous system.[2][3][5] This enhanced anandamide signaling, primarily through the activation of cannabinoid type 1 (CB1) receptors, has been shown to produce anxiolytic-like effects in various preclinical models of anxiety.[3][5][6] The anxiolytic effects of this compound can be blocked by the co-administration of a CB1 receptor antagonist, such as rimonabant, confirming the crucial role of the CB1 receptor in its mechanism of action.[3][6]
The endocannabinoid system is a key regulator of stress and emotional responses, and targeting FAAH represents a promising therapeutic strategy for anxiety-related disorders.[3][7][8] Unlike direct-acting CB1 receptor agonists, which can have undesirable psychotropic side effects, FAAH inhibitors like this compound offer a more nuanced approach by amplifying the endogenous cannabinoid tone in a site- and event-specific manner.[7]
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound leading to anxiolytic-like effects.
Experimental Protocols
The following protocols are generalized from multiple studies and should be adapted to specific experimental needs and institutional guidelines.
Materials
-
This compound
-
Vehicle solution (e.g., saline with a small percentage of Tween 80 or DMSO)
-
Rodents (rats or mice)
-
Elevated plus maze apparatus
-
Video tracking software (e.g., ANY-maze)
Experimental Workflow
Caption: General experimental workflow for this compound administration in the EPM test.
Detailed Methodology
-
Animal Handling and Habituation:
-
House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Handle the animals for several days prior to testing to reduce stress-induced behavioral alterations.[9]
-
On the day of the experiment, allow the animals to acclimate to the testing room for at least 45-60 minutes before the start of the procedure.[9]
-
-
This compound Preparation and Administration:
-
Dissolve this compound in a suitable vehicle. A common vehicle is a mixture of saline, polyethylene glycol, and Tween 80.
-
Administer this compound or the vehicle solution via intraperitoneal (i.p.) injection.
-
Effective doses in rats have been reported in the range of 0.03 to 0.3 mg/kg.[3][6] For mice, doses around 0.5 to 1 mg/kg have been used.[10][11][12]
-
Conduct the EPM test approximately 2 hours after the injection to allow for sufficient drug absorption and distribution.[3][13]
-
-
Elevated Plus Maze Procedure:
-
The EPM apparatus typically consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.[9][14]
-
Place the animal in the center of the maze, facing one of the closed arms.[9][14]
-
Allow the animal to explore the maze for a set period, typically 5 minutes.[14]
-
Record the session using an overhead camera connected to a video-tracking system.[9]
-
Thoroughly clean the maze with an appropriate solution (e.g., 70% ethanol) between each trial to eliminate olfactory cues.
-
-
Data Acquisition and Analysis:
-
The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
Locomotor activity is typically assessed by the number of entries into the closed arms or the total distance traveled. This is important to ensure that the observed effects on open arm exploration are not due to general changes in activity.
-
Analyze the data using appropriate statistical tests, such as a t-test or ANOVA, to compare the this compound treated group with the vehicle control group.
-
Data Presentation
The following tables summarize quantitative data from representative studies investigating the effects of this compound in the EPM test.
Table 1: Effects of this compound on Anxiety-Like Behavior in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) | Open Arm Entries | Reference |
| Vehicle | - | ~25 | ~3 | [13] |
| This compound | 0.3 | ~75 | ~7 | [13] |
| Vehicle (TMT-exposed) | - | ~10 | ~1 | [3] |
| This compound (TMT-exposed) | 0.3 | ~50 | ~4 | [3] |
Data are approximate values derived from graphical representations in the cited literature and are intended for illustrative purposes.
Table 2: Dose-Dependent Effects of this compound Microinjected into the Prefrontal Cortex of Rats
| Treatment Group | Dose (µ g/rat ) | % Time in Open Arms | % Entries into Open Arms | Reference |
| Vehicle | - | ~15 | ~20 | [15] |
| This compound | 0.01 | ~35 | ~40 | [15] |
| This compound | 0.1 | ~20 | ~25 | [15] |
| This compound | 1 | ~10 | ~15 | [15] |
Data are approximate values derived from graphical representations in the cited literature and are intended for illustrative purposes.
Concluding Remarks
This compound has consistently demonstrated anxiolytic-like properties in the elevated plus maze test across multiple studies. The protocols and data presented here provide a foundation for researchers to design and execute their own experiments to further investigate the therapeutic potential of FAAH inhibition for anxiety and stress-related disorders. It is crucial to carefully consider the dose, route of administration, and timing of behavioral testing to obtain reliable and reproducible results. Furthermore, including control groups to assess locomotor activity is essential for the correct interpretation of the findings.
References
- 1. EX-597 - Wikipedia [en.wikipedia.org]
- 2. escholarship.org [escholarship.org]
- 3. Effects of fatty acid amide hydrolase inhibitor URB597 in a rat model of trauma-induced long-term anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions between environmental aversiveness and the anxiolytic effects of enhanced cannabinoid signaling by FAAH inhibition in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid amide hydrolase inhibitors produce rapid anti-anxiety responses through amygdala long-term depression in male rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: a neuroprotective therapeutic modality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elevated plus maze protocol [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]
- 12. Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The effects of anandamide signaling enhanced by the FAAH inhibitor URB597 on coping styles in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
URB-597 in Chronic Pain Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
URB-597, a selective and irreversible inhibitor of fatty acid amide hydrolase (FAAH), has emerged as a significant research tool for investigating the therapeutic potential of the endocannabinoid system in chronic pain. By preventing the degradation of the endogenous cannabinoid anandamide (AEA), this compound enhances endocannabinoid tone, offering a more targeted approach to pain modulation compared to direct cannabinoid receptor agonists. These application notes provide a comprehensive overview of the use of this compound in preclinical chronic pain models, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways and experimental workflows.
Introduction
Chronic pain remains a major clinical challenge, driving the search for novel analgesic agents with improved efficacy and tolerability. The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), their endogenous ligands (e.g., anandamide and 2-arachidonoylglycerol), and metabolic enzymes, plays a crucial role in pain modulation. Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide. Inhibition of FAAH by compounds such as this compound represents a promising therapeutic strategy to alleviate pain by amplifying the endogenous analgesic signals.[1]
This document outlines the application of this compound in widely used rodent models of inflammatory and neuropathic pain, providing researchers with the necessary information to design and execute robust preclinical studies.
Data Presentation
The efficacy of this compound has been evaluated in various chronic pain models. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of this compound in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Rats
| Dosage (mg/kg, i.p.) | Pain Modality | Outcome Measure | Result | Citation |
| 0.3 | Mechanical Allodynia | Paw Withdrawal Threshold (PWT) | Significant increase in PWT between 1 and 6 hours post-injection. | [2][3] |
| 0.3 | Thermal Hyperalgesia | Paw Withdrawal Latency (PWL) | Significant increase in PWL between 1 and 6 hours post-injection. | [2][3] |
| 0.03 - 0.3 | Mechanical Allodynia | Area Under the Curve (AUC) | Dose-dependent increase in PWT, significant at 0.1 and 0.3 mg/kg. | [2] |
Table 2: Efficacy of this compound in the Partial Sciatic Nerve Ligation (PNL) Model of Neuropathic Pain in Rats
| Dosage (mg/kg, i.p.) | Pain Modality | Outcome Measure | Result | Citation |
| 0.3 | Mechanical Allodynia | Paw Withdrawal Threshold (PWT) | No significant effect on mechanical allodynia. | [2][3] |
| 100 µg (intraplantar) | Mechanical Allodynia | Evoked responses of spinal neurons | Significant attenuation of evoked responses. | [4] |
Table 3: Effect of this compound on Motor Activity in Rats
| Dosage (mg/kg, i.p.) | Test | Outcome Measure | Result | Citation |
| 0.3 | Rotarod | Latency to fall | No significant change in motor performance. | [2][3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures involved in the study of this compound, the following diagrams are provided.
Figure 1: this compound inhibits FAAH, increasing anandamide levels and leading to analgesia.
Figure 2: A typical workflow for evaluating the analgesic effects of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: Induction of the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
Objective: To induce a persistent inflammatory pain state in rodents.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Tuberculin syringe with a 27-30 gauge needle
-
Isoflurane or other suitable anesthetic
-
Anesthesia chamber and nose cone
Procedure:
-
Anesthetize the animal using isoflurane (e.g., 2-3% in oxygen).
-
Once the animal is fully anesthetized (confirmed by lack of pedal withdrawal reflex), inject 100-150 µL of CFA subcutaneously into the plantar surface of the left hind paw.[2]
-
Monitor the animal until it has fully recovered from anesthesia.
-
Allow 24-48 hours for the inflammation and associated pain behaviors (mechanical allodynia and thermal hyperalgesia) to develop before behavioral testing.[2]
Protocol 2: Assessment of Mechanical Allodynia using Von Frey Filaments
Objective: To measure the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimatize the animals to the testing environment by placing them in the individual chambers on the mesh platform for at least 30 minutes before testing.[2]
-
Begin with a von Frey filament in the middle of the range (e.g., 2.0 g) and apply it to the plantar surface of the inflamed or injured paw with sufficient force to cause the filament to bend.[2]
-
Hold the filament in place for approximately 3-5 seconds.
-
A positive response is recorded if the animal briskly withdraws, flinches, or licks its paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold.[2] If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
The pattern of positive and negative responses is used to calculate the paw withdrawal threshold.
Protocol 3: Assessment of Thermal Hyperalgesia using the Plantar Test
Objective: To measure the paw withdrawal latency in response to a thermal stimulus.
Materials:
-
Plantar test apparatus (e.g., Hargreaves' apparatus)
-
Plexiglass enclosures
Procedure:
-
Acclimatize the animals to the testing apparatus by placing them in the plexiglass enclosures on the glass surface for at least 15-20 minutes.
-
Position the radiant heat source beneath the plantar surface of the paw to be tested.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal withdraws its paw. The time taken for withdrawal is the paw withdrawal latency.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Perform at least three measurements per animal, with a minimum of 5 minutes between each measurement, and calculate the average latency.[2]
Protocol 4: Drug Preparation and Administration
Objective: To prepare and administer this compound to experimental animals.
Materials:
-
This compound
-
Vehicle solution (e.g., 18% DMSO, 1% Tween-80, 1% ethanol, and 80% saline)[2]
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare the this compound solution fresh on the day of the experiment.
-
Dissolve this compound in the vehicle solution to the desired concentration.
-
Administer the solution via intraperitoneal (i.p.) injection at a volume of 1 ml/kg body weight.[2]
-
Behavioral testing should be conducted at specified time points after drug administration (e.g., 30, 60, 120, 180, 240, 300, and 360 minutes).[2]
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the endocannabinoid system in chronic pain. The data consistently demonstrate its analgesic efficacy in inflammatory pain models, mediated through the enhancement of endogenous anandamide signaling via CB1 and CB2 receptors.[2][3] Notably, at effective analgesic doses, this compound does not appear to induce the motor side effects commonly associated with direct cannabinoid agonists.[2][3] The provided protocols and diagrams offer a framework for researchers to explore the therapeutic potential of FAAH inhibition in the context of chronic pain drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic Effects of Fatty Acid Amide Hydrolase Inhibition in a Rat Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
URB-597: Application Notes and Protocols for Anxiety and Depression Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
URB-597, also known as KDS-4103, is a selective and irreversible inhibitor of the enzyme fatty acid amide hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[2][3] By inhibiting FAAH, this compound leads to an increase in endogenous anandamide levels in the brain, which in turn enhances the activation of cannabinoid receptors, primarily CB1 receptors.[3][4][5] This mechanism of action has positioned this compound as a valuable research tool for investigating the role of the endocannabinoid system in various physiological processes, particularly in the context of anxiety and depression. Preclinical studies have demonstrated its anxiolytic and antidepressant-like effects in various animal models.[3][5][6] Unlike direct-acting cannabinoid agonists, this compound appears to be devoid of significant abuse potential and overt cannabinoid-like side effects such as catalepsy, hypothermia, or hyperphagia, making it a compound of interest for therapeutic development.[3][5]
These application notes provide a comprehensive overview of this compound's use in preclinical anxiety and depression research, including its mechanism of action, key quantitative data from various studies, and detailed protocols for commonly used behavioral assays.
Mechanism of Action
This compound exerts its effects by selectively and irreversibly inhibiting the FAAH enzyme. This inhibition leads to an accumulation of anandamide in the brain and periphery.[4][7][8] Anandamide, an endogenous cannabinoid, then acts on cannabinoid receptors, primarily the CB1 receptor, which is widely expressed in brain regions involved in mood and emotion regulation, such as the hippocampus, prefrontal cortex, and amygdala.[3][9] The enhanced anandamide signaling at CB1 receptors is thought to underlie the anxiolytic and antidepressant-like effects observed with this compound administration.[3][10]
Data Presentation
The following tables summarize quantitative data from various preclinical studies investigating the effects of this compound in models of anxiety and depression.
Table 1: Effects of this compound on Anandamide Levels and FAAH Activity
| Species | Dose (mg/kg, i.p.) | Brain Region | Change in Anandamide Levels | FAAH Inhibition (%) | Reference |
| Rat | 0.1 | Hippocampus | Significant increase 2h post-administration | ~95% | [3] |
| Rat | 0.3 | Striatum, Midbrain, Thalamus | Increased | Profound inhibition | [11][12] |
| Rat | 10 | Brain | Significantly increased after 240 min | Not specified | [8] |
| Monkey | 0.3 | Not specified | 10-fold increase | Blocked FAAH activity | [5] |
| Mouse | 1 | Forebrain | Substantially increased | ~80% | [13] |
Table 2: Behavioral Effects of this compound in Anxiety Models
| Model | Species | Dose (mg/kg, i.p.) | Key Findings | Reference |
| Elevated Plus Maze | Rat | 0.03 - 0.3 | Dose-dependent increase in open arm time and entries | [10] |
| Predator Stress-Induced Anxiety | Rat | 0.03 - 0.3 | Suppressed anxiety-like behaviors (IC50 = 0.075 mg/kg) | [10] |
| Tail-Pinch Test | Rat | Not specified | Shift towards active coping | [14] |
Table 3: Behavioral Effects of this compound in Depression Models
| Model | Species | Dose (mg/kg, i.p.) | Key Findings | Reference |
| Forced Swim Test | Rat | 0.1, 0.3 | Significantly decreased immobility time | [6] |
| Forced Swim Test | Mouse | 0.03 - 0.3 | Dose-dependent decrease in immobility time (maximal at 0.1 mg/kg) | [6] |
| Chronic Mild Stress | Rat | 0.3 (daily for 5 weeks) | Corrected reduction in body weight gain and sucrose intake | [11][12] |
| Maternal Deprivation | Rat | 0.4 | Prevented depressive-like behavior and social impairment | [6] |
Experimental Protocols
The following are detailed protocols for key behavioral assays used to evaluate the anxiolytic and antidepressant-like effects of this compound.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM test is a widely used assay to assess anxiety-like behavior in rodents.[15][16] It is based on the natural aversion of rodents to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)[16]
-
Video camera and tracking software
-
This compound solution
-
Vehicle solution
-
Syringes and needles for injection
-
Animal cages
-
Disinfectant
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[15][16]
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. The time between injection and testing should be consistent across all animals (e.g., 30-60 minutes).
-
Testing:
-
Data Analysis:
-
Using tracking software, score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
-
Cleaning: Thoroughly clean the maze with a disinfectant between each animal to eliminate olfactory cues.[17]
Forced Swim Test (FST) for Depressive-Like Behavior
The FST is a common behavioral despair model used to screen for antidepressant-like activity.[18][19] The test is based on the observation that animals will cease struggling and become immobile after a period of being in an inescapable container of water.
Materials:
-
Cylindrical containers (e.g., glass beakers)
-
Water at a controlled temperature (23-25°C)
-
Video camera
-
This compound solution
-
Vehicle solution
-
Syringes and needles for injection
-
Animal cages
-
Towels for drying animals
Procedure:
-
Drug Administration: Administer this compound or vehicle via i.p. injection. The pretreatment time can vary depending on the study design.
-
Testing:
-
Fill the cylindrical containers with water to a depth where the animal cannot touch the bottom with its tail or hind limbs.[18]
-
Gently place the animal into the water.
-
The test duration is typically 6 minutes.[20] The first 2 minutes are often considered a habituation period and are not scored.
-
Record the entire session with a video camera.
-
-
Data Analysis:
-
Score the last 4 minutes of the test for the total duration of immobility. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.
-
A significant decrease in immobility time is interpreted as an antidepressant-like effect.
-
-
Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and return it to its home cage.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the anxiolytic or antidepressant-like effects of this compound in a rodent model.
Conclusion
This compound is a potent and selective FAAH inhibitor that serves as a critical tool for investigating the role of the endocannabinoid system in anxiety and depression. Its ability to elevate endogenous anandamide levels without the typical side effects of direct cannabinoid agonists makes it a compound of significant interest. The provided data and protocols offer a foundation for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of FAAH inhibition in psychiatric disorders.
References
- 1. EX-597 - Wikipedia [en.wikipedia.org]
- 2. URB597 reduces biochemical, behavioral and morphological alterations in two neurotoxic models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. mdpi.com [mdpi.com]
- 7. Effects of the fatty acid amide hydrolase inhibitor URB597 on pain-stimulated and pain-depressed behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic treatment with URB597 ameliorates post-stress symptoms in a rat model of PTSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of fatty acid amide hydrolase inhibitor URB597 in a rat model of trauma-induced long-term anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.org [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. The effects of anandamide signaling enhanced by the FAAH inhibitor URB597 on coping styles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Elevated plus maze protocol [protocols.io]
- 16. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elevated Plus Maze [protocols.io]
- 18. animal.research.wvu.edu [animal.research.wvu.edu]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
Application Notes and Protocols for LC-MS/MS Analysis of Anandamide Following URB-597 Administration
Introduction
Anandamide (AEA) is an endogenous cannabinoid neurotransmitter involved in regulating a variety of physiological and pathological processes, including pain, mood, and appetite. The enzyme Fatty Acid Amide Hydrolase (FAAH) is the primary catabolic enzyme responsible for the degradation of anandamide. URB-597 is a potent and selective inhibitor of FAAH, and by blocking this enzyme, it elevates the endogenous levels of anandamide.[1][2][3][4] This application note provides detailed protocols for the extraction and quantification of anandamide in biological matrices, particularly brain tissue, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) following the administration of this compound. This methodology is crucial for researchers in neuroscience and drug development studying the endocannabinoid system.
Endocannabinoid Signaling Pathway and FAAH Inhibition
Anandamide is synthesized "on-demand" from membrane lipid precursors and acts as a retrograde messenger, primarily activating cannabinoid receptor type 1 (CB1), which is highly expressed in the central nervous system.[5] Following its release and receptor binding, anandamide is transported back into the postsynaptic neuron and degraded by FAAH into arachidonic acid and ethanolamine, thus terminating its signaling.[2][5] this compound selectively inhibits FAAH, leading to an accumulation of anandamide and enhanced cannabinoid receptor signaling.[1][2][3]
Quantitative Data Presentation
The administration of this compound leads to a significant increase in anandamide concentrations in various biological tissues. The following tables summarize quantitative data from studies that have analyzed the effects of this compound on anandamide levels.
Table 1: Effect of this compound on Anandamide Levels in Rodent Brain
| Brain Region | Species | This compound Dose | Time Post-Administration | Anandamide Level (Control) | Anandamide Level (this compound) | Fold Increase | Reference |
| Whole Brain | Rat | 0.3 mg/kg, i.p. | 1-6 h | - | - | ~2-fold | [3] |
| Mesencephalon | Rat | - | - | ~1.5 ng/g | ~3.5 ng/g | ~2.3-fold | [6] |
| Thalamus | Rat | - | - | ~1.2 ng/g | ~3.8 ng/g | ~3.2-fold | [6] |
| Hypothalamus | Rat | - | - | ~1.8 ng/g | ~4.0 ng/g | ~2.2-fold | [6] |
| Whole Brain | Mouse | 0.3 mg/kg, i.p. | - | 1.9 ± 0.2 pmol/g | 3.8 ± 0.4 pmol/g | 2-fold | [7] |
| Whole Brain | Mouse | 3.0 mg/kg, i.p. (single) | - | 1.9 ± 0.2 pmol/g | 5.2 ± 0.8 pmol/g | ~2.7-fold | [7] |
| Whole Brain | Mouse | 3.0 mg/kg, i.p. (double) | - | 1.9 ± 0.2 pmol/g | 7.9 ± 1.1 pmol/g | ~4.2-fold | [7] |
Table 2: Effect of this compound on Anandamide Levels in Primate Brain
| Brain Region | Species | This compound Dose | Anandamide Level (Vehicle) (pmol/g) | Anandamide Level (this compound) (pmol/g) | Fold Increase | Reference |
| Midbrain | Monkey | 0.3 mg/kg, i.v. | 0.8 ± 0.1 | 1.9 ± 0.3 | ~2.4-fold | [1] |
| Putamen | Monkey | 0.3 mg/kg, i.v. | 0.7 ± 0.1 | 1.5 ± 0.2 | ~2.1-fold | [1] |
| Nucleus Accumbens | Monkey | 0.3 mg/kg, i.v. | 0.9 ± 0.2 | 1.6 ± 0.2 | ~1.8-fold | [1] |
| Prefrontal Cortex | Monkey | 0.3 mg/kg, i.v. | 0.6 ± 0.1 | 1.2 ± 0.1 | 2-fold | [1] |
| Thalamus | Monkey | 0.3 mg/kg, i.v. | 0.5 ± 0.1 | 1.3 ± 0.1 | ~2.6-fold | [1] |
| Amygdala | Monkey | 0.3 mg/kg, i.v. | 0.7 ± 0.1 | 1.6 ± 0.2 | ~2.3-fold | [1] |
| Hippocampus | Monkey | 0.3 mg/kg, i.v. | 0.6 ± 0.1 | 1.4 ± 0.1 | ~2.3-fold | [1] |
Table 3: Effect of this compound on Anandamide Levels in Rat Plasma
| This compound Dose | Time Post-Administration | Anandamide Level (Vehicle) | Anandamide Level (this compound) | Fold Increase | Reference |
| 10 mg/kg | 60 min | ~100% | ~250% | ~2.5-fold | [8] |
| 10 mg/kg | 240 min | ~100% | ~350% | ~3.5-fold | [8] |
Experimental Protocols
The following protocols provide a detailed methodology for the extraction and LC-MS/MS analysis of anandamide from brain tissue.
Protocol 1: Brain Tissue Homogenization and Anandamide Extraction
This protocol is adapted from methodologies described for the extraction of endocannabinoids from rodent brain tissue.[9][10]
Materials:
-
Brain tissue samples (snap-frozen in liquid nitrogen and stored at -80°C)
-
Ice-cold saline (0.9% NaCl)
-
Acetonitrile (LC-MS grade)
-
Sonic Dismembrator or similar homogenizer
-
Microcentrifuge tubes (siliconized)
-
Centrifuge (capable of 12,000 x g and 4°C)
-
Nitrogen evaporator
Procedure:
-
Weigh the frozen brain tissue.
-
Add an equal volume of ice-cold saline to the tissue in a siliconized microcentrifuge tube.
-
Homogenize the tissue on ice using a Sonic Dismembrator.
-
Transfer a 100 µL aliquot of the homogenate to a fresh siliconized microcentrifuge tube.
-
Add 10 volumes of acetonitrile to the homogenate to precipitate proteins and extract the lipids.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Carefully transfer the clear supernatant to a clean silanized test tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 70:30 Methanol:Water or as specified in the LC method), vortex for 30 seconds, and sonicate in a 4°C water bath for 15 minutes.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Quantification of Anandamide
This protocol outlines the typical parameters for the chromatographic separation and mass spectrometric detection of anandamide.[7][9][11]
Liquid Chromatography (LC) Parameters:
-
LC System: Agilent 1200 HPLC or equivalent.
-
Column: Zorbax SB-CN (2.1 x 100 mm, 3.5 µm) or a similar C18 reversed-phase column.
-
Column Temperature: 40°C.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water or 0.2% Acetic Acid in Water.[7][11]
-
Mobile Phase B: Methanol or 0.1% Formic Acid in Acetonitrile.[7][11]
-
Flow Rate: 0.200 - 0.300 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-1 min: 75% B
-
1-4 min: Ramp to 100% B
-
4-7 min: Re-equilibrate to 75% B (Note: The gradient should be optimized based on the specific column and system used.)
-
Mass Spectrometry (MS) Parameters:
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole MS or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detector Voltage: 1.70 kV.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Anandamide: m/z 348.3 → 62.1 (or similar product ion, to be optimized).
-
Internal Standard: Anandamide-d4 or Anandamide-d8 is recommended for accurate quantification.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the analysis of anandamide after this compound treatment.
References
- 1. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3′-Carbamoyl-biphenyl-3-yl Ester (URB597): Effects on Anandamide and Oleoylethanolamide Deactivation [escholarship.org]
- 4. Characterization of the fatty-acid amide hydrolase inhibitor URB597: Effects on anandamide and oleoylethanolamide deactivati [air.unipr.it]
- 5. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
URB-597 In Vitro FAAH Inhibition Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
URB-597, also known as KDS-4103, is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. FAAH is responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides. By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide, thereby enhancing its signaling through cannabinoid receptors (CB1 and CB2) and other targets. This modulation of the endocannabinoid system has shown potential therapeutic effects, including anxiolytic, antidepressant, and analgesic properties. This document provides detailed application notes and protocols for conducting in vitro FAAH inhibition assays using this compound, intended for researchers, scientists, and drug development professionals.
Principle of the Assay
The in vitro FAAH inhibition assay is designed to quantify the potency of a compound, such as this compound, in inhibiting the enzymatic activity of FAAH. The assay typically utilizes a source of the FAAH enzyme, which can be derived from recombinant sources, cell lysates, or tissue homogenates (e.g., brain or liver microsomes). The activity of FAAH is measured by monitoring the hydrolysis of a specific substrate. The inhibitory effect of this compound is determined by measuring the reduction in substrate hydrolysis in the presence of the compound. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce FAAH activity by 50%.
Data Presentation
The inhibitory potency of this compound on FAAH has been determined in various in vitro systems. The following table summarizes the reported IC50 values.
| Enzyme Source | Substrate | Assay Method | IC50 (nM) | Reference(s) |
| Rat Brain Membranes | [3H]Anandamide | Radiometric | 5 | [1][2] |
| Human Liver Microsomes | Not Specified | Not Specified | 3 | [1][2] |
| Human Liver Microsomes | Not Specified | Not Specified | 3 | [3] |
| Recombinant Human FAAH | Not Specified | Not Specified | 4.6 | [3] |
| N1E115 Cell Homogenate | [3H]Anandamide | Radiometric | 31 ± 3.5 | [4] |
| N1E115 Cell Homogenate | [3H]Palmitoylethanolamide | Radiometric | 600 ± 101 | [4] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the endocannabinoid signaling pathway.
References
Troubleshooting & Optimization
URB-597 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for the FAAH inhibitor, URB-597.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound, also known as KDS-4103, is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1][3] By inhibiting FAAH, this compound increases the levels of anandamide in the brain and peripheral tissues, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2).[3][4] This mechanism is responsible for many of its pharmacological effects, including anxiolytic and analgesic properties.[3][5]
Q2: What are the main solubility challenges with this compound?
A2: this compound is a crystalline solid that is sparingly soluble in aqueous buffers.[1] Its hydrophobic nature makes it challenging to dissolve directly in aqueous solutions for in vitro and in vivo experiments.[1][6]
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1] For most applications, a stock solution is first prepared in one of these organic solvents and then further diluted in the aqueous buffer of choice.[1]
Q4: How stable are this compound solutions?
A4: Stock solutions of this compound in DMSO can be stored for up to one year at -80°C or for one month at -20°C.[2][5] It is recommended to aliquot the stock solutions to avoid repeated freeze-thaw cycles.[2] Aqueous solutions of this compound are not stable and it is recommended to not store them for more than one day.[1]
Troubleshooting Guide
Issue: My this compound is not dissolving in my aqueous buffer.
-
Solution 1: Use of an organic co-solvent. this compound is sparingly soluble in aqueous buffers.[1] To achieve the desired concentration, first dissolve the compound in an organic solvent like DMSO, DMF, or ethanol to create a concentrated stock solution.[1] Then, dilute the stock solution into your aqueous buffer. For maximum solubility, the final concentration of the organic solvent in your aqueous solution should be minimized to avoid potential toxicity in cellular assays.
-
Solution 2: Sonication or gentle heating. To aid dissolution, you can try vortexing, sonicating the solution in an ultrasound bath, or gently warming it in a hot water bath.[2] Be cautious with heating as it may affect the stability of the compound.
-
Solution 3: Use of surfactants for in vivo preparations. For in vivo studies, a vehicle containing surfactants like Tween 80 or Cremophor EL, and co-solvents like polyethylene glycol 400 (PEG400) is often used to improve solubility and bioavailability.[7][8]
Issue: I am observing precipitation of this compound after diluting my DMSO stock solution in an aqueous buffer.
-
Solution 1: Decrease the final concentration. The solubility of this compound in aqueous solutions is limited, even with a DMSO co-solvent. Try preparing a more dilute final solution.
-
Solution 2: Adjust the ratio of co-solvent to aqueous buffer. The solubility in a mixed solvent system depends on the ratio of the components. For instance, a 1:2 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 500 µg/ml.[1] Experiment with different ratios to find the optimal one for your desired concentration.
-
Solution 3: Prepare fresh solutions. Aqueous solutions of this compound are not recommended for storage beyond one day.[1] Precipitation can occur over time. Always prepare fresh dilutions for your experiments.
Quantitative Solubility Data
| Solvent | Concentration | Reference |
| DMSO | ~10 mg/mL | [1] |
| DMSO | 68 mg/mL (200.94 mM) | [2] |
| DMSO | 16.92 mg/mL (50 mM) | |
| DMF | ~10 mg/mL | [1] |
| Ethanol | ~1 mg/mL | [1] |
| Ethanol | 4 mg/mL | [2] |
| 1:2 DMSO:PBS (pH 7.2) | ~500 µg/mL | [1] |
| 1:1 DMF:PBS (pH 7.2) | ~500 µg/mL | [1] |
| Water | Insoluble | [2] |
| Phosphate-buffered saline (PBS, pH 7.4) | 523 ng/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve a stock concentration of 10-20 mg/mL.[1][2]
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2][5]
Protocol 2: Preparation of this compound Working Solution for In Vitro Cellular Assays
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Dilute the stock solution with the desired aqueous buffer (e.g., cell culture medium, PBS) to the final working concentration. To avoid precipitation, add the stock solution to the buffer while vortexing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to minimize solvent toxicity to the cells.
-
Use: Use the freshly prepared working solution immediately. Do not store aqueous solutions for more than one day.[1]
Protocol 3: Preparation of this compound Formulation for In Vivo Administration (Intraperitoneal Injection)
This protocol is based on formulations reported in the literature.[7][8][9][10] The exact ratios may need to be optimized for your specific experimental needs.
-
Vehicle Preparation: Prepare a vehicle solution. Common vehicles include:
-
Dissolution: Dissolve the this compound in the organic solvent component of the vehicle first (e.g., DMSO or ethanol).
-
Emulsification: Gradually add the surfactant (Tween 80 or Cremophor EL) and mix thoroughly.
-
Final Dilution: Add the saline or aqueous component to the mixture while vortexing to form a homogenous suspension or solution.
-
Administration: Administer the freshly prepared formulation to the animals.
Signaling Pathways and Experimental Workflows
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. URB597 | FAAH inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]
- 8. FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic inhibition of fatty acid amide hydrolase by URB597 produces differential effects on cardiac performance in normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
URB-597 Off-Target Effects In Vivo: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing URB-597 in in-vivo experiments. The information provided focuses on potential off-target effects to help interpret unexpected findings and refine experimental designs.
Troubleshooting Guides
This section addresses specific issues that may arise during in-vivo experiments with this compound, potentially stemming from its off-target activities.
Issue 1: Unexpected Behavioral or Neurological Phenotypes Unrelated to Anandamide Elevation
Question: My animal models are exhibiting unexpected behavioral changes (e.g., alterations in motor activity, mood-related behaviors) that do not seem to correlate with the expected effects of increased anandamide levels. What could be the cause?
Possible Cause: this compound has been shown to reduce the expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, through a mechanism independent of both FAAH and CB1 receptors.[1][2] This can alter dopaminergic and noradrenergic signaling, leading to unforeseen behavioral outcomes.
Troubleshooting Steps:
-
Assess Tyrosine Hydroxylase Expression: Measure TH mRNA and protein levels in relevant brain regions (e.g., striatum, hippocampus) of this compound-treated animals compared to vehicle controls.[2]
-
Evaluate Dopamine Levels: Quantify dopamine and its metabolites (DOPAC, HVA) in brain tissue or via in-vivo microdialysis to determine if the observed TH reduction translates to functional changes in dopamine turnover.
-
Control Experiments with Alternative FAAH Inhibitors: If available, use a structurally unrelated FAAH inhibitor to see if the same behavioral phenotype is observed. If the effect is specific to this compound, it is more likely to be an off-target effect.[1][2]
Issue 2: Altered Drug Metabolism or Unexpected Pharmacokinetic Interactions
Question: I am co-administering this compound with another compound that is an ester or amide and observing an unexpected pharmacokinetic profile or toxicity. Why might this be happening?
Possible Cause: this compound can inhibit carboxylesterases (CES) in the liver and other tissues.[3][4] Carboxylesterases are crucial for the metabolism of many ester- and amide-containing drugs. Inhibition of these enzymes can lead to decreased clearance and increased exposure to co-administered drugs.
Troubleshooting Steps:
-
Review Co-administered Drug Metabolism: Determine if the other drug(s) in your study are known substrates for CES1 or CES2.
-
In Vitro Carboxylesterase Inhibition Assay: Test the inhibitory potential of this compound on the metabolism of your co-administered drug using liver microsomes.
-
Pharmacokinetic Studies: Conduct a pharmacokinetic study to measure the plasma concentrations of the co-administered drug in the presence and absence of this compound to quantify the extent of the interaction.
Issue 3: Unexplained Cardiovascular Effects
Question: My study animals are showing changes in blood pressure, heart rate, or vascular reactivity after chronic administration of this compound that are not consistent with the known effects of endocannabinoids. What could be the underlying mechanism?
Possible Cause: Chronic administration of this compound has been associated with off-target cardiovascular effects, including impaired acetylcholine-induced vasodilation and potentiated phenylephrine-induced vasoconstriction.[5] These effects may be linked to alterations in vascular endothelial function.
Troubleshooting Steps:
-
Ex Vivo Vascular Function Assessment: Isolate resistance arteries from treated and control animals and perform wire myography to assess endothelium-dependent and -independent vasodilation and vasoconstriction.[6][7]
-
Measure Blood Pressure and Heart Rate: Continuously monitor blood pressure and heart rate in conscious, freely moving animals using telemetry to capture the full cardiovascular profile.[5]
-
Assess Endothelial Function Markers: Measure markers of endothelial function, such as nitric oxide synthase (eNOS) expression and activity, in vascular tissues.
Frequently Asked Questions (FAQs)
Q1: Is this compound completely selective for FAAH?
A1: While this compound is a potent and highly selective inhibitor of FAAH, some studies have identified off-target activities, particularly at concentrations higher than those required for maximal FAAH inhibition.[3][4] These include interactions with liver carboxylesterases and FAAH-independent effects on tyrosine hydroxylase expression.[1][2][3]
Q2: What are the known off-target enzymes inhibited by this compound?
A2: this compound has been shown to inhibit human carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2).[8]
Q3: Can this compound affect the dopaminergic system independently of anandamide?
A3: Yes, research has demonstrated that this compound can reduce the expression of tyrosine hydroxylase, a key enzyme in dopamine synthesis, through a mechanism that does not involve FAAH inhibition or CB1 receptor activation.[1][2]
Q4: Are there any reported effects of this compound on liver function?
A4: Chronic administration of this compound in hypertensive rats has been associated with increased oxidative stress in the liver.[5][9] This was indicated by increased oxidative modifications of lipids, DNA, and proteins.[9]
Q5: How can I minimize the risk of observing off-target effects in my experiments?
A5: To minimize off-target effects, it is recommended to use the lowest effective dose of this compound that achieves the desired level of FAAH inhibition. It is also crucial to include appropriate control groups, such as a vehicle-treated group and potentially a group treated with a structurally different FAAH inhibitor, to help differentiate on-target from off-target effects.
Quantitative Data on this compound On- and Off-Target Inhibition
| Target Enzyme | Species | IC50 / pEC50 / k(inact)/K(i) | Notes |
| On-Target | |||
| Fatty Acid Amide Hydrolase (FAAH) | Rat (Brain) | 5 nM | Potent on-target inhibition.[10] |
| Fatty Acid Amide Hydrolase (FAAH) | Human (Liver) | 3 nM | Potent on-target inhibition.[10] |
| Off-Target | |||
| Tyrosine Hydroxylase (TH) Expression | N1E115 cells | pEC50 = 8.7 ± 0.2 | FAAH- and CB1-independent effect.[1][2] |
| Carboxylesterase 1 (CES1) | Human (recombinant) | k(inact)/K(i) = 4.5 (±1.3) x 10³ M⁻¹s⁻¹ | Covalent inhibition.[8] |
| Carboxylesterase 2 (CES2) | Human (recombinant) | k(inact)/K(i) = 3.9 (±1.0) x 10³ M⁻¹s⁻¹ | Covalent inhibition.[8] |
Experimental Protocols
Protocol 1: Assessment of Tyrosine Hydroxylase (TH) Expression
Objective: To determine if this compound administration affects TH expression in a specific brain region.
Methodology:
-
Animal Treatment: Administer this compound or vehicle to experimental animals at the desired dose and time course.
-
Tissue Collection: Euthanize animals and rapidly dissect the brain region of interest (e.g., striatum, hippocampus).
-
RNA Extraction and qRT-PCR:
-
Extract total RNA from the tissue samples using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for TH and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
-
Protein Extraction and Western Blotting:
-
Homogenize tissue samples in lysis buffer containing protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against TH and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify band intensity to determine relative TH protein levels.
-
Protocol 2: Ex Vivo Assessment of Vascular Function
Objective: To evaluate the effect of chronic this compound treatment on vascular reactivity.
Methodology:
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Animal Treatment: Treat animals chronically with this compound or vehicle.
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Vessel Dissection: Euthanize animals and carefully dissect small mesenteric arteries or other vessels of interest in cold, oxygenated physiological salt solution (PSS).
-
Wire Myography:
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Mount vessel segments on a wire myograph in a chamber filled with PSS, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Normalize the vessels to a set internal circumference.
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Pre-constrict the vessels with a vasoconstrictor (e.g., phenylephrine).
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Generate concentration-response curves to an endothelium-dependent vasodilator (e.g., acetylcholine) and an endothelium-independent vasodilator (e.g., sodium nitroprusside).
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Generate concentration-response curves to vasoconstrictors (e.g., phenylephrine, U46619).[7]
-
-
Data Analysis: Compare the concentration-response curves between the this compound-treated and vehicle-treated groups to determine any changes in vascular reactivity.
Visualizations
References
- 1. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB₁- and FAAH-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic inhibition of fatty acid amide hydrolase by URB597 produces differential effects on cardiac performance in normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beneficial Changes in Rat Vascular Endocannabinoid System in Primary Hypertension and under Treatment with Chronic Inhibition of Fatty Acid Amide Hydrolase by URB597 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Crosstalk between liver antioxidant and the endocannabinoid systems after chronic administration of the FAAH inhibitor, URB597, to hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. URB 597 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
URB-597 stability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of URB-597 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as KDS-4103, is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2][3][4] FAAH is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide and other related fatty acid amides.[1][5][6] By inhibiting FAAH, this compound increases the levels of anandamide in the brain and other tissues.[7][8][9] This enhancement of endocannabinoid signaling is believed to mediate its therapeutic effects, such as anxiolytic-like, antidepressant-like, and analgesic properties.[1][10][11] this compound is highly selective and does not significantly interact with cannabinoid receptors (CB1 and CB2) directly or inhibit anandamide transport.[1][2][12][13]
Q2: What is the solubility of this compound in aqueous and organic solvents?
A2: this compound is sparingly soluble in aqueous buffers.[14] Its solubility in phosphate-buffered saline (PBS, pH 7.4) is reported to be 523 ng/mL.[15] Due to its low aqueous solubility, it is standard practice to first dissolve this compound in an organic solvent to create a stock solution, which can then be diluted into aqueous experimental media. This compound is readily soluble in organic solvents like DMSO, ethanol, and dimethyl formamide (DMF).[14]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the crystalline solid this compound in an appropriate organic solvent such as DMSO, DMF, or ethanol.[14] For example, a stock solution can be made by dissolving this compound in DMSO at a concentration of up to 68 mg/mL (200.94 mM) or in ethanol at approximately 4 mg/mL.[16] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[16] To aid dissolution, you can warm the solution to 37°C for 10 minutes or use sonication.[2][3][10]
Q4: How stable is this compound in aqueous solutions and how should I store them?
A4: Aqueous solutions of this compound are not recommended for long-term storage. It is best practice to prepare fresh aqueous working solutions daily from a stock solution.[10][14] One source suggests not storing the aqueous solution for more than one day.[14] The stability of this compound is also pH-dependent, with its inhibitory potency on FAAH being greater at a higher pH.[17]
Q5: What are the recommended storage conditions for this compound powder and stock solutions?
A5: Proper storage is crucial to maintain the integrity of this compound. The solid powder should be stored at -20°C for up to 3 years.[18] Stock solutions prepared in organic solvents should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to 1 year or at -80°C for up to 2 years.[10][16][18]
Troubleshooting Guide
Problem: My this compound precipitated out of my aqueous buffer during my experiment. What happened and what can I do?
Answer: Precipitation is a common issue due to the low aqueous solubility of this compound.[14][18] This can occur when the concentration of the organic solvent from the stock solution is too low in the final aqueous medium to keep the compound dissolved.
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Solution 1: Decrease Final Concentration: The simplest solution is to lower the final concentration of this compound in your assay.
-
Solution 2: Increase Co-solvent Concentration: If possible for your experimental system, increase the percentage of the organic solvent (e.g., DMSO) in the final aqueous solution. However, be mindful of potential solvent effects on your biological system.
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Solution 3: Use a Formulation Vehicle: For in vivo experiments, specific formulation vehicles are recommended to improve solubility. Common vehicles include combinations of DMSO, PEG300, Tween-80, and saline or corn oil.[10][18]
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Solution 4: Utilize Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate and maintain a homogenous suspension.[10]
Problem: I am not observing the expected level of FAAH inhibition in my assay.
Answer: Several factors could contribute to a lack of efficacy.
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Degradation: Ensure that your aqueous working solutions were freshly prepared. This compound is not stable for long periods in aqueous media.[14]
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pH of Assay Buffer: The inhibitory potency of this compound is pH-dependent. Its pI50 value is higher (more potent) at pH 8 (7.75) compared to pH 6 (7.19).[17] Verify that your assay buffer pH is optimal for this compound activity.
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Incorrect Concentration: Double-check your dilution calculations from the stock solution to the final working concentration.
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Compound Integrity: If the powdered compound or stock solution has been stored improperly (e.g., exposed to moisture, excessive freeze-thaw cycles), its activity may be compromised.[16]
Problem: I am observing unexpected or off-target effects in my experiment.
Answer: While this compound is known to be a highly selective FAAH inhibitor, some studies have reported off-target effects.[1][4][13]
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FAAH-Independent Mechanisms: One study found that this compound can reduce tyrosine hydroxylase expression through mechanisms independent of FAAH and CB1 receptors, possibly involving PPARs.[19]
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Vehicle/Solvent Effects: The vehicle used to dissolve this compound, especially at higher concentrations, can have its own biological effects. Always run a vehicle-only control group in your experiments to account for this.
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Concentration: Using the lowest effective concentration can help minimize the risk of off-target effects.
Data Summary Tables
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ≥ 100 mg/mL (295.51 mM) | [18] |
| DMSO | 68 mg/mL (200.94 mM) | [16] |
| DMSO | Soluble to 50 mM | [13] |
| DMSO | ~10 mg/mL | [14] |
| DMF | ~10 mg/mL | [14] |
| Ethanol | ~4 mg/mL | [16] |
| Ethanol | ~1 mg/mL | [14] |
| Water / Aqueous Buffers | Insoluble / Sparingly Soluble (< 0.1 mg/mL) | [14][18] |
| PBS (pH 7.2) with 50% DMSO | ~500 µg/mL | [14] |
| PBS (pH 7.4) | 523 ng/mL | [15] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Reference(s) |
| Powder | -20°C | 3 years | [18] |
| Powder | +4°C | 2 years | [18] |
| Stock Solution in Solvent | -80°C | 1-2 years | [10][16][18] |
| Stock Solution in Solvent | -20°C | 1 year | [10][16][18] |
| Aqueous Working Solution | Room Temp / 4°C | Not recommended for > 1 day | [14] |
Table 3: pH-Dependent Inhibition of Rat Brain FAAH by this compound
| Assay pH | pI50 Value | Second Order Rate Constant (M⁻¹min⁻¹) | Reference(s) |
| 6.0 | 7.19 ± 0.02 | ~0.15 x 10⁶ | [17] |
| 8.0 | 7.75 ± 0.06 | ~1.2 x 10⁶ | [17] |
| (Data based on a 10-minute preincubation time) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
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Weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO (or other suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
To facilitate dissolution, vortex the solution thoroughly. If necessary, warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a short period until the solid is completely dissolved.[2][3]
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.[10][16]
Protocol 2: Preparation of this compound Working Solution for In Vivo Studies This protocol is an example and may require optimization for specific applications.
-
Begin with a clarified stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the other co-solvents. A common formulation is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10][18]
-
Ensure the solution is mixed thoroughly and remains clear after the addition of each solvent. If precipitation occurs, sonication may be used to aid dissolution.[10]
-
This working solution should be prepared freshly on the day of the experiment for optimal results.[10]
Protocol 3: General Protocol for FAAH Inhibition Assay
-
Prepare rat brain homogenates (or other FAAH-containing samples) in an appropriate buffer.
-
Prepare serial dilutions of this compound in the assay buffer from your organic stock solution. Ensure the final concentration of the organic solvent is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Pre-incubate the enzyme preparation with the various concentrations of this compound (or vehicle control) for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a radiolabeled or fluorescent substrate, such as [³H]anandamide.
-
Allow the reaction to proceed for a set time.
-
Terminate the reaction (e.g., by adding an acidic organic solvent mixture).
-
Separate the substrate from the hydrolyzed product using methods like liquid-liquid extraction or chromatography.
-
Quantify the amount of product formed using scintillation counting or fluorescence measurement.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for this compound solution preparation.
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. apexbt.com [apexbt.com]
- 4. URB 597 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 5. FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the fatty acid amide hydrolase inhibitor cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester (URB597): effects on anandamide and oleoylethanolamide deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the fatty-acid amide hydrolase inhibitor URB597: Effects on anandamide and oleoylethanolamide deactivati [air.unipr.it]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological blockade of the fatty acid amide hydrolase (FAAH) alters neural proliferation, apoptosis and gliosis in the rat hippocampus, hypothalamus and striatum in a negative energy context - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. scispace.com [scispace.com]
- 16. URB597 | FAAH inhibitor | Mechanism | Concentration [selleckchem.com]
- 17. The potency of the fatty acid amide hydrolase inhibitor URB597 is dependent upon the assay pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing URB-597 Dosage for Behavioral Assays
Welcome to the technical support center for URB-597. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing this compound dosage in behavioral assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2][3] FAAH is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound increases the endogenous levels of anandamide in the brain and peripheral tissues.[4][5] This enhancement of anandamide signaling is believed to be responsible for the anxiolytic, antidepressant, and analgesic effects observed in preclinical studies.[6]
Q2: What is the recommended vehicle for dissolving this compound for in vivo studies?
This compound has low solubility in aqueous solutions. A commonly used vehicle for intraperitoneal (i.p.) injection in rodents is a mixture of Tween 80, polyethylene glycol 400 (PEG 400), and saline. One specific protocol describes dissolving this compound in a vehicle containing 5% Tween 80, 5% PEG 400, and 90% saline.[7][8] Another option is a mixture of DMSO, Tween 80, and saline (e.g., in a 1:2:7 ratio).[9] For oral administration, this compound can be prepared as a homogenous suspension in carboxymethylcellulose sodium (CMC-NA).
Q3: What are the typical dosage ranges for this compound in rodent behavioral assays?
The effective dose of this compound can vary significantly depending on the behavioral assay, the species and strain of the animal, and the administration route. Generally, doses for intraperitoneal (i.p.) administration in rats and mice range from 0.1 mg/kg to 10 mg/kg.
Q4: Are there any known side effects of this compound in rodents?
Compared to direct-acting cannabinoid receptor agonists, this compound is reported to have a more favorable side-effect profile, with a reduced incidence of catalepsy, hypothermia, and motor impairment at therapeutic doses.[5] However, some studies have noted that higher doses may lead to unwanted effects. It's crucial to perform dose-response studies to identify the optimal therapeutic window for your specific experimental conditions.
Q5: How quickly are the behavioral effects of this compound observed after administration?
The onset of action for this compound can vary. Following intraperitoneal injection, peak inhibition of FAAH in the brain can occur within 15-30 minutes, with corresponding increases in anandamide levels. Behavioral effects are often observed within 30 to 60 minutes post-injection. However, some studies have reported delayed effects, so the timing of behavioral testing post-injection should be carefully considered and potentially optimized for your specific assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable behavioral effect at a previously reported effective dose. | Improper drug preparation or administration: this compound may not be fully dissolved or may have precipitated out of solution. | Ensure the vehicle is appropriate and the drug is fully solubilized. Visually inspect the solution for any precipitate before injection. Consider fresh preparation of the solution for each experiment. |
| Strain or species differences: The effective dose can vary between different rodent strains and species. | Conduct a dose-response study (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, i.p.) to determine the optimal dose for your specific animal model. | |
| Aversiveness of the testing environment: The anxiolytic effects of this compound may be more pronounced in more aversive or stressful conditions.[10] | Evaluate the baseline anxiety levels in your behavioral paradigm. If the baseline is too low, the anxiolytic effect may be difficult to detect. | |
| Inconsistent or variable results between animals. | Individual differences in drug metabolism or sensitivity. | Increase the sample size per group to account for individual variability. Ensure consistent handling and experimental procedures for all animals. |
| Incomplete vehicle control: The vehicle itself may have some behavioral effects. | Always include a vehicle-only control group to account for any effects of the injection procedure or the vehicle components. | |
| Unexpected or paradoxical behavioral effects (e.g., increased anxiety). | Dose-dependent effects: The behavioral effects of this compound can be dose-dependent, with low doses sometimes producing different effects than higher doses. | Re-evaluate your dose-response curve. It's possible that the dose used is on the descending limb of the dose-response curve or is producing off-target effects. |
| Off-target effects: While this compound is selective for FAAH, very high concentrations could potentially interact with other targets. | Use the lowest effective dose determined from your dose-response studies to minimize the risk of off-target effects. | |
| Signs of toxicity or adverse effects (e.g., sedation, motor impairment). | Dose is too high. | Reduce the dose of this compound. Observe the animals closely after administration for any signs of distress or abnormal behavior. |
| Interaction with other experimental factors. | Consider any other drugs or manipulations being used in your experiment that could potentially interact with this compound. |
Data Presentation
Table 1: Summary of this compound Dosages in Rodent Behavioral Assays (Intraperitoneal Administration)
| Behavioral Assay | Species | Dosage Range (mg/kg, i.p.) | Observed Effect | Reference |
| Elevated Plus Maze (Anxiety) | Rat | 0.03 - 0.3 | Anxiolytic-like effects | [11] |
| Acid-Stimulated Stretching (Pain) | Rat | 1 - 10 | Dose-related decrease in stretching | [4] |
| Chronic Inflammatory Pain | Rat | 0.1 - 0.3 | Reduced mechanical allodynia and thermal hyperalgesia | [12] |
| Five-Choice Serial Reaction Time Task (Attention) | Mouse | 0.5 | Prevention of attentional impairment | [7][8] |
| Trauma-Induced Long-Term Anxiety | Rat | 0.03 - 0.3 | Suppression of anxiety-like behaviors | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
-
Materials:
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This compound powder
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Tween 80
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Polyethylene glycol 400 (PEG 400)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle solution by mixing 5% Tween 80, 5% PEG 400, and 90% sterile saline. For example, to make 10 ml of vehicle, mix 0.5 ml of Tween 80, 0.5 ml of PEG 400, and 9.0 ml of saline.
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Add the this compound powder to the vehicle.
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Vortex the mixture thoroughly until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.
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Visually inspect the solution to ensure there is no precipitate before administration.
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Administer the solution intraperitoneally to the animal at the desired dose.
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Note: It is recommended to prepare the solution fresh on the day of the experiment.
Mandatory Visualizations
Caption: this compound inhibits FAAH, increasing anandamide levels and enhancing CB1 receptor signaling.
Caption: Experimental workflow for a typical this compound behavioral study.
Caption: Troubleshooting logic for addressing a lack of behavioral effect with this compound.
References
- 1. The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Endocannabinoid Signaling via β-Catenin in the Nucleus Accumbens Attenuates PTSD- and Depression-like Behavior of Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]
- 8. Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic inhibition of fatty acid amide hydrolase by URB597 produces differential effects on cardiac performance in normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of anandamide signaling enhanced by the FAAH inhibitor URB597 on coping styles in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: URB-597 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during in vivo experiments with the FAAH inhibitor, URB-597.
Frequently Asked Questions (FAQs)
Q1: We administered this compound to elicit an analgesic effect, but observed no significant change in pain response in our rodent model. Why might this be?
A1: Several factors could contribute to a lack of analgesic effect with this compound in vivo.
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Pain Model Specificity: The efficacy of this compound can be model-dependent. While it has shown positive results in models of inflammatory and neuropathic pain, its effects can be less pronounced in other paradigms.[1][2] For instance, in an acid-induced visceral pain model, this compound produced significant antinociception, but in a model of pain-depressed behavior, its effects were only partial and delayed.[1]
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Dosage: The dose of this compound is critical. Doses ranging from 0.1 mg/kg to 10 mg/kg have been used, with maximal effects often seen around 0.3 mg/kg in some pain models.[2] Higher doses do not always correlate with greater efficacy and may be limited by solubility issues.[1] It's crucial to perform a dose-response study in your specific model.
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Receptor Mediation: The analgesic effects of this compound are typically mediated by cannabinoid receptors CB1 and CB2.[2] The lack of effect could suggest that the pain phenotype in your model is not sensitive to modulation by the endocannabinoid system. Co-administration with CB1 or CB2 antagonists (e.g., rimonabant or SR144528) can help elucidate the involvement of these receptors.[1]
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Pharmacokinetics: The timing of behavioral testing relative to this compound administration is important. Following intraperitoneal (i.p.) injection, the time to peak effect and duration of action should be considered. For example, significant increases in brain anandamide (AEA) levels were seen 240 minutes after a 10 mg/kg dose.[1]
Q2: Our in vivo results with this compound are inconsistent with our in vitro findings. What could be causing this discrepancy?
A2: Discrepancies between in vitro and in vivo results are common in pharmacology and can arise from several factors specific to this compound.
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Metabolism and Bioavailability: this compound is orally bioavailable but is subject to metabolic processes in vivo that are not present in vitro.[3] These processes can affect the concentration and duration of active compound at the target site.
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Off-Target Effects: While considered relatively selective for Fatty Acid Amide Hydrolase (FAAH), this compound can interact with other proteins, especially at higher concentrations.[4] It has been shown to inhibit liver carboxylesterases, which would not be a factor in many in vitro preparations.[1] Such off-target effects can produce confounding physiological responses.
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Endocannabinoid Tone: this compound works by inhibiting the degradation of anandamide, thereby amplifying the effects of the existing endocannabinoid tone.[5][6] If the basal level of anandamide production is low in the specific in vivo context (e.g., animal strain, stress level, time of day), the effect of FAAH inhibition may be minimal. In contrast, in vitro systems may have different baseline conditions.
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Complex Biological Systems: In vivo systems involve complex feedback loops and interactions between different cell types and organ systems that are not recapitulated in vitro. For example, chronic administration of this compound has been shown to have differential effects on cardiac performance in normotensive versus hypertensive rats, highlighting systemic complexities.[7]
Q3: We observed unexpected behavioral side effects, such as motor impairment or a lack of the expected anxiolytic effect. What is the likely cause?
A3: This is a critical observation that requires careful consideration of dose and potential off-target activities.
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Dose-Dependent Effects: While this compound is often reported to be free of the motor impairments associated with direct CB1 agonists at therapeutic doses, higher doses might lead to such effects.[2] It is essential to test a range of doses and include appropriate motor function controls, such as the rotarod test.[2]
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Off-Target Pharmacology: At higher concentrations, this compound and other carbamate-based inhibitors may interact with other serine hydrolases in peripheral tissues, which could lead to unforeseen side effects.[4][8]
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Paradigm-Specific Effects: The anxiolytic effects of this compound can be paradigm-dependent. While effective in some models of anxiety, it may not produce a signal in all behavioral tests.[5]
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Comparison to Direct Agonists: It is important to remember that inhibiting FAAH does not perfectly mimic the effects of administering an exogenous cannabinoid agonist like Δ⁹-THC.[6] For example, in rhesus monkeys, this compound did not substitute for THC or attenuate THC withdrawal, even though it potentiated the effects of exogenously administered anandamide.[6] This suggests that simply elevating endogenous anandamide does not engage cannabinoid receptors in the same manner or magnitude as a direct agonist.
Q4: After chronic administration of this compound, we are seeing a diminished or altered response. Why?
A4: Long-term administration of a compound that modulates a signaling pathway can lead to adaptive changes in the biological system.
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Receptor Downregulation/Desensitization: Although this compound acts indirectly, chronic elevation of anandamide levels could potentially lead to desensitization or downregulation of cannabinoid receptors in certain brain regions. Subchronic treatment in adolescent rats has been reported to decrease CB1R levels in adulthood.[9]
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Altered Gene Expression: Chronic this compound administration can alter the expression of various genes. For example, in a study on cocaine-seeking behavior, this compound prevented a withdrawal-induced increase in FAAH gene expression in the ventral striatum.[10][11]
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Systemic Adaptations: Chronic treatment can induce systemic changes. In a study on hypertensive rats, long-term this compound administration led to changes in cardiac CB1 receptor expression and localization.[7] These broader physiological adaptations can influence the compound's overall effect profile over time.
Troubleshooting Guides
Table 1: this compound In Vivo Experimental Parameters
| Parameter | Recommended Range/Value | Notes |
| Dose Range (i.p.) | 0.1 - 10 mg/kg | Dose-response curve is highly recommended. Efficacy can decrease at higher doses.[1][2] |
| Vehicle | 5% Tween 80, 5% PEG 400, 90% Saline | This compound has limited solubility. Ensure complete dissolution.[9] |
| Administration Route | Intraperitoneal (i.p.) | Most common route in preclinical studies.[7][9] |
| Timing of Test | 30 - 240 minutes post-injection | Time to peak effect can vary depending on the dose and the measured outcome.[1] |
| Animal Model | Rats (Wistar, Sprague-Dawley), Mice (C57BL/6) | Effects can be species- and strain-dependent. |
| Control Groups | Vehicle, Positive Control (e.g., known analgesic) | Essential for validating the experimental model and interpreting results. |
Table 2: Observed Effects of this compound on Endocannabinoid Levels
| Dose & Route | Animal Model | Tissue | Time Point | Change in Anandamide (AEA) | Reference |
| 10 mg/kg i.p. | Rat | Plasma | 60 min | Significant Increase | [1] |
| 10 mg/kg i.p. | Rat | Plasma | 240 min | Significant Increase | [1] |
| 10 mg/kg i.p. | Rat | Brain | 60 min | No Significant Change | [1] |
| 10 mg/kg i.p. | Rat | Brain | 240 min | Significant Increase | [1] |
| 10 mg/kg (maternal) | Mouse | Embryonic Brain | N/A | Significant Increase | [12] |
Experimental Protocols
Protocol 1: Assessment of Antinociception in a Model of Inflammatory Pain (Adapted from Jayamanne et al., 2006)
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Animal Model: Adult male Wistar rats.
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Induction of Inflammation: Inject 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw. Allow 24-48 hours for inflammation to develop.
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Drug Administration:
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Prepare this compound in a vehicle of DMSO, Tween 80, and saline (1:2:7).
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Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
Behavioral Testing (Mechanical Allodynia):
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Place rats in individual Plexiglas chambers on an elevated mesh floor.
-
At various time points post-injection (e.g., 30, 60, 120, 240 min), apply von Frey filaments of increasing force to the plantar surface of the inflamed paw.
-
Determine the paw withdrawal threshold (PWT), defined as the filament force that elicits a withdrawal response in 50% of applications.
-
-
Data Analysis: Compare the PWT of this compound-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., two-way ANOVA with post-hoc tests).
-
Confirmation of Mechanism (Optional): Pre-treat a separate cohort of animals with a CB1 antagonist (e.g., AM251) or a CB2 antagonist (e.g., SR144528) approximately 15-30 minutes before this compound administration to confirm receptor involvement.[2]
Protocol 2: Measurement of Brain Anandamide Levels
-
Animal Treatment: Administer this compound or vehicle to animals as per the experimental design.
-
Tissue Collection:
-
At the desired time point post-injection, euthanize the animal via a focused microwave beam or decapitation followed by immediate brain extraction.
-
Dissect the brain region of interest (e.g., hippocampus, prefrontal cortex) on an ice-cold surface.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Lipid Extraction:
-
Homogenize the frozen tissue in a suitable solvent, typically a mixture of chloroform, methanol, and a buffer containing internal standards (e.g., deuterated anandamide).
-
Perform a lipid extraction procedure (e.g., Bligh-Dyer method).
-
-
Quantification by LC-MS/MS:
-
Analyze the lipid extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the amount of anandamide and other N-acylethanolamines (e.g., PEA, OEA) relative to the internal standards.
-
-
Data Analysis: Normalize lipid levels to tissue weight. Compare levels between treatment groups using a t-test or ANOVA.
Visualizations
Caption: Mechanism of this compound action.
References
- 1. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. URB597 | FAAH inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EX-597 - Wikipedia [en.wikipedia.org]
- 6. The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic inhibition of fatty acid amide hydrolase by URB597 produces differential effects on cardiac performance in normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
- 11. The FAAH inhibitor URB597 reduces cocaine intake during conditioned punishment and mitigates cocaine seeking during withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term consequences of perinatal fatty acid amino hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
URB-597 Vehicle Solution Preparation: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FAAH inhibitor, URB-597. The following information is designed to address common challenges encountered during the preparation of vehicle solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: this compound is a crystalline solid that is sparingly soluble in aqueous buffers.[1] For optimal results, it is highly recommended to first dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] The solubility is significantly higher in these solvents compared to ethanol.[1]
Q2: I'm observing precipitation when diluting my DMSO stock solution with an aqueous buffer. What should I do?
A2: This is a common issue due to the poor aqueous solubility of this compound.[1] To avoid precipitation, a step-wise dilution approach using surfactants or co-solvents is necessary. A widely used method involves the following steps:
-
Dissolve this compound in DMSO to create a concentrated stock solution.
-
In a separate tube, prepare the vehicle components. This often includes a surfactant like Tween 80 and a co-solvent like Polyethylene Glycol 400 (PEG400).
-
Slowly add the DMSO stock solution to the vehicle mixture while vortexing or sonicating to ensure proper mixing and prevent the compound from crashing out of solution.
-
Finally, add the aqueous component (e.g., saline or PBS) to reach the final desired concentration.
Q3: What are some common vehicle formulations used for in vivo studies with this compound?
A3: Several vehicle formulations have been successfully used in published research for various administration routes. The choice of vehicle can depend on the desired route of administration (e.g., intraperitoneal, oral, subcutaneous) and the required concentration. Some common formulations include:
-
For Intraperitoneal (i.p.) Administration:
-
For Oral Administration:
-
A formulation for oral administration can be prepared by first creating a 20 mg/ml stock in DMSO. Then, 50 μL of this stock is added to 400 μL of PEG300, followed by 50 μL of Tween80. Finally, 500 μL of ddH2O is added. This solution should be used immediately.[5]
-
Q4: How stable is this compound in solution? How should I store my stock solutions?
A4: this compound as a crystalline solid is stable for at least four years when stored at -20°C.[1] Stock solutions in organic solvents like DMSO can be stored for up to one year at -80°C or for one month at -20°C.[5][6] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent. | Insufficient solvent volume or inappropriate solvent. | Ensure you are using a recommended organic solvent like DMSO or DMF.[1] Refer to the solubility data table below to ensure you are using an adequate volume of solvent for the desired concentration. Gentle warming and vortexing may also aid dissolution. |
| Solution appears cloudy or contains visible precipitates after adding aqueous buffer. | Poor aqueous solubility of this compound. | Use a vehicle containing surfactants (e.g., Tween 80) and/or co-solvents (e.g., PEG400) to improve solubility.[2][3] Add the aqueous component gradually while mixing vigorously. Consider preparing a more dilute final solution if precipitation persists. |
| Inconsistent experimental results. | Degradation of this compound in solution or improper solution preparation. | Prepare fresh aqueous working solutions daily.[1] Ensure stock solutions in organic solvents are stored properly at -20°C or -80°C and avoid multiple freeze-thaw cycles.[5][6] Follow a standardized and validated protocol for solution preparation. |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Reference |
| DMSO | ~10 mg/mL | [1] |
| DMSO | 50 mM (16.92 mg/mL) | [7] |
| DMSO | 68 mg/mL (200.94 mM) | [5] |
| DMF | ~10 mg/mL | [1] |
| Ethanol | ~1 mg/mL | [1] |
| Water | Insoluble | [5] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 523 ng/mL | [8] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~500 µg/mL | [1] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~500 µg/mL | [1] |
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound for Intraperitoneal Injection (Tween 80/PEG400/Saline Vehicle)
This protocol is adapted from a method used for in vivo studies in mice.[2]
Materials:
-
This compound
-
Tween 80
-
Polyethylene glycol 400 (PEG400)
-
0.9% Saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution by combining 5% Tween 80, 5% PEG400, and 90% saline. For example, to prepare 1 mL of vehicle, mix 50 µL of Tween 80, 50 µL of PEG400, and 900 µL of saline.
-
Add the weighed this compound to the vehicle solution.
-
Vortex the mixture thoroughly until the this compound is completely dissolved and the solution is clear.
-
The final solution is ready for intraperitoneal administration.
Caption: Workflow for preparing this compound in a Tween 80/PEG400/Saline vehicle.
Protocol 2: Preparation of this compound Stock and Working Solution (DMSO-based)
This protocol outlines the preparation of a concentrated stock solution in DMSO and its subsequent dilution into a final vehicle for administration.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vehicle components (e.g., Tween 80, PEG300, ddH2O)
-
Sterile microcentrifuge tubes
-
Vortex mixer or sonicator
Procedure:
-
Stock Solution Preparation: a. Weigh the desired amount of this compound. b. Add the appropriate volume of DMSO to achieve the target stock concentration (e.g., 20 mg/mL). c. Vortex or sonicate until the this compound is completely dissolved. This stock solution can be stored at -20°C or -80°C.[5][6]
-
Working Solution Preparation (for immediate use): a. In a new tube, add the vehicle components in the correct order. For example, for a 1 mL final volume, add 400 µL of PEG300, then 50 µL of Tween 80.[5] b. Add the required volume of the this compound DMSO stock solution to the vehicle mixture (e.g., 50 µL of a 20 mg/mL stock for a final concentration of 1 mg/mL).[5] c. Mix thoroughly. d. Add the final aqueous component (e.g., 500 µL of ddH2O) and mix again.[5] The solution should be used immediately.[5]
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]
- 3. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. URB597 | FAAH inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. URB 597 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 8. scispace.com [scispace.com]
URB-597 compensatory effects on 2-AG levels
Welcome to the technical support center for researchers utilizing URB-597. This resource provides troubleshooting guidance and frequently asked questions regarding the experimental use of this compound, with a specific focus on its compensatory effects on 2-arachidonoylglycerol (2-AG) levels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2][3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides.[2][4] By inhibiting FAAH, this compound increases the levels of AEA in the brain and peripheral tissues, thereby enhancing endocannabinoid signaling.[2][5][6]
Q2: I treated my animal models with this compound and observed an increase in anandamide (AEA) levels as expected, but 2-AG levels decreased. Is this a normal compensatory effect?
A2: Yes, a compensatory decrease in 2-AG levels following this compound administration has been observed, particularly in primates.[7] This suggests the existence of a mechanism aimed at reducing 2-AG signaling in response to enhanced anandamide signaling.[7] However, it is important to note that some studies in rodents have reported no significant change in 2-AG levels after this compound administration.[2][4][6][8][9]
Q3: What is the proposed mechanism for the this compound-induced decrease in 2-AG levels?
A3: The reduction in 2-AG levels is not a result of direct inhibition of 2-AG metabolizing enzymes by this compound at concentrations effective for FAAH inhibition.[7] Research suggests that the elevated AEA levels resulting from FAAH inhibition may indirectly lead to a downregulation of 2-AG synthesis.[10] One study indicated that the this compound-driven increase in AEA was associated with reduced 2-AG synthesis via diacylglycerol lipase (DAGL), while 2-AG transport and degradation remained unaffected.[10]
Q4: My experiment with this compound in rats did not show a decrease in 2-AG levels. Why might my results differ from the primate studies?
A4: Discrepancies in the effects of this compound on 2-AG levels between different studies can be attributed to several factors:
-
Species Differences: The compensatory mechanisms of the endocannabinoid system may vary between primates and rodents.
-
Brain Region Analyzed: The regulation of endocannabinoid levels can be highly region-specific within the brain.[9]
-
Experimental Model and Conditions: The physiological or pathological state of the animal model (e.g., pain models, stress models) can influence the response of the endocannabinoid system to FAAH inhibition.[11][12]
-
Dosage and Administration Route: The dose and method of this compound administration can impact its pharmacokinetic and pharmacodynamic profile.[5]
Troubleshooting Guides
Issue 1: Unexpected Decrease in 2-AG Levels
-
Problem: You administered this compound to your experimental animals and, while AEA levels increased as anticipated, you observed a significant and unexpected decrease in 2-AG levels.
-
Possible Causes and Solutions:
-
Compensatory Downregulation: This may be a genuine physiological response, as observed in some studies.[7] Consider if this compensatory effect is a variable in your experimental question.
-
Experimental Design:
-
Control Groups: Ensure you have appropriate vehicle-treated control groups to establish baseline endocannabinoid levels.
-
Time Course: The effects on 2-AG may be time-dependent. Consider performing a time-course experiment to measure endocannabinoid levels at different time points after this compound administration.
-
-
Analytical Method:
-
Method Validation: Verify the accuracy and precision of your analytical method (e.g., LC-MS/MS) for both AEA and 2-AG quantification.
-
Internal Standards: Use appropriate deuterated internal standards for both AEA and 2-AG to correct for extraction efficiency and matrix effects.[13]
-
-
Issue 2: No Change in 2-AG Levels Observed
-
Problem: You expected a change in 2-AG levels based on published literature but found no significant difference between your this compound treated group and controls.
-
Possible Causes and Solutions:
-
Species and Strain: As noted, the effect on 2-AG is not consistently reported across all species and strains.[2][4][6][8][9] Your results may be valid for your specific model.
-
Statistical Power: A small sample size may not provide sufficient statistical power to detect a modest change in 2-AG levels. Consider conducting a power analysis to determine the appropriate sample size.
-
Tissue Homogenization and Extraction: Inefficient extraction can lead to variability in measurements. Ensure your protocol is optimized for the simultaneous extraction of both AEA and 2-AG.
-
Post-mortem Changes: Endocannabinoid levels can change rapidly post-mortem.[9] Standardize your tissue collection and flash-freezing procedures to minimize these artifacts.
-
Quantitative Data Summary
Table 1: Effect of this compound on Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG) Levels in Primate Brain
| Brain Region | Treatment | AEA Levels (% of Control) | 2-AG Levels (% of Control) | Reference |
| Putamen | This compound (0.3 mg/kg, i.v.) | ~350% | ~50% | [7] |
Table 2: Effect of this compound on Endocannabinoid Levels in Rodent Brain
| Brain Region | Animal Model | Treatment | AEA Levels (% of Control) | 2-AG Levels (% of Control) | Reference |
| Forebrain | BTBR Mice | This compound (1 mg/kg, i.p.) | Significantly Increased | No significant change | [8] |
| Brain | Rats | This compound (10 mg/kg) | Significantly Increased (at 240 min) | No significant change | [6] |
| Striatal Slices | Rat | This compound | Significantly Increased | Markedly Downregulated | [10] |
| Brain | Rats | This compound (0.3 mg/kg, i.p.) | 2 to 4-fold increase | No change | [9] |
| Mesencephalon | Rats | This compound (i.p.) | Significantly Increased | No significant effect | [5] |
| Thalamus | Rats | This compound (i.p.) | Significantly Increased | No significant effect | [5] |
| Hypothalamus | Rats | This compound (i.p.) | Significantly Increased | No significant effect | [5] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound and Brain Tissue Collection
-
Drug Preparation: Dissolve this compound in a vehicle solution (e.g., 100% DMSO or a mixture of DMSO, Cremophor EL, and saline). The final concentration should be prepared to administer the desired dose in a low injection volume (e.g., 1 ml/kg).[5]
-
Animal Dosing: Administer this compound via the desired route (e.g., intraperitoneal - i.p., intravenous - i.v., or intracerebroventricular - i.c.v.). Doses typically range from 0.1 to 10 mg/kg for systemic administration in rodents.[6][14]
-
Time Course: Euthanize animals at a predetermined time point after drug administration (e.g., 60 or 240 minutes).[6]
-
Tissue Harvesting:
-
Rapidly decapitate the animal.
-
Dissect the brain region of interest on an ice-cold surface.
-
Immediately flash-freeze the tissue in liquid nitrogen to prevent enzymatic degradation of endocannabinoids.[9]
-
Store samples at -80°C until analysis.
-
Protocol 2: Quantification of AEA and 2-AG by LC-MS/MS
-
Tissue Homogenization:
-
Lipid Extraction:
-
Centrifuge the homogenate to separate the organic and aqueous phases.
-
Collect the organic phase containing the lipids.
-
Repeat the extraction of the aqueous phase with chloroform to maximize yield.
-
Pool the organic phases and evaporate the solvent under a stream of nitrogen.
-
-
Sample Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into an LC-MS/MS system equipped with a C18 column.
-
Use multiple reaction monitoring (MRM) to detect and quantify AEA, 2-AG, and their respective internal standards.
-
Calculate the concentrations of AEA and 2-AG in the tissue based on the area ratios of the analytes to their internal standards and a standard calibration curve.
-
Visualizations
Caption: this compound inhibits FAAH, increasing AEA levels, which can indirectly inhibit 2-AG synthesis.
Caption: Workflow for in vivo this compound experiments and endocannabinoid quantification.
Caption: Troubleshooting logic for unexpected 2-AG level results after this compound treatment.
References
- 1. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chronic treatment with URB597 ameliorates post-stress symptoms in a rat model of PTSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endocannabinoid levels in rat limbic forebrain and hypothalamus in relation to fasting, feeding and satiation: stimulation of eating by 2-arachidonoyl glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-term consequences of URB597 administration during adolescence on cannabinoid CB1 receptor binding in brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
URB-597 Technical Support Center: Blood-Brain Barrier Penetration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fatty acid amide hydrolase (FAAH) inhibitor, URB-597. The information focuses on addressing potential issues related to its blood-brain barrier (BBB) penetration and ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the central nervous system (CNS)?
A1: this compound, also known as KDS-4103, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By irreversibly inhibiting FAAH, this compound leads to an accumulation of AEA in the brain and peripheral tissues. This enhancement of endogenous anandamide signaling is believed to mediate its anxiolytic, antidepressant, and analgesic effects.
Q2: Does this compound cross the blood-brain barrier?
A2: Yes, multiple preclinical studies have demonstrated that this compound effectively crosses the blood-brain barrier following systemic administration. Administration in rodents leads to a rapid and significant increase in brain concentrations of anandamide, confirming its central activity. The compound's chemical properties, such as its lipophilicity, are favorable for BBB penetration.
Q3: What is the expected time course of this compound's effects in the brain?
A3: Following intraperitoneal (i.p.) administration in rodents, this compound is rapidly distributed to the brain, with maximal brain concentrations observed approximately 15 minutes post-injection. The inhibition of brain FAAH activity is also rapid, occurring within 10-15 minutes. While the compound itself has a relatively short half-life, the inhibitory effect on FAAH can persist for over 12 hours due to its irreversible binding mechanism. The peak elevation of brain anandamide levels is typically observed between 30 minutes and 2 hours after administration.
Q4: Is this compound a substrate for P-glycoprotein (P-gp) or other efflux transporters at the BBB?
A4: There is currently no direct, conclusive evidence from published studies to suggest that this compound is a significant substrate for P-glycoprotein (ABCB1) or other major efflux transporters at the blood-brain barrier. However, this is an important consideration for any CNS drug candidate, and unexpected results in vivo could warrant investigation into this possibility.
Q5: What are the key physicochemical properties of this compound relevant to BBB penetration?
Troubleshooting Guide
Issue 1: Lack of expected CNS-mediated behavioral effects after this compound administration.
| Potential Cause | Troubleshooting Steps |
| Improper Formulation/Solubility: this compound is a lipophilic compound with low aqueous solubility. | - Ensure this compound is fully dissolved in a suitable vehicle. Common vehicles include a mixture of DMSO, Tween 80, and saline, or 5% Tween 80, 5% polyethylene glycol 400, and 90% saline. - Prepare fresh solutions for each experiment, as the compound may precipitate out of solution over time. - Consider using sonication to aid dissolution. |
| Inadequate Dose: The effective dose of this compound can vary depending on the animal model, route of administration, and the specific behavioral endpoint. | - Consult the literature for effective dose ranges in similar experimental paradigms. Doses ranging from 0.1 mg/kg to 10 mg/kg (i.p.) have been reported to be effective in rodents. - Perform a dose-response study to determine the optimal dose for your specific model. |
| Suboptimal Timing of Behavioral Testing: The peak pharmacological effect of this compound is time-dependent. | - Behavioral testing should be conducted within the window of maximal brain anandamide elevation, typically 30 minutes to 2 hours post-administration. |
| Metabolic Instability: Rapid metabolism in the periphery could reduce the amount of this compound reaching the brain. | - While specific data is limited, one report suggests a short half-life for this compound. If rapid metabolism is suspected, consider using a different route of administration or a formulation designed for sustained release. |
| Strain or Species Differences: Pharmacokinetics and pharmacodynamics can vary between different rodent strains or species. | - Review the literature to see if there are known differences in FAAH expression or drug metabolism in the strain you are using. |
Issue 2: Inconsistent or highly variable results between experimental subjects.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Administration: Variability in the volume or site of injection can lead to differences in absorption and bioavailability. | - Ensure precise and consistent administration techniques, particularly for i.p. injections. |
| Stress-induced variations: Stress can alter the endocannabinoid system and may influence the response to FAAH inhibition. | - Acclimatize animals to the experimental procedures and environment to minimize stress. |
| Dietary Factors: The diet of the animals can influence the lipid precursors available for anandamide synthesis. | - Maintain a consistent and standardized diet for all experimental animals. |
Quantitative Data Summary
Table 1: In Vivo Efficacy and Brain Anandamide Levels
| Parameter | Species | Dose and Route | Observation | Citation |
| Effective Dose (Analgesia) | Rat | 1-10 mg/kg i.p. | Dose-dependent decrease in pain-stimulated behavior. | |
| Effective Dose (Cognition) | Mouse | 0.5 mg/kg i.p. | Prevention of attentional impairment. | |
| Brain Anandamide Levels | Rat | 10 mg/kg i.p. | Significant increase at 240 minutes post-injection. | |
| Plasma Anandamide Levels | Rat | 10 mg/kg i.p. | Significant increase at 60 and 240 minutes post-injection. | |
| Brain Concentration (Cmax) | Mouse | 1 mg/kg i.p. | Peak concentration reached at approximately 15 minutes. |
Table 2: In Vitro FAAH Inhibition
| Parameter | Source | IC50 | Citation |
| FAAH Inhibition | Rat Brain Membranes | 5 nM | |
| FAAH Inhibition | Human Liver Microsomes | 3 nM |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This protocol provides a high-throughput method to predict the passive diffusion of this compound across the BBB.
-
Materials:
-
PAMPA plate system (e.g., 96-well donor and acceptor plates)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution in DMSO
-
Reference compounds with known BBB permeability (e.g., caffeine for high permeability, atenolol for low permeability)
-
Plate reader for UV-Vis absorbance or LC-MS/MS for quantification
-
-
Method:
-
Prepare the Artificial Membrane: Dissolve porcine brain lipid in dodecane. Coat the filter of the acceptor plate with this lipid solution and allow the solvent to evaporate.
-
Prepare Donor Solutions: Dilute the this compound stock solution and reference compounds in PBS to the final desired concentration. The final DMSO concentration should be kept low (<1%) to avoid affecting membrane integrity.
-
Prepare Acceptor Solution: Fill the wells of the acceptor plate with PBS.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of this compound and reference compounds in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the surface area of the membrane, and t is the incubation time.
-
Protocol 2: In Vivo Quantification of this compound in Brain Tissue
This protocol describes the procedure for measuring the concentration of this compound in the brain of rodents following systemic administration.
-
Materials:
-
Rodents (rats or mice)
-
This compound formulated for in vivo administration
-
Anesthesia
-
Surgical tools for decapitation and brain extraction
-
Homogenizer
-
Acetonitrile with an appropriate internal standard
-
Centrifuge
-
LC-MS/MS system
-
-
Method:
-
Dosing: Administer this compound to the animals via the desired route (e.g., i.p.).
-
Sample Collection: At predetermined time points, anesthetize the animal and collect blood via cardiac puncture. Immediately thereafter, decapitate the animal and carefully dissect the brain.
-
Brain Homogenization: Weigh the brain tissue and homogenize it in a known volume of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the homogenate at high speed to precipitate proteins.
-
Sample Analysis: Collect the supernatant and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain tissue concentration of this compound (e.g., in ng/g of tissue). The brain-to-plasma concentration ratio (Kp) can be calculated by dividing the brain concentration by the plasma concentration at the same time point.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for assessing BBB penetration.
Long-term stability of URB-597 stock solutions
This technical support center provides guidance on the long-term stability of URB-597 stock solutions, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations of 50 mM or higher. For in vivo experiments, stock solutions in DMSO are often diluted with other vehicles, such as PEG300, Tween-80, and saline.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
Q3: How long can I store this compound stock solutions?
A3: Based on information from various suppliers, the stability of this compound stock solutions can vary. The following table summarizes the recommended storage durations at different temperatures. It is crucial to refer to the specific product information sheet provided by the supplier for the most accurate information.
Q4: Are there any known degradation products of this compound in solution?
A4: Publicly available literature does not provide specific information on the degradation products or pathways of this compound in stock solutions. To ensure the integrity of your experiments, it is best to adhere to the recommended storage conditions and use freshly prepared or properly stored aliquots.
Q5: Can I store this compound solutions prepared in aqueous buffers?
A5: this compound is poorly soluble in water. Therefore, preparing and storing stock solutions in aqueous buffers is not recommended due to the high risk of precipitation and reduced stability. For experiments requiring aqueous dilutions, it is advisable to prepare them fresh from a DMSO stock solution on the day of use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon storage | - The concentration of this compound exceeds its solubility limit in the chosen solvent at the storage temperature.- The solvent has absorbed moisture, reducing its solvating capacity.- The stock solution was not fully dissolved initially. | - Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.- Use fresh, anhydrous DMSO for preparing stock solutions.- Ensure complete dissolution of the powder before storage.- Consider preparing a slightly lower concentration stock solution. |
| Inconsistent experimental results | - Degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles.- Inaccurate concentration of the stock solution.- Precipitation of the compound in the final assay medium. | - Prepare fresh stock solutions from powder.- Aliquot stock solutions to minimize freeze-thaw cycles.- Verify the concentration of the stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy with a known extinction coefficient, if available).- Ensure that the final concentration of DMSO in the assay medium is low enough to maintain the solubility of this compound. |
| Cloudiness or precipitation when diluting into aqueous buffer | - this compound has low aqueous solubility. | - Increase the percentage of co-solvents (e.g., DMSO, ethanol) in the final dilution, if compatible with the experimental system.- Prepare the final dilution immediately before use.- Use a vehicle containing surfactants like Tween-80 or PEG300 for in vivo formulations to improve solubility. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions and stability for this compound as provided by various suppliers. Note that this information is for guidance, and it is always best to consult the certificate of analysis and product datasheet for your specific batch.
| Form | Solvent | Storage Temperature | Reported Stability |
| Powder | - | -20°C | 2-3 years |
| 4°C | Up to 2 years | ||
| In Solution | DMSO | -80°C | Up to 2 years |
| DMSO | -20°C | 1 month to 1 year |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required amount of this compound and DMSO to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 338.4 g/mol . For example, to prepare 1 mL of a 10 mM solution, weigh out 3.384 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, sterile vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in a tightly sealed container.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits FAAH, increasing anandamide levels and subsequent signaling.
Caption: Workflow for assessing the long-term stability of this compound stock solutions.
Validation & Comparative
Introduction and Mechanism of Action
An in-depth comparison of URB-597 and JZL184, two pivotal enzyme inhibitors that selectively elevate endogenous cannabinoid levels, is presented for researchers, scientists, and drug development professionals. This guide objectively evaluates their in vivo performance, supported by experimental data, to delineate their distinct pharmacological profiles.
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes. The primary endogenous cannabinoids are anandamide (AEA) and 2-arachidonoylglycerol (2-AG). Their signaling is tightly controlled by metabolic enzymes that govern their synthesis and degradation. Therapeutic strategies have been developed to amplify endocannabinoid signaling by inhibiting these enzymes, offering a more targeted approach than direct cannabinoid receptor agonists.
This compound ([3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate) is a selective and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of AEA.[1][2][3] By inhibiting FAAH, this compound leads to a significant and sustained increase in the levels of AEA and other N-acylethanolamines (NAEs) like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[1][3][4]
JZL184 (4-nitrophenyl 4-(dibenzo[d][5][6]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate) is a potent and selective inhibitor of Monoacylglycerol Lipase (MAGL), the main enzyme that hydrolyzes 2-AG in the nervous system.[4][6][7] Inhibition of MAGL by JZL184 results in a robust elevation of 2-AG levels throughout the brain.[7]
These two inhibitors provide a unique opportunity to dissect the distinct physiological roles of AEA and 2-AG in vivo.
Comparative Effects on Endocannabinoid Levels
The primary distinction between this compound and JZL184 lies in their selective elevation of different endocannabinoids. This selectivity is crucial for their differing pharmacological outcomes.
| Parameter | This compound | JZL184 |
| Primary Target | Fatty Acid Amide Hydrolase (FAAH)[1][2] | Monoacylglycerol Lipase (MAGL)[6][7] |
| Primary Endocannabinoid Elevated | Anandamide (AEA)[1][3][8] | 2-Arachidonoylglycerol (2-AG)[7][9] |
| Effect on AEA Levels | ~10-fold increase in brain (rodents)[10] | No significant change[7][11] |
| Effect on 2-AG Levels | No significant change or compensatory decrease[1][3][12][13] | ~8-fold increase in brain (mice)[3][7][10] |
| Other Substrates Affected | Increases levels of OEA, PEA[4][14] | Increases levels of other monoacylglycerols[15] |
| Selectivity Notes | Can inhibit liver carboxylesterases at higher doses[3][8] | Can inhibit FAAH and carboxylesterases with chronic or high-dose administration[15] |
In Vivo Pharmacological Comparison
The differential elevation of AEA and 2-AG by this compound and JZL184, respectively, leads to distinct behavioral and physiological profiles in animal models.
Cannabinoid Tetrad Effects
The "tetrad" is a classic battery of tests (analgesia, hypomotility, catalepsy, and hypothermia) used to characterize direct-acting CB1 receptor agonists like Δ⁹-THC.
| Tetrad Component | This compound | JZL184 |
| Analgesia | Effective in neuropathic and inflammatory pain models[1][6][8] | Effective in neuropathic and inflammatory pain models[6][7][16][17] |
| Hypomotility | Generally absent [8] | Present and CB1-dependent[3][7][10] |
| Catalepsy | Absent [10] | Absent [10][15] |
| Hypothermia | Absent [18] | Present and CB1-dependent[3][7] |
JZL184 administration recapitulates a broader range of central cannabinoid effects than this compound, suggesting that 2-AG, which is present at much higher concentrations in the brain than AEA, is a key driver of classic cannabinoid-like behaviors.[7][10]
Anxiolytic and Antidepressant-like Effects
Both inhibitors have demonstrated potential in models of anxiety and depression, indicating a role for both AEA and 2-AG in mood and stress regulation.
| Behavioral Model | This compound | JZL184 |
| Elevated Plus Maze (Anxiety) | Anxiolytic-like effects, particularly under high-stress/aversive conditions[1][11] | Anxiolytic-like effects under high-stress/aversive conditions, blocked by CB1 antagonist[11][19] |
| Forced Swim Test (Depression) | Produces antidepressant-like effects[1] | Can increase immobility (pro-depressive like) in some models[20] |
| Stress Coping | Ameliorates stress-induced behavioral changes[21] | Can enhance corticosterone levels, suggesting complex role in HPA axis regulation[22] |
The anxiolytic effects of both compounds appear to be context-dependent, emerging under conditions of high environmental aversiveness.[11] This suggests that amplifying endocannabinoid tone is most effective when the ECS is naturally engaged by a stressful challenge.
Chronic Administration Effects
The consequences of long-term administration reveal one of the most significant divergences between the two inhibitors.
| Chronic Effect | This compound | JZL184 |
| Tolerance | Analgesic effects are generally maintained[23] | Tolerance develops to analgesic and hypothermic effects[23] |
| CB1 Receptor Desensitization | Minimal or absent | Causes significant CB1 receptor desensitization and downregulation[23] |
| Physical Dependence | Not observed | Produces physical dependence and withdrawal symptoms upon cessation[23] |
| Cross-Tolerance | Does not produce cross-tolerance to CB1 agonists | Produces cross-tolerance to direct CB1 agonists like WIN55,212-2[23] |
Chronic elevation of 2-AG with JZL184 leads to a functional antagonism of the endocannabinoid system, mirroring the effects of prolonged exposure to exogenous cannabinoids.[23] In contrast, chronic FAAH inhibition with this compound appears to be a more sustainable strategy, avoiding the tolerance and dependence liabilities associated with persistent, high-level CB1 receptor activation.[23]
Key Experimental Protocols
Reproducibility and comparison of results depend on standardized experimental procedures. Below are outlines for key in vivo assays.
Endocannabinoid Level Quantification via LC-MS
This protocol describes the general workflow for measuring AEA and 2-AG in brain tissue following inhibitor administration.
-
Animal Model: C57BL/6 mice or Sprague-Dawley rats.
-
Drug Administration: Compounds are typically dissolved in a vehicle (e.g., saline, PEG400, Tween 80) and administered via intraperitoneal (i.p.) injection. Doses range from 0.1-10 mg/kg for this compound and 4-40 mg/kg for JZL184.[3][8][11]
-
Tissue Collection: At a predetermined time post-injection (e.g., 1-4 hours), animals are euthanized, and brains are rapidly extracted and flash-frozen to prevent post-mortem degradation of lipids.
-
Lipid Extraction: Brain tissue is homogenized in a solvent like methanol containing deuterated internal standards for AEA and 2-AG. Lipids are then extracted using a chloroform/methanol/water partition (Folch method).
-
Analysis: The lipid extract is dried, reconstituted, and analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the target analytes.
Neuropathic Pain Assessment (Chronic Constriction Injury Model)
This protocol assesses the anti-allodynic effects of the inhibitors.
-
Model: The chronic constriction injury (CCI) model is induced in rats or mice by placing loose ligatures around the sciatic nerve, leading to mechanical and thermal hypersensitivity in the affected paw.
-
Drug Administration: After allowing several days for neuropathic pain symptoms to develop, animals are treated with this compound, JZL184, or vehicle.
-
Behavioral Testing:
-
Mechanical Allodynia: Paw withdrawal thresholds are measured in response to stimulation with von Frey filaments of increasing stiffness. A higher withdrawal threshold indicates an analgesic effect.
-
Cold Allodynia: The latency to paw withdrawal or the number of withdrawals is measured after application of a cold stimulus (e.g., a drop of acetone).[24]
-
-
Data Analysis: The paw withdrawal threshold (in grams) or latency (in seconds) is compared between drug-treated and vehicle-treated groups. Studies show that both FAAH and MAGL inhibitors can effectively reduce these pain-related behaviors.[6]
Conclusion and Future Directions
This compound and JZL184 have been instrumental in elucidating the separate and interactive roles of the AEA/FAAH and 2-AG/MAGL signaling pathways.
-
This compound effectively elevates AEA, producing anxiolytic and analgesic effects without the classic cannabinoid psychotropic side effects or the development of tolerance.[1][23] This profile makes FAAH inhibition a promising therapeutic strategy for anxiety and chronic pain disorders. However, off-target effects on other hydrolases, such as carboxylesterases, must be considered.[3][8]
-
JZL184 produces a much stronger and broader cannabinoid-like behavioral profile by robustly increasing 2-AG, the most abundant endocannabinoid in the brain.[7][10] While effective for acute analgesia, its therapeutic potential is severely limited by the rapid development of tolerance, CB1 receptor desensitization, and physical dependence with chronic use.[23]
References
- 1. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of fatty acid amide hydrolase inhibition and monacylglycerol lipase inhibition on habit formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Inhibitors Produce Anti-Allodynic Effects in Mice through Distinct Cannabinoid Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term consequences of perinatal fatty acid amino hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of the fatty acid amide hydrolase inhibitor URB597 on the sleep-wake cycle, c-Fos expression and dopamine levels of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of FAAH, MAGL, and Dual FAAH/MAGL inhibition on inflammatory and colorectal distension-induced visceral pain models in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of the fatty-acid amide hydrolase inhibitor URB597: Effects on anandamide and oleoylethanolamide deactivati [air.unipr.it]
- 19. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Comparative Analysis of the FAAH Inhibitors URB-597 and PF-3845: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two widely studied fatty acid amide hydrolase (FAAH) inhibitors: URB-597 and PF-3845. This document synthesizes experimental data to evaluate their performance, supported by detailed methodologies for key experiments.
Fatty acid amide hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH elevates AEA levels, which in turn modulates a variety of physiological processes, including pain, inflammation, and anxiety. Both this compound and PF-3845 are irreversible inhibitors of FAAH, acting through covalent modification of the enzyme's active site. While both compounds have been instrumental in elucidating the therapeutic potential of FAAH inhibition, they exhibit distinct pharmacological profiles.
Mechanism of Action and Chemical Structures
Both this compound (also known as KDS-4103) and PF-3845 are carbamate-based inhibitors that carbamylate the catalytic serine residue (Ser241) in the active site of FAAH, leading to its inactivation. This covalent modification is essentially irreversible, resulting in a sustained elevation of anandamide and other fatty acid amides.
This compound ([3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate) has a relatively simple structure, featuring a cyclohexylcarbamate reactive group.
PF-3845 (N-(pyridin-3-yl)-4-((3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzyl))piperidine-1-carboxamide) possesses a more complex structure, which contributes to its high selectivity.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and PF-3845 from various in vitro and in vivo studies.
In Vitro FAAH Inhibition
| Parameter | This compound | PF-3845 | Species/Tissue Source | Reference |
| IC50 | 4.6 nM | - | Rat Brain Membranes | [1] |
| 5 nM | - | Rat Brain Membranes | [2][3][4] | |
| 3 nM | - | Human Liver Microsomes | [1][2][3][4] | |
| Ki | - | 0.23 µM (230 nM) | Not Specified | [5][6][7] |
In Vivo FAAH Inhibition and Anandamide Elevation
| Species | Dose & Route | Effect of this compound | Effect of PF-3845 | Reference |
| Rat | 0.15 mg/kg (i.p.) | ID50 for brain FAAH inhibition | - | [2][3] |
| Mouse | 10 mg/kg (i.p.) | - | >10-fold increase in brain AEA | [5] |
| Mouse | 5 mg/kg (i.p., daily for 3 days) | - | ~8-fold increase in brain AEA | [8] |
| Rat | Not Specified | Increased plasma and brain AEA levels | - | [9] |
| Mouse | 10 mg/kg (i.p.) | Anti-allodynic phenotype | Anti-allodynic phenotype & increased brain/spinal cord AEA | [10] |
Behavioral Effects
| Behavioral Test | Species | This compound Effect | PF-3845 Effect | Reference |
| Inflammatory Pain | Rat | Antiallodynic and antihyperalgesic at 0.3 mg/kg (i.p.) | Dose-dependent inhibition of mechanical allodynia (MED of 3 mg/kg, p.o.) | [5][11] |
| Neuropathic Pain | Rat | No effect on mechanical allodynia | - | [11] |
| Anxiety (Elevated Plus Maze) | Rat/Mouse | Anxiolytic-like effects | - | [2][3] |
| Motor Coordination (Rotarod) | Rat | No significant change in latency | - | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
In Vitro FAAH Inhibition Assay (Radiometric)
This assay determines the concentration of an inhibitor required to reduce FAAH activity by 50% (IC50).
-
Enzyme Source: Homogenates of rat brain membranes or human liver microsomes.
-
Substrate: [14C-ethanolamine]-Anandamide.
-
Procedure:
-
The enzyme preparation is pre-incubated with varying concentrations of the inhibitor (this compound or PF-3845) for a defined period (e.g., 15-60 minutes) at a specific temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the radiolabeled substrate.
-
The reaction is allowed to proceed for a set time and is then terminated, often by the addition of a solvent mixture like chloroform/methanol.
-
The aqueous and organic phases are separated by centrifugation.
-
The amount of radioactive product ([14C]ethanolamine) in the aqueous phase is quantified using liquid scintillation counting.
-
IC50 values are calculated by plotting the percentage of FAAH inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Anandamide Quantification (LC-MS/MS)
This method is used to measure the levels of anandamide in biological tissues following inhibitor administration.
-
Sample Preparation:
-
Brain tissue is rapidly dissected and homogenized in a solvent such as acetonitrile, often containing an internal standard (e.g., deuterated anandamide).
-
The homogenate is centrifuged to precipitate proteins.
-
The supernatant is collected and may be further purified using solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
The extracted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Anandamide is separated from other molecules based on its physicochemical properties as it passes through the chromatography column.
-
The mass spectrometer is set to detect and quantify the specific mass-to-charge ratio of anandamide and its fragments, allowing for highly sensitive and specific measurement.
-
Hot Plate Test for Analgesia
This behavioral test assesses the analgesic effects of compounds by measuring the latency of an animal's response to a thermal stimulus.
-
Apparatus: A metal plate that can be heated to a constant temperature (e.g., 52-55°C).
-
Procedure:
-
Animals (mice or rats) are administered the test compound (this compound or PF-3845) or vehicle at a specific time before the test.
-
Each animal is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a paw, jumping) is recorded.
-
A cut-off time is established to prevent tissue damage.
-
An increase in the response latency compared to vehicle-treated animals indicates an analgesic effect.
-
Elevated Plus Maze for Anxiety-Like Behavior
This test is used to evaluate the anxiolytic or anxiogenic properties of a drug based on the animal's natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze raised off the floor with two open arms and two enclosed arms.
-
Procedure:
-
Animals (typically rats or mice) are treated with the inhibitor or vehicle prior to the test.
-
Each animal is placed in the center of the maze, facing an open arm, and is allowed to explore for a set period (e.g., 5 minutes).
-
The time spent in the open arms versus the closed arms is recorded, often using video tracking software.
-
An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
Selectivity Profile
-
This compound: While highly selective for FAAH, some studies have indicated that at higher concentrations, this compound may interact with other serine hydrolases. It shows excellent selectivity within the nervous system but can inactivate additional hydrolases in peripheral tissues[12].
-
PF-3845: This inhibitor is reported to have exceptional selectivity for FAAH, with negligible activity against other serine hydrolases, including its close homolog FAAH-2[13][14].
Summary and Conclusion
Both this compound and PF-3845 are potent, irreversible inhibitors of FAAH that have been invaluable tools in preclinical research.
-
This compound is a well-characterized and widely used FAAH inhibitor with demonstrated efficacy in models of pain and anxiety. Its simpler structure and extensive history of use make it a valuable reference compound.
-
PF-3845 exhibits a superior selectivity profile, making it a more precise tool for investigating the specific consequences of FAAH inhibition. Its high in vivo potency and selectivity suggest a potentially better therapeutic window.
The choice between this compound and PF-3845 will depend on the specific research question. For studies requiring a highly selective pharmacological tool to probe the function of FAAH with minimal off-target effects, PF-3845 is the preferred choice. This compound remains a relevant and useful tool, particularly when a well-established compound with a large body of comparative data is desired. Future research should continue to explore the full therapeutic potential and long-term effects of these and other next-generation FAAH inhibitors.
References
- 1. biomed-easy.com [biomed-easy.com]
- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. mmpc.org [mmpc.org]
- 5. Radiometric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 10. Elevated plus maze protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: URB-597 Versus Direct Cannabinoid Agonists
For Researchers, Scientists, and Drug Development Professionals
The endocannabinoid system (ECS) presents a rich field of targets for therapeutic intervention. Modulation of this system can be achieved through various mechanisms, broadly categorized into direct and indirect agonism of cannabinoid receptors. This guide provides an objective comparison of the fatty acid amide hydrolase (FAAH) inhibitor, URB-597, an indirect agonist, and direct-acting cannabinoid receptor agonists. We will delve into their distinct mechanisms of action, comparative efficacy and potency across different experimental models, and their divergent side-effect profiles, supported by experimental data.
Mechanism of Action: A Tale of Two Approaches
Direct cannabinoid agonists, such as Δ⁹-tetrahydrocannabinol (THC), WIN55,212-2, and HU-210, exert their effects by binding to and activating cannabinoid receptors, primarily CB1 and CB2.[1][2] This direct interaction triggers a cascade of intracellular signaling events.
In contrast, this compound operates through an indirect mechanism. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH).[3][4][5] FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[6] By inhibiting FAAH, this compound increases the synaptic concentration and prolongs the action of endogenous anandamide, thereby enhancing endocannabinoid signaling at cannabinoid receptors.[4][7][8] This "on-demand" enhancement of natural endocannabinoid signaling distinguishes it from the global and often more intense activation produced by direct agonists.
Signaling Pathways: Direct vs. Indirect Activation
The signaling cascades initiated by direct cannabinoid agonists and this compound, while both converging on cannabinoid receptors, have nuanced differences. Direct agonists globally activate CB1 and CB2 receptors, leading to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[9][10][11]
This compound's indirect action results in a more localized and physiologically relevant activation of these pathways, as it relies on the endogenous release of anandamide. This can lead to a differential downstream signaling profile compared to the often supramaximal and widespread activation by synthetic agonists.
References
- 1. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 4. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Open field test for mice [protocols.io]
- 6. Examining Cocaine Conditioning Place Preference in Mice [bio-protocol.org]
- 7. youtube.com [youtube.com]
- 8. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MPD: JaxCC1: project protocol [phenome.jax.org]
Co-administration of URB-597 and Rimonabant: A Comparative Analysis of Endocannabinoid System Modulation
For researchers, scientists, and drug development professionals, understanding the interplay between compounds that modulate the endocannabinoid system is critical for advancing therapeutic strategies. This guide provides a comprehensive comparison of the effects of co-administering URB-597, a fatty acid amide hydrolase (FAAH) inhibitor, and rimonabant, a cannabinoid receptor 1 (CB1) antagonist. By presenting key experimental data, detailed protocols, and visual representations of the underlying mechanisms, this document aims to facilitate a deeper understanding of their synergistic and antagonistic interactions.
Introduction to this compound and Rimonabant
This compound functions by inhibiting the FAAH enzyme, which is primarily responsible for the degradation of the endocannabinoid anandamide (AEA). This inhibition leads to an increase in endogenous anandamide levels, thereby enhancing signaling at cannabinoid receptors.[1][2][3] Rimonabant, conversely, acts as an antagonist or inverse agonist at the CB1 receptor, blocking the effects of cannabinoid agonists like anandamide and THC.[4][5] The co-administration of these two compounds provides a powerful tool to investigate the specific role of anandamide and CB1 receptor signaling in various physiological and pathological processes.
Signaling Pathway of this compound and Rimonabant Interaction
The interaction between this compound and rimonabant centers on the regulation of anandamide signaling at the CB1 receptor. This compound increases the availability of anandamide in the synapse, while rimonabant blocks the receptor through which anandamide exerts many of its effects.
References
- 1. Effects of fatty acid amide hydrolase inhibitor URB597 in a rat model of trauma-induced long-term anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Anandamide Levels to Confirm URB-597 Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of URB-597, a potent fatty acid amide hydrolase (FAAH) inhibitor, with other alternatives for elevating anandamide levels. It includes supporting experimental data, detailed methodologies for quantifying anandamide, and visualizations of the key pathways and workflows to aid in the design and interpretation of preclinical and clinical studies.
Introduction to this compound and Anandamide Quantification
This compound is a selective and irreversible inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide, leading to enhanced signaling through cannabinoid receptors, primarily CB1 and CB2. This mechanism of action has positioned this compound and similar FAAH inhibitors as promising therapeutic agents for a range of conditions, including anxiety, depression, and pain.
Accurate measurement of anandamide levels in biological matrices is crucial for confirming the efficacy of this compound and other FAAH inhibitors. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of anandamide due to its high sensitivity and specificity. This guide will delve into the data supporting the efficacy of this compound in elevating anandamide levels and provide a detailed protocol for its measurement.
Comparative Efficacy of FAAH Inhibitors on Anandamide Levels
The following table summarizes quantitative data from various preclinical studies, demonstrating the in vivo efficacy of this compound in increasing anandamide concentrations in different biological tissues. Data for the alternative FAAH inhibitor, PF-04457845, is included for comparison.
| Compound | Dose | Animal Model | Tissue | Fold Increase in Anandamide | Reference |
| This compound | 0.3 mg/kg, i.p. | Rat | Brain | ~2-fold | [1] |
| This compound | 0.3 mg/kg, i.v. | Squirrel Monkey | Brain | Significant Increase | [2][3] |
| This compound | 3 mg/kg, s.c. | Rat | Brain | 5.6-fold | [4] |
| This compound | 10 mg/kg, i.p. | Rat | Plasma | Significant Increase | [5] |
| This compound | 10 mg/kg, i.p. | Rat | Brain | Significant Increase | [5] |
| This compound | 1 mg/kg, i.p. (chronic) | Rat (SHR) | Mesenteric Arteries | ~100% | [6] |
| This compound | 1 mg/kg, i.p. (chronic) | Rat (SHR) | Aorta | ~30% | [6] |
| PF-04457845 | N/A | Human (clinical trial) | Plasma | Robust and Sustained Elevation | [4] |
Experimental Protocols
Measurement of Anandamide Levels by LC-MS/MS
This section outlines a typical protocol for the quantification of anandamide in brain tissue, compiled from various established methods.[7][8][9][10]
1. Tissue Homogenization:
-
Rapidly dissect brain tissue and flash-freeze in liquid nitrogen to prevent post-mortem changes in anandamide levels.
-
Homogenize the frozen tissue in a suitable ice-cold buffer, often acetonitrile or a chloroform/methanol mixture, containing an internal standard (e.g., d8-anandamide) to correct for extraction efficiency.
2. Lipid Extraction:
-
Perform a liquid-liquid extraction to separate the lipid-containing organic phase from the aqueous phase and precipitated proteins.
-
A common method involves the addition of chloroform and water (or a buffer), followed by centrifugation to separate the phases.
-
Collect the organic phase containing anandamide.
3. Sample Clean-up and Concentration:
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in a small volume of a solvent compatible with the LC-MS/MS system (e.g., methanol/water mixture).
-
Further clean-up using solid-phase extraction (SPE) may be employed to remove interfering substances.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile, often with additives like ammonium acetate or formic acid to improve ionization.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for anandamide and the internal standard using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. For anandamide, this is typically m/z 348.3 → 62.1.
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. Effect of Fatty Acid Amide Hydrolase Inhibitor URB597 on Orofacial Pain Perception in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Beneficial Changes in Rat Vascular Endocannabinoid System in Primary Hypertension and under Treatment with Chronic Inhibition of Fatty Acid Amide Hydrolase by URB597 [mdpi.com]
- 7. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profile of URB-597 and Other Endocannabinoid System Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of the fatty acid amide hydrolase (FAAH) inhibitor URB-597 against other notable inhibitors of the endocannabinoid system. The information is supported by experimental data to assist researchers in selecting the most appropriate pharmacological tools for their studies.
Introduction to Endocannabinoid System Modulation
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. The primary enzymes responsible for the degradation of the main endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), respectively. Inhibition of these enzymes offers a therapeutic strategy to enhance endocannabinoid signaling. The selectivity of these inhibitors is paramount to avoid off-target effects and ensure precise modulation of the ECS.
Comparative Selectivity of Inhibitors
The selectivity of an inhibitor is typically quantified by comparing its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki) against its primary target versus other enzymes. A higher ratio of IC50 for an off-target enzyme to the IC50 for the primary target indicates greater selectivity.
Data Presentation: Inhibitor IC50 Values
The following table summarizes the reported IC50 values for this compound and other selected inhibitors against their primary targets and key off-targets.
| Inhibitor | Primary Target | FAAH (human/rat) IC50 (nM) | MAGL (rat) IC50 (nM) | COX-1 (human) IC50 (nM) | COX-2 (human) IC50 (nM) |
| This compound | FAAH | 3-5[1][2] | >10,000[1] | No significant inhibition reported | Indirectly reduces expression[3] |
| PF-3845 | FAAH | 18 (human)[4] | >10,000 | Not reported | Not reported |
| JNJ-42165279 | FAAH | 70 (human), 313 (rat)[5] | No significant inhibition reported | No significant inhibition reported | No significant inhibition reported |
| JZL184 | MAGL | 4,000 | 8 | Not reported | Not reported |
| Indomethacin | COX-1/COX-2 | Not a primary inhibitor | Not a primary inhibitor | 18-230 | 26-630 |
Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration and enzyme source. The data presented here are for comparative purposes.
Analysis of Selectivity Profiles
This compound: As a potent FAAH inhibitor with IC50 values in the low nanomolar range, this compound demonstrates high selectivity for FAAH over MAGL, with reported IC50 values for MAGL being greater than 10,000 nM[1]. While highly selective for FAAH within the brain, some studies have indicated that this compound can inhibit other serine hydrolases, such as carboxylesterases, particularly in peripheral tissues like the liver[4][6]. It has also been shown to indirectly reduce the expression of cyclooxygenase-2 (COX-2) but is not a direct inhibitor[3].
PF-3845: This irreversible FAAH inhibitor also displays high potency and selectivity. It is particularly noted for its selectivity over other serine hydrolases, including FAAH-2, and importantly, it does not appear to inhibit the liver carboxylesterases that are affected by this compound[4]. This makes PF-3845 a potentially more selective tool for systemic studies.
JNJ-42165279: A potent and selective FAAH inhibitor, JNJ-42165279 has been shown to be highly selective against a broad panel of other enzymes, ion channels, and receptors at concentrations up to 10 µM[5].
JZL184: In contrast to the FAAH inhibitors, JZL184 is a highly selective inhibitor of MAGL. With an IC50 for MAGL in the low nanomolar range and an IC50 for FAAH in the micromolar range, it offers a clear tool for studying the 2-AG signaling pathway.
Indomethacin: As a non-steroidal anti-inflammatory drug (NSAID), indomethacin primarily inhibits COX-1 and COX-2 enzymes. Its lack of significant activity against FAAH or MAGL makes it a useful control when studying the intersection of the endocannabinoid and prostaglandin systems.
Signaling Pathway and Experimental Workflow
To visualize the interplay of these inhibitors within the endocannabinoid system and the general methodology for their characterization, the following diagrams are provided.
Figure 1. Endocannabinoid signaling at the synapse.
Figure 2. Experimental workflow for inhibitor selectivity.
Experimental Protocols
Determining FAAH Inhibitor Selectivity via Fluorometric Assay
This protocol outlines a common method for assessing the potency and selectivity of FAAH inhibitors.
I. Materials and Reagents
-
Enzymes: Purified recombinant human or rat FAAH, MAGL, COX-1, and COX-2.
-
Inhibitors: this compound, PF-3845, JNJ-42165279, JZL184, Indomethacin (and other test compounds).
-
Substrates:
-
FAAH: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) or similar fluorogenic substrate.
-
MAGL: 4-Nitrophenyl acetate (pNPA) or a fluorogenic substrate.
-
COX: Arachidonic acid and a suitable probe for peroxidase activity (e.g., Amplex Red).
-
-
Assay Buffer: Tris-HCl buffer (pH 7.4-9.0, depending on the enzyme) containing EDTA and free of detergents that might interfere with the assay.
-
96-well plates: Black or white plates suitable for fluorescence measurements.
-
Plate reader: Capable of fluorescence excitation and emission at the appropriate wavelengths (e.g., Ex/Em = 360/465 nm for AMC-based substrates).
-
DMSO: For dissolving inhibitors.
II. Procedure
-
Inhibitor Preparation: Prepare stock solutions of all inhibitors in DMSO. Create a dilution series of each inhibitor to be tested.
-
Enzyme Preparation: Dilute the stock solution of each enzyme to the desired working concentration in the appropriate assay buffer.
-
Assay Setup:
-
In a 96-well plate, add a small volume of each inhibitor dilution to triplicate wells.
-
Include control wells containing only DMSO (vehicle control) and wells without any enzyme (background control).
-
Add the diluted enzyme solution to all wells except the background control wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in the plate reader and begin kinetic measurements of fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
For each well, calculate the rate of the reaction (the slope of the linear portion of the fluorescence versus time curve).
-
Subtract the average rate of the background control wells from all other wells.
-
Normalize the reaction rates to the vehicle control to determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the selectivity index by dividing the IC50 value for the off-target enzyme by the IC50 value for the primary target enzyme.
-
Conclusion
The choice of an endocannabinoid system inhibitor should be guided by its specific selectivity profile. This compound is a potent and selective FAAH inhibitor, particularly useful for in vivo studies targeting brain FAAH. However, for studies requiring high systemic selectivity and minimal interaction with other hydrolases, PF-3845 and JNJ-42165279 may offer advantages due to their cleaner off-target profiles. The distinct selectivities of JZL184 and indomethacin make them indispensable tools for dissecting the roles of the 2-AG and prostaglandin pathways, respectively. Researchers should carefully consider the experimental context and the potential for off-target effects when selecting an inhibitor to ensure the validity and specificity of their findings.
References
- 1. URB 597 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 2. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of URB-597 and AM404 on Endocannabinoid Reuptake and Signaling
For researchers, scientists, and drug development professionals, understanding the nuanced differences between pharmacological tools is paramount. This guide provides an objective comparison of URB-597 and AM404, two compounds that modulate the endocannabinoid system, with a focus on their mechanisms of action related to endocannabinoid reuptake and subsequent signaling pathways. The information presented is supported by experimental data to aid in the selection of the appropriate tool for specific research applications.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes. The primary endocannabinoid ligands, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are synthesized on demand and their signaling is terminated by cellular reuptake and enzymatic degradation. Two compounds frequently used to modulate ECS signaling by targeting anandamide levels are this compound and AM404. While both ultimately lead to increased anandamide availability, they do so through distinct mechanisms. This compound is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation. In contrast, AM404 is primarily characterized as an inhibitor of anandamide transport across the cell membrane, a process often referred to as endocannabinoid reuptake. This guide will dissect the differences in their pharmacological profiles, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action
This compound exerts its effects by irreversibly inhibiting FAAH, leading to an accumulation of anandamide and other fatty acid amides, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA)[1]. This broad elevation in fatty acid amides can result in the activation of not only cannabinoid receptors (CB1 and CB2) via increased anandamide but also other receptors like peroxisome proliferator-activated receptors (PPARs) by PEA and OEA.
AM404, on the other hand, is thought to primarily act by blocking the putative endocannabinoid transporter, thereby reducing the cellular uptake of anandamide from the synaptic cleft[1]. This leads to a more localized increase in synaptic anandamide levels, available to interact with post-synaptic cannabinoid receptors. It is important to note that AM404 is also a metabolite of the common analgesic acetaminophen (paracetamol) and has been shown to interact with other targets, including transient receptor potential vanilloid 1 (TRPV1) receptors[2][3].
Quantitative Comparison of this compound and AM404
The following table summarizes the key quantitative parameters for this compound and AM404 based on available experimental data. It is important to consider that experimental conditions can influence these values.
| Parameter | This compound | AM404 | References |
| Primary Target | Fatty Acid Amide Hydrolase (FAAH) | Endocannabinoid Transporter (EMT) | [1] |
| IC50 for Primary Target | ~3-5 nM (for FAAH inhibition) | ~1-5 µM (for anandamide uptake inhibition) | |
| Effect on Anandamide (AEA) Levels | Systemic and significant increase in brain and peripheral tissues | Localized increase in synaptic cleft; systemic increases also observed | [1][4][5] |
| Effect on other Fatty Acid Amides (PEA, OEA) | Significant increase | No significant effect | [1] |
| Primary Downstream Signaling | CB1/CB2 receptor activation, PPARα activation | CB1/CB2 receptor activation, TRPV1 receptor activation | [2] |
Signaling Pathways
The differential mechanisms of this compound and AM404 lead to distinct downstream signaling cascades.
This compound Signaling Pathway
By inhibiting FAAH, this compound leads to a global increase in anandamide and other fatty acid amides. This results in the activation of multiple signaling pathways.
AM404 Signaling Pathway
AM404's inhibition of anandamide reuptake leads to a more targeted potentiation of anandamide signaling at the synapse, with additional effects on TRPV1 channels.
Experimental Protocols
Fluorometric FAAH Inhibition Assay
This assay is used to determine the potency of compounds like this compound in inhibiting FAAH activity.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound for FAAH.
Materials:
-
Human recombinant FAAH or rat brain microsomes
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the FAAH enzyme preparation to each well.
-
Add the different concentrations of the test compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the AAMCA substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 465 nm) kinetically for 15-30 minutes at 37°C.
-
Calculate the rate of reaction (increase in fluorescence per unit time) for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radiolabeled Anandamide Uptake Assay
This assay is used to assess the inhibitory effect of compounds like AM404 on the cellular uptake of anandamide.
Objective: To determine the IC50 of a test compound for the inhibition of anandamide uptake.
Materials:
-
A suitable cell line (e.g., C6 glioma cells, Neuro2a cells)
-
Cell culture medium
-
[³H]-Anandamide (radiolabeled anandamide)
-
Unlabeled anandamide
-
Test compound (e.g., AM404) dissolved in a suitable solvent
-
Assay buffer (e.g., HBSS with 1 mg/mL fatty acid-free BSA)
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Plate cells in a multi-well plate and grow to confluency.
-
On the day of the assay, wash the cells with assay buffer.
-
Pre-incubate the cells with different concentrations of the test compound or vehicle control in assay buffer for 10-15 minutes at 37°C.
-
Initiate the uptake by adding a solution containing a fixed concentration of [³H]-anandamide and unlabeled anandamide to each well.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.
-
To determine non-specific uptake, run a parallel set of experiments at 4°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the radioactivity in the cell lysates using a scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake (at 4°C) from the total uptake (at 37°C).
-
Plot the percentage of inhibition of specific uptake against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
This compound and AM404 are both valuable tools for investigating the endocannabinoid system, but their distinct mechanisms of action necessitate careful consideration for experimental design. This compound offers a way to broadly enhance the tone of several fatty acid amides by inhibiting their primary catabolic enzyme, FAAH. This can be advantageous for studying the overall effects of enhanced endocannabinoid signaling but may involve off-target effects due to the elevation of non-cannabinoid lipids. In contrast, AM404 provides a more targeted approach by inhibiting the reuptake of anandamide, thereby potentiating its effects at the synapse. However, its potential interactions with other targets like TRPV1 receptors should be taken into account when interpreting results. The choice between this compound and AM404 will ultimately depend on the specific research question and the desired level of selectivity in modulating the endocannabinoid system. This guide provides the foundational information to make an informed decision and to design robust and well-controlled experiments.
References
- 1. The anandamide transport inhibitor AM404 reduces the rewarding effects of nicotine and nicotine-induced dopamine elevations in the nucleus accumbens shell in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anandamide transport inhibitor AM404 activates vanilloid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Elevated circulating levels of anandamide after administration of the transport inhibitor, AM404 - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Validation of URB-597's Target Using FAAH Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of URB-597, a potent Fatty Acid Amide Hydrolase (FAAH) inhibitor, in wild-type (WT) mice and FAAH knockout (FAAH-/-) mice. The data presented herein serves as a genetic validation of FAAH as the primary target of this compound, demonstrating that the compound's key effects are absent in animals lacking the FAAH enzyme.
Data Presentation: Quantitative Comparison of this compound Effects
The following tables summarize the key quantitative data from studies comparing the effects of this compound in wild-type and FAAH knockout mice.
| Table 1: Neurochemical Effects of this compound on Brain Anandamide Levels | |
| Genotype | Treatment |
| Wild-Type (FAAH+/+) | Vehicle |
| FAAH Knockout (FAAH-/-) | Vehicle |
| Wild-Type (FAAH+/+) | This compound (0.3 mg/kg, i.p.) |
| FAAH Knockout (FAAH-/-) | This compound (0.3 mg/kg, i.p.) |
| Table 2: Behavioral Effects of this compound in Nociception Assays | |
| Assay | Genotype |
| Hot Plate Test | Wild-Type (FAAH+/+) |
| FAAH Knockout (FAAH-/-) | |
| Wild-Type (FAAH+/+) | |
| FAAH Knockout (FAAH-/-) | |
| Tail Immersion Test | Wild-Type (FAAH+/+) |
| FAAH Knockout (FAAH-/-) |
| Table 3: Other Behavioral and Physiological Effects of this compound | |
| Effect | Genotype |
| Hypomotility | FAAH Knockout (FAAH-/-) |
| Catalepsy | FAAH Knockout (FAAH-/-) |
| Hypothermia | Wild-Type (FAAH+/+) |
| FAAH Knockout (FAAH-/-) |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
FAAH Activity Assay
-
Objective: To measure the enzymatic activity of FAAH in brain tissue.
-
Procedure:
-
Brain tissue is homogenized in a suitable buffer.
-
The homogenate is incubated with a radiolabeled anandamide substrate (e.g., [³H]anandamide).
-
The reaction is stopped, and the lipid and aqueous phases are separated.
-
The amount of radiolabeled ethanolamine produced (the product of FAAH-mediated anandamide hydrolysis) in the aqueous phase is quantified using liquid scintillation counting.
-
FAAH activity is expressed as pmol of anandamide hydrolyzed per minute per milligram of protein.
-
Anandamide Quantification by Liquid Chromatography/Mass Spectrometry (LC/MS)
-
Objective: To measure the levels of anandamide in brain tissue.
-
Procedure:
-
Brain tissue is homogenized and lipids are extracted using an organic solvent mixture (e.g., chloroform/methanol).
-
A deuterated anandamide internal standard is added to the sample for accurate quantification.
-
The lipid extract is purified using solid-phase extraction.
-
The purified sample is analyzed by LC/MS, which separates anandamide from other lipids and allows for its precise quantification based on its mass-to-charge ratio.
-
Anandamide levels are typically expressed as pmol per gram of tissue.[1][2]
-
Hot Plate Test for Nociception
-
Objective: To assess the analgesic effects of a compound by measuring the latency to a thermal stimulus.
-
Procedure:
-
A mouse is placed on a metal plate maintained at a constant temperature (e.g., 55°C).
-
The latency to the first sign of nociception (e.g., licking a hind paw or jumping) is recorded.
-
A cut-off time is established to prevent tissue damage.
-
An increase in the response latency after drug administration indicates an analgesic effect.
-
Tail Immersion/Flick Test for Nociception
-
Objective: To measure the analgesic effect of a compound by assessing the latency to withdraw the tail from a noxious thermal stimulus.
-
Procedure:
-
The distal portion of a mouse's tail is immersed in a hot water bath (e.g., 52°C) or exposed to a radiant heat source.
-
The time taken for the mouse to flick or withdraw its tail is recorded.
-
A maximum immersion/exposure time is set to avoid tissue injury.
-
An increased latency to tail withdrawal following drug administration is indicative of analgesia.
-
Mandatory Visualizations
Signaling Pathway of FAAH-mediated Anandamide Degradation
Caption: FAAH degrades anandamide, terminating its signaling at the CB1 receptor.
Experimental Workflow for Genetic Validation
Caption: Workflow for comparing this compound effects in WT and FAAH-/- mice.
References
URB-597's Efficacy in Diverse Pain Models: A Comparative Analysis
For researchers and professionals in drug development, understanding the nuanced efficacy of novel analgesic compounds across different pain modalities is paramount. This guide provides a comparative analysis of URB-597, a selective inhibitor of fatty acid amide hydrolase (FAAH), in preclinical models of inflammatory, neuropathic, and visceral pain. By presenting quantitative data, detailed experimental protocols, and visualizing key pathways, this document aims to offer a comprehensive resource for evaluating this compound's therapeutic potential.
Comparative Efficacy of this compound
This compound has demonstrated significant analgesic properties, primarily by preventing the degradation of the endocannabinoid anandamide (AEA), thereby enhancing its activity at cannabinoid receptors (CB1 and CB2) and other targets. Its effectiveness, however, varies depending on the underlying pain pathophysiology.
Performance in Inflammatory Pain Models
In models of inflammatory pain, such as Complete Freund's Adjuvant (CFA)-induced inflammation in rodents, this compound has shown robust efficacy in reducing both thermal hyperalgesia and mechanical allodynia. The analgesic effects in this context are mediated by both CB1 and CB2 receptors.
Performance in Neuropathic Pain Models
The efficacy of this compound in neuropathic pain models, such as the partial sciatic nerve ligation (PSNL) model, is more nuanced. While some studies have reported analgesic effects, particularly with oral administration, others have found it to be less effective than in inflammatory pain models, especially when administered systemically at lower doses. The direct cannabinoid agonist HU210, in contrast, has shown efficacy in reducing mechanical allodynia in the same neuropathic pain model where this compound did not.
Performance in Visceral Pain Models
In models of visceral pain, such as those induced by colorectal distension, this compound has been shown to reduce visceral hypersensitivity. This effect is associated with an increase in fatty acid amides in both the brain and intestinal tissues, suggesting a central and peripheral mechanism of action in alleviating visceral pain.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in comparison to vehicle controls and alternative compounds in different pain models.
Table 1: Efficacy of this compound in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Rats
| Treatment (Dose) | Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) |
| Vehicle | Baseline: ~15 g; Post-CFA: ~2 g | Baseline: ~10 s; Post-CFA: ~4 s |
| This compound (0.3 mg/kg, i.p.) | Significant increase from post-CFA baseline | Significant increase from post-CFA baseline |
| HU210 (0.03 mg/kg, i.p.) | Significant increase from post-CFA baseline | Significant increase from post-CFA baseline |
Data adapted from studies demonstrating a significant reversal of CFA-induced mechanical allodynia and thermal hyperalgesia following this compound administration.
Table 2: Efficacy of this compound in the Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain in Rats
| Treatment (Dose) | Paw Withdrawal Threshold (g) |
| Vehicle | Baseline: ~15 g; Post-PSNL: ~2 g |
| This compound (0.3 mg/kg, i.p.) | No significant change from post-PSNL baseline |
| HU210 (0.03 mg/kg, i.p.) | Significant increase from post-PSNL baseline |
Data adapted from studies showing a lack of efficacy for a single systemic dose of this compound in this specific neuropathic pain model, in contrast to a direct cannabinoid agonist.
Table 3: Efficacy of this compound in a Model of Visceral Hypersensitivity in Rats
| Treatment | Visceromotor Response to Colorectal Distension |
| Vehicle | Increased response indicative of hypersensitivity |
| This compound | Significantly inhibited the increased visceromotor response |
This table represents the general finding that this compound reduces visceral pain, with specific quantitative values varying across different studies.
Detailed Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
Objective: To induce a persistent inflammatory state in the hind paw of a rodent, leading to measurable thermal hyperalgesia and mechanical allodynia.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Sterile saline
-
1 ml syringes with 27-gauge needles
-
Male Sprague-Dawley rats (200-250g)
-
Equipment for assessing mechanical allodynia (e.g., von Frey filaments)
-
Equipment for assessing thermal hyperalgesia (e.g., plantar test apparatus)
Procedure:
-
Animals are habituated to the testing environment and baseline measurements for mechanical and thermal sensitivity are taken for at least two days prior to CFA injection.
-
On the day of induction, rats are briefly restrained.
-
A 100 µl injection of CFA is administered subcutaneously into the plantar surface of the right hind paw.
-
The development of inflammation, characterized by paw edema, redness, and guarding behavior, is observed within hours and persists for several days to weeks.
-
Behavioral testing for mechanical allodynia and thermal hyperalgesia is conducted at 24 hours post-CFA and at subsequent time points.
-
This compound or vehicle is administered (e.g., intraperitoneally) at a specified time before the behavioral assessments.
Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain
Objective: To create a partial injury to the sciatic nerve, mimicking human neuropathic pain conditions characterized by mechanical allodynia.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, scissors)
-
8-0 silk suture
-
Male Sprague-Dawley rats (200-250g)
-
Equipment for assessing mechanical allodynia (e.g., von Frey filaments)
Procedure:
-
Rats are anesthetized, and the thigh of the left leg is shaved and sterilized.
-
A small incision is made through the skin and biceps femoris muscle to expose the sciatic nerve.
-
Approximately one-third to one-half of the dorsal aspect of the sciatic nerve is carefully separated and tightly ligated with an 8-0 silk suture.
-
The muscle and skin are then closed in layers.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
Animals are allowed to recover, and behavioral testing for mechanical allodynia typically begins several days post-surgery and can be monitored for several weeks.
-
This compound or vehicle is administered at a specified time before the behavioral assessments.
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound in Pain Modulation
Caption: Signaling pathway of this compound in pain modulation.
Experimental Workflow for Preclinical Pain Assessment
Caption: A generalized experimental workflow for assessing the efficacy of this compound in preclinical pain models.
URB-597 in Combination with Other CNS Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the pharmacological effects of URB-597, a selective inhibitor of fatty acid amide hydrolase (FAAH), when used in combination with other central nervous system (CNS) active drugs. By preventing the breakdown of the endogenous cannabinoid anandamide (AEA), this compound enhances endocannabinoid signaling, a mechanism with significant therapeutic potential for a range of neurological and psychiatric disorders. This document synthesizes preclinical experimental data to offer an objective comparison of this compound's performance in combination with other agents, focusing on quantitative outcomes, detailed experimental methodologies, and the underlying signaling pathways.
I. Interaction with Cannabinoid Receptor Agonists and Antagonists
The primary mechanism of this compound involves the potentiation of endogenous anandamide activity. Consequently, its interaction with direct cannabinoid receptor agonists and antagonists has been a central focus of research.
Experimental Data Summary
| Combination Drug | Animal Model | Key Findings | Quantitative Data Highlights |
| Anandamide (AEA) | Rhesus Monkeys | This compound markedly potentiated the discriminative stimulus effects of anandamide.[1][2] | 3.2 mg/kg of this compound decreased the ED₅₀ value of anandamide by 32-fold.[1] |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | Rhesus Monkeys | This compound did not significantly alter the discriminative stimulus effects of Δ⁹-THC.[1][2] | ED₅₀ values of Δ⁹-THC were not significantly different in the presence of this compound.[1] |
| WIN 55,212-2 (CB1/2 Agonist) | Rats | This compound (0.3 and 1 mg/kg) alleviated memory deficits induced by WIN 55,212-2.[3] | This compound increased the discrimination index in the object recognition test and enhanced memory acquisition in the passive avoidance learning test.[3] |
| Rimonabant (CB1 Antagonist) | Rats | The antinociceptive effects of this compound in a model of acid-stimulated stretching were antagonized by rimonabant.[4] | The effects of this compound were blocked by the CB1 receptor antagonist.[5] |
| AM251 (CB1 Antagonist) | Rats | The antiallodynic and antihyperalgesic effects of this compound in an inflammatory pain model were reduced by AM251.[6] | Co-administration of AM251 (1 mg/kg) with this compound (0.3 mg/kg) reduced the analgesic effect.[6] |
| SR144528 (CB2 Antagonist) | Rats | The effects of this compound in an inflammatory pain model were also reduced by the CB2 antagonist SR144528.[6] | Co-administration of SR144528 (1 mg/kg) with this compound (0.3 mg/kg) diminished the analgesic effect.[6] |
Experimental Protocols
Drug Discrimination in Rhesus Monkeys:
-
Subjects: Adult rhesus monkeys trained to discriminate Δ⁹-THC (0.1 mg/kg, i.v.) from vehicle in a two-lever task.[1][2]
-
Procedure: this compound (0.32-3.2 mg/kg) was administered intravenously prior to cumulative doses of anandamide or Δ⁹-THC. The percentage of responses on the drug-appropriate lever was recorded. The ED₅₀ (the dose at which 50% of responses were on the drug lever) was calculated to determine potency.[1]
Inflammatory Pain Model in Rats (Complete Freund's Adjuvant - CFA):
-
Induction: 0.15 ml of CFA was injected subcutaneously into the plantar surface of the rat's hind paw to induce inflammation.[6]
-
Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments to measure the paw withdrawal threshold (PWT). Thermal hyperalgesia was measured by the paw withdrawal latency (PWL) to a radiant heat source.[6]
-
Drug Administration: this compound (0.3 mg/kg), cannabinoid antagonists (AM251, 1 mg/kg; SR144528, 1 mg/kg), or vehicle were administered intraperitoneally.[6]
Signaling Pathway
References
- 1. The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of URB597 as an inhibitor of fatty acid amide hydrolase on WIN55, 212-2-induced learning and memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Chronic treatment with URB597 ameliorates post-stress symptoms in a rat model of PTSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
URB-597: Comprehensive Disposal and Safety Protocol
For laboratory personnel engaged in research and development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe working environment and maintaining environmental integrity. This document provides essential safety and logistical information for the proper disposal of URB-597 (also known as KDS-4103), a potent and selective inhibitor of fatty acid amide hydrolase (FAAH).
I. This compound Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is critical for understanding its behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂N₂O₃ | [1][2][3] |
| Molecular Weight | 338.4 g/mol | [1][2][3] |
| CAS Number | 546141-08-6 | [1][2][3][4][5] |
| Purity | ≥98% | [1][2] |
| Solubility | - Insoluble in H₂O - ≥16.9 mg/mL in DMSO - ≥4.55 mg/mL in EtOH (with warming) - Soluble to 50 mM in DMSO | [1][4][6] |
| Storage Temperature | +4°C | [1][2] |
II. Hazard Identification and Safety Precautions
This compound is classified with specific hazards that necessitate careful handling during all stages of use and disposal.
Primary Hazards:
-
Eye Irritation: Causes serious eye irritation[7].
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects[7].
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling[5][7].
-
Environmental Protection: Crucially, avoid release into the environment[5][7]. Due to its high aquatic toxicity, even small amounts can be harmful to ecosystems.
III. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. The following procedure provides a general framework for safe disposal.
Step 1: Initial Assessment and Waste Segregation
-
Quantify Waste: Determine the amount of this compound waste to be disposed of. This includes pure compound, contaminated solutions, and any contaminated lab materials (e.g., pipette tips, vials, gloves).
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep solid and liquid waste separate.
Step 2: Preparing for Disposal
-
Solid Waste:
-
Carefully collect any solid this compound powder or contaminated materials.
-
Place the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), CAS number (546141-08-6), and appropriate hazard pictograms (e.g., irritant, environmental hazard).
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a dedicated, leak-proof, and chemically resistant waste container.
-
Label the container with the chemical name, concentration, solvent(s) used, and the appropriate hazard symbols.
-
Step 3: Consultation and Collection
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or equivalent regulatory body. Inform them of the nature and quantity of the this compound waste.
-
Follow Institutional Protocols: Adhere strictly to the collection and disposal procedures provided by your EHS office. They will arrange for collection by a licensed hazardous waste disposal company.
Important Considerations:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink. This is to prevent its release into the aquatic environment, where it is known to be highly toxic[7].
-
Spill Management: In the event of a spill, collect the spillage and dispose of it as hazardous waste[5]. Ensure the area is decontaminated according to your lab's standard operating procedures for hazardous chemical spills.
IV. Experimental Protocols Cited
While specific disposal protocols are dictated by regulatory bodies, the handling of this compound in experimental settings has been documented. For instance, in vivo studies have involved intraperitoneal administration in rats, where this compound was shown to inhibit FAAH activity in the brain[4][6]. Such protocols inherently generate waste (e.g., unused solutions, contaminated syringes) that must be disposed of following the guidelines outlined above.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling URB-597
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with URB-597. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Chemical and Safety Data
This compound, also known as (3'-(aminocarbonyl)[1,1'-biphenyl]-3-yl)-cyclohexylcarbamate, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH).[1][2][3][4] Understanding its properties and associated hazards is critical for safe handling.
| Property | Value | Reference |
| CAS Number | 546141-08-6 | [5] |
| Molecular Formula | C₂₀H₂₂N₂O₃ | [5] |
| Molecular Weight | 338.4 g/mol | [5] |
| Hazard Statements | H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long lasting effects. | [6] |
| Precautionary Statements | P264: Wash thoroughly after handling. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P391: Collect spillage. P501: Dispose of contents/container to an appropriate treatment and disposal facility. | [5][6] |
| IC₅₀ Values | ~5 nM (rat brain membranes), ~3 nM (human liver microsomes), ~0.5 nM (intact rat neurons) | [4][7][8] |
| Solubility | DMSO: >16.9 mg/mL | [7] |
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure and ensure personal safety. The following equipment must be worn at all times when handling this compound.
-
Eye and Face Protection : Wear safety glasses with side shields or goggles.[9] A face shield is required if there is a risk of splashing.[10][11]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are required.[9] It is recommended to wear two pairs of gloves, especially during compounding, administration, and disposal.[12] Gloves should be changed regularly or immediately if contaminated or torn.[12]
-
Body Protection : A disposable, low-permeability laboratory coat or gown with long sleeves and tight-fitting cuffs is mandatory.[12][13]
-
Respiratory Protection : For handling the solid compound where dust may be generated, a fit-tested N95 or higher respirator is necessary to protect against airborne particles.[9][13]
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from receiving to disposal.
Caption: Standard operational workflow for handling this compound.
Experimental Protocol: Preparation and Administration of this compound for In Vivo Studies
The following is a generalized protocol for the preparation and administration of this compound for animal studies, based on common practices in published research. Researchers should adapt this protocol to their specific experimental design and institutional guidelines.
Materials:
-
This compound powder
-
Vehicle solution (e.g., a mixture of 5% Tween 80, 5% polyethylene glycol 400, and 90% saline)[14]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles for administration
Procedure:
-
Calculate the Required Amount: Based on the desired dose (e.g., 0.3 mg/kg) and the weight of the animals, calculate the total amount of this compound and vehicle needed.[15]
-
Weighing: In a chemical fume hood, carefully weigh the required amount of this compound powder.
-
Dissolution:
-
Administration:
-
Post-Administration: Monitor the animals for any adverse reactions.
Mechanism of Action: FAAH Inhibition
This compound functions as a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme.[1][15] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[3][17] By inhibiting FAAH, this compound leads to an increase in the endogenous levels of anandamide, which then acts on cannabinoid receptors (CB1 and CB2) to produce its physiological effects.[15][18]
Caption: this compound inhibits FAAH, increasing anandamide levels.
Disposal Plan
All waste contaminated with this compound, including unused solutions, contaminated PPE, and labware, must be disposed of as hazardous chemical waste.[5] Follow all local, state, and federal regulations for hazardous waste disposal. Collect all waste in clearly labeled, sealed containers. Avoid releasing any amount of this compound into the environment due to its high aquatic toxicity.[5][6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. URB 597 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. rndsystems.com [rndsystems.com]
- 5. URB597 - Safety Data Sheet [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. glpbio.com [glpbio.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. epa.gov [epa.gov]
- 11. Personal Protective Equipment (PPE) and Other Government Agencies | FDA [fda.gov]
- 12. osha.gov [osha.gov]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]
- 15. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. EX-597 - Wikipedia [en.wikipedia.org]
- 18. scispace.com [scispace.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
